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  • Product: 4-Ethyl-5-fluoropyrimidine Hydrochloride
  • CAS: 1391052-89-3

Core Science & Biosynthesis

Foundational

"4-Ethyl-5-fluoropyrimidine Hydrochloride synthesis and characterization"

An in-depth technical analysis of 4-Ethyl-5-fluoropyrimidine Hydrochloride, focusing on its synthesis, characterization, and critical role in pharmaceutical development. Executive Summary 4-Ethyl-5-fluoropyrimidine Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Ethyl-5-fluoropyrimidine Hydrochloride, focusing on its synthesis, characterization, and critical role in pharmaceutical development.

Executive Summary

4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3) is a highly specialized pyrimidine derivative that occupies a dual role in modern medicinal chemistry. Primarily, its free base form (CAS: 137234-88-9) serves as a critical structural motif and intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent used to treat invasive aspergillosis and candidiasis. Secondarily, it is a recognized pharmacopeial impurity—designated as Voriconazole EP Impurity C ()[1].

Because the free base is a highly volatile oil, converting it into the hydrochloride salt is a mandatory chemical step to ensure physical stability, accurate gravimetric handling, and reliable performance as an analytical reference standard in quality control (QC) workflows.

Mechanistic Grounding & Retrosynthetic Analysis

The development of Voriconazole required overcoming significant stereochemical challenges. The relative stereochemistry of the API is established via the diastereoselective addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone ()[2].

Why this specific pyrimidine? Early synthetic routes utilized 5-fluorouracil, which required a cumbersome six-step process. This was superseded by a highly efficient four-step synthesis starting from the fluorination of methyl 3-oxopentanoate. During the critical Reformatsky-type coupling step, an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine is utilized to achieve an excellent diastereoselection ratio of 12:1.

Following this coupling, the chlorine atom at the 4-position—which was necessary to direct regioselectivity—must be removed via catalytic hydrogenation. It is during this dehalogenation phase, or through the degradation of unreacted precursors, that 4-ethyl-5-fluoropyrimidine emerges as a cleavage byproduct.

G A 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone C Organozinc Addition (Reformatsky-type Coupling) A->C B 4-(1-Bromoethyl)-6-chloro- 5-fluoropyrimidine B->C D Chlorinated Voriconazole Intermediate C->D E Catalytic Hydrogenation (Pd/C, H2, NaOAc) D->E F Voriconazole (API) E->F Desired Dechlorination G 4-Ethyl-5-fluoropyrimidine (Impurity C Byproduct) E->G Side Cleavage Reaction

Fig 1: Retrosynthetic pathway of Voriconazole highlighting the generation of Impurity C.

Synthesis Workflows

The targeted synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride for use as an analytical standard follows a streamlined two-phase approach.

Phase 1: Pyrimidine Core Assembly

The process begins with the fluorination of methyl 3-oxopentanoate using fluorine gas, yielding methyl 2-fluoro-3-oxopentanoate. This intermediate undergoes cyclization with formamidine acetate to form the pyrimidine core (6-ethyl-5-fluoropyrimidin-4-one). Subsequent treatment with phosphorus oxychloride (POCl₃) and triethylamine affords the chlorinated precursor, 4-chloro-6-ethyl-5-fluoropyrimidine [2].

Phase 2: Functionalization & Salt Formation

The chlorinated precursor is subjected to palladium-catalyzed hydrogenolysis. Because the resulting free base is highly volatile, it must be immediately trapped using anhydrous hydrochloric acid to precipitate the stable salt.

G cluster_0 Phase 1: Pyrimidine Core Assembly cluster_1 Phase 2: Functionalization & Salt Formation N1 Methyl 3-oxopentanoate N3 Methyl 2-fluoro-3-oxopentanoate N1->N3 F2 gas (Fluorination) N5 6-Ethyl-5-fluoropyrimidin-4-one N3->N5 Formamidine acetate N7 4-Chloro-6-ethyl-5-fluoropyrimidine N5->N7 POCl3, Et3N N9 4-Ethyl-5-fluoropyrimidine (Volatile Free Base) N7->N9 Pd/C, H2, NaOAc N11 4-Ethyl-5-fluoropyrimidine HCl (Stable Solid) N9->N11 Anhydrous HCl in Ether/IPA

Fig 2: Sequential synthesis workflow of 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Experimental Protocols

The following self-validating protocols detail the critical Phase 2 transformations.

Protocol A: Hydrogenolysis to the Free Base

Causality: Palladium on carbon (Pd/C) is selected for efficient C-Cl bond cleavage. Sodium acetate is strictly required as an acid scavenger to neutralize the generated HCl, which would otherwise poison the palladium catalyst and halt the reaction[2].

  • Setup: Charge a Hastelloy autoclave with 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq) and methanol (10 volumes).

  • Scavenger Addition: Add anhydrous sodium acetate (1.2 eq).

  • Catalyst Loading: Carefully introduce 10% Pd/C (0.05 eq by weight) under a strict nitrogen blanket to prevent solvent ignition.

  • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize with H₂ to 50 psi. Heat the mixture to 50 °C and agitate vigorously for 4-6 hours.

  • In-Process Control (IPC): Monitor hydrogen uptake. Once pressure stabilizes, analyze an aliquot via GC/HPLC. Proceed only when starting material is < 0.5%.

  • Workup (Critical): Cool to 20 °C, vent H₂, and filter the catalyst through a Celite pad. Do not apply high vacuum during concentration. The product is a highly volatile oil (yielding ~35% if mishandled)[2]. Concentrate the filtrate under mild vacuum (>150 mbar) at <30 °C.

Protocol B: Hydrochloride Salt Formation

Causality: To overcome the extreme volatility of the free base and allow for its use as an analytical standard (Impurity C), it must be converted into a stable crystalline lattice via protonation of the pyrimidine nitrogen.

  • Dissolution: Dissolve the concentrated crude free base in anhydrous diethyl ether or isopropyl alcohol (IPA) (5 volumes).

  • Cooling: Cool the solution to 0–5 °C using an ice bath to maximize the thermodynamic yield of crystallization.

  • Protonation: Slowly bubble anhydrous HCl gas (or add a standardized 2M HCl in ether solution, 1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Crystallization: A pale yellow to off-white precipitate will form immediately. Stir the suspension for 1 hour at 0 °C to ensure complete lattice formation.

  • Isolation: Filter the solid under a nitrogen atmosphere (to prevent moisture absorption by the hygroscopic salt), wash with cold anhydrous ether (2 volumes), and dry in a vacuum oven at 40 °C to a constant weight.

Characterization & Quantitative Data

Proper analytical profiling of the synthesized salt is required to validate its use as an EP Impurity standard.

PropertyValue / Description
Chemical Name 4-Ethyl-5-fluoropyrimidine Hydrochloride
Pharmacopeial Status Voriconazole EP Impurity C (HCl Salt)
CAS Registry Number 1391052-89-3 (HCl Salt) / 137234-88-9 (Free Base)
Molecular Formula C₆H₇FN₂ · HCl
Molecular Weight 162.59 g/mol (Salt) / 126.13 g/mol (Base)
Physical State Off-white to pale yellow crystalline solid
Solubility Highly soluble in Methanol, DMSO, and Water
¹H NMR (DMSO-d₆) Expected δ 1.25 (t, 3H, -CH₃), 2.85 (q, 2H, -CH₂-), 8.70 (s, 1H, Ar-H), 9.10 (s, 1H, Ar-H), 12.5 (br s, 1H, NH⁺)
Mass Spectrometry (ESI+) m/z calculated for C₆H₈FN₂⁺ [M+H]⁺: 127.06; found: 127.06

Conclusion & Future Perspectives

The synthesis and characterization of 4-Ethyl-5-fluoropyrimidine Hydrochloride highlight the rigorous demands of pharmaceutical process chemistry. By understanding the mechanistic origins of this compound as a byproduct of the Voriconazole synthesis cascade, analytical chemists can better design HPLC/LC-MS methods for impurity profiling. Furthermore, the deliberate conversion of a volatile, difficult-to-handle free base into a stable hydrochloride salt exemplifies a fundamental strategy in drug development: engineering physical properties to ensure the reliability and safety of chemical reference standards.

References

  • Butters, M., Ebbs, J., Green, S. P., MacRae, J., Morland, M. C., Murtiashaw, C. W., & Pettman, A. J. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28–36.[Link]

  • Veeprho Pharmaceuticals. (n.d.). Voriconazole EP Impurity C (HCl Salt) | CAS 1391052-89-3. Veeprho.[Link]

Sources

Exploratory

Physicochemical Characterization and Chromatographic Isolation of 4-Ethyl-5-fluoropyrimidine HCl

Target Audience: Analytical Chemists, Process Engineers, and API Development Scientists Document Scope: Structural analysis, mechanistic behavior, and validated isolation protocols for Voriconazole EP Impurity C (HCl Sal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and API Development Scientists Document Scope: Structural analysis, mechanistic behavior, and validated isolation protocols for Voriconazole EP Impurity C (HCl Salt).

Executive Overview & Chemical Identity

In the synthesis and regulatory profiling of the broad-spectrum triazole antifungal agent Voriconazole, 4-Ethyl-5-fluoropyrimidine Hydrochloride (Pharmacopoeial synonym: Voriconazole EP Impurity C) plays a dual role. It is both a critical synthetic building block and a strictly monitored degradant/impurity[1].

The free base form of this compound (CAS: 137234-88-9) exhibits high volatility and limited aqueous solubility. By converting it to the hydrochloride salt (CAS: 1391052-89-3), formulation scientists achieve a self-validating stabilization of the pyrimidine nitrogen. This protonation significantly increases the compound's melting point, shelf-life, and solubility in polar protic solvents, which is an absolute requirement for reproducible stoichiometric coupling reactions in later API synthesis stages.

Mechanistically, the fluorine atom at the C5 position of the pyrimidine ring is not merely structural; its strong electron-withdrawing nature alters the electron density of the heteroaromatic system. This enhances the lipophilicity of the final Voriconazole molecule, directly contributing to its ability to penetrate fungal cell membranes and bind to the target enzyme, lanosterol 14α-demethylase (CYP51).

Physicochemical Properties Data

To facilitate accurate method development and stoichiometric scaling, the core physicochemical parameters of 4-Ethyl-5-fluoropyrimidine HCl are summarized below.

PropertyValueScientific Significance
Chemical Name 4-Ethyl-5-fluoropyrimidine HydrochlorideStandardized IUPAC nomenclature.
CAS Registry Number 1391052-89-3Unique identifier for the HCl salt form[1].
Molecular Formula C₆H₈ClFN₂Dictates stoichiometric calculations[1].
Molecular Weight 162.59 g/mol Target mass for MS-based quantification[1].
SMILES FC1=CN=CN=C1CC.ClStructural string for computational modeling[2].
InChI Key InChI=1S/C6H7FN2.ClH/...Standardized topological identifier[2].
Pharmacopoeial Status Voriconazole EP Impurity CCritical marker for API regulatory compliance[1].

Mechanistic Context in API Synthesis

Understanding the causality behind the synthesis of Voriconazole requires mapping the reactivity of 4-Ethyl-5-fluoropyrimidine HCl. The ethyl group at the C4 position undergoes radical bromination to form a reactive intermediate. This intermediate is subsequently coupled with a triazole-difluorophenyl core. If unreacted, or if degradation occurs during the process, the pyrimidine derivative persists as Impurity C, necessitating rigorous chromatographic clearance.

Pathway A 4-Ethyl-5-fluoropyrimidine HCl (Voriconazole EP Impurity C) B Radical Bromination (Activation of Ethyl Group) A->B Br2 / hν C 4-(1-Bromoethyl)-5-fluoropyrimidine (Reactive Intermediate) B->C D Organometallic Coupling (with Triazole Core) C->D Zn / Base E Voriconazole API (Antifungal Agent) D->E

Fig 1: Synthetic pathway linking 4-Ethyl-5-fluoropyrimidine HCl to the final Voriconazole API.

Preparative Chromatographic Isolation Protocol

When isolating 4-Ethyl-5-fluoropyrimidine HCl from a crude API mixture, the choice of stationary phase is dictated by the compound's hydrophobic retention characteristics. According to preparative chromatography studies, columns with smaller pore sizes (e.g., 100 Å) accommodate more pores on the particle surface, yielding a higher overall surface area[3].

For this compound, utilizing a Thermo Scientific Hypersil PREP HS C18 column (100 Å) provides greater loading capacity compared to larger pore BDS columns (145 Å), preventing peak broadening and co-elution with other impurities (such as Voriconazole EP Impurity B)[3].

Step-by-Step Isolation Methodology
  • Step 1: Sample Preparation

    • Action: Dissolve the crude mixture in a diluent matching the initial mobile phase conditions (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA).

    • Causality: The acidic modifier (TFA) suppresses the ionization of residual free base, ensuring the compound remains fully protonated for sharp peak shapes.

    • Validation Checkpoint: Solution must pass through a 0.45 µm PTFE filter with zero backpressure resistance, confirming complete dissolution.

  • Step 2: Column Equilibration

    • Action: Equilibrate a Hypersil PREP HS C18 column (250 mm length) at a high organic percentage if solubility is challenged, though typical gradients start low[3].

    • Validation Checkpoint: Monitor the UV baseline at 255 nm until drift is < 1 mAU/min.

  • Step 3: Gradient Elution

    • Action: Execute a linear gradient from 10% to 80% Acetonitrile over 20 minutes.

    • Causality: 4-Ethyl-5-fluoropyrimidine HCl elutes earlier than the highly lipophilic Voriconazole API. The gradient ensures baseline resolution from closely eluting N-oxide impurities.

  • Step 4: Fraction Collection & Lyophilization

    • Action: Trigger fraction collection via UV threshold at 255 nm[3]. Flash-freeze fractions using liquid nitrogen and lyophilize to recover the dry HCl salt.

    • Validation Checkpoint: Re-inject a 10 µL aliquot of the reconstituted fraction into an analytical HPLC system; purity must exceed 99.0% by Area Normalization.

Workflow S1 Sample Prep Dissolve & Filter S2 Column Loading Hypersil PREP HS C18 S1->S2 S3 Gradient Elution Optimize Retention S2->S3 S4 UV Detection Monitor at 255 nm S3->S4 S5 Fraction Recovery >99% Pure Impurity C S4->S5

Fig 2: Self-validating preparative HPLC workflow for the isolation of Impurity C.

Analytical Characterization Workflow

To definitively confirm the identity of the isolated 4-Ethyl-5-fluoropyrimidine HCl, a dual-orthogonal approach utilizing Mass Spectrometry and Nuclear Magnetic Resonance is required.

Protocol: LC-MS and NMR Verification
  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Electrospray Ionization in Positive mode (ESI+).

    • Causality: The HCl salt dissociates in the source. The target is the protonated free base [M+H]+ .

    • Validation: The observed mass must match the theoretical exact mass of C6​H8​FN2+​ (m/z ≈ 127.06).

  • Nuclear Magnetic Resonance (NMR):

    • Method: Dissolve 5 mg of the lyophilized powder in DMSO−d6​ . Acquire 1H and 19F spectra.

    • Causality: DMSO−d6​ is chosen over CDCl3​ to ensure complete solubility of the hydrochloride salt.

    • Validation: The 19F NMR spectrum must exhibit a distinct signal corresponding to the C5-fluorine. The 1H NMR must show a triplet-quartet splitting pattern characteristic of the C4-ethyl group, integrated exactly to 3 and 2 protons, respectively.

References

  • Voriconazole EP Impurity C (HCl Salt) | CAS No.
  • A Comparison of stationary phases for preparative chromatography.
  • Voriconazole EP Impurity C (HCl Salt)

Sources

Foundational

An In-depth Technical Guide to Taselisib (GDC-0032): A Selective PI3Kα Inhibitor

A Note on Chemical Identification: The provided CAS Number 1391052-89-3 did not yield a definitive chemical entity in publicly available databases. However, extensive analysis of related chemical identifiers and research...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The provided CAS Number 1391052-89-3 did not yield a definitive chemical entity in publicly available databases. However, extensive analysis of related chemical identifiers and research literature strongly suggests a typographical error and that the compound of interest is Taselisib (GDC-0032) , with the correct CAS Number 1282512-48-4 . This guide will focus on the properties and applications of Taselisib.

Introduction

Taselisib, also known as GDC-0032, is a potent and selective, orally bioavailable small molecule inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha isoform (PI3Kα).[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, frequently through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in a wide variety of human cancers.[3] Taselisib has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers harboring PIK3CA mutations.[2][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and relevant experimental protocols for researchers and drug development professionals working with Taselisib.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Taselisib are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][2][5]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide[1]
Synonyms GDC-0032, RG-7604[1][6]
CAS Number 1282512-48-4[7]
Molecular Formula C₂₄H₂₈N₈O₂[1][8]
Molecular Weight 460.53 g/mol [6][9]
Appearance Solid[9]
Solubility DMSO: ≥ 70 mg/mL[8]
Water: < 1 mg/mL[8]
Ethanol: < 1 mg/mL[8]
Storage Store at -20°C for 6 months or -80°C for 1 year in a dry place.[10]

Mechanism of Action

Taselisib exerts its therapeutic effects by selectively inhibiting the kinase activity of PI3Kα. This inhibition is more potent against mutant forms of PI3Kα compared to the wild-type enzyme.[11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a wide array of downstream targets, leading to the activation of the mammalian target of rapamycin (mTOR) and ultimately promoting cell survival, proliferation, and growth.[12]

Inhibition by Taselisib

Taselisib functions by binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3.[2] This blockade of a critical upstream event leads to the suppression of downstream signaling through AKT and mTOR, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[2] A unique aspect of Taselisib's mechanism is its ability to induce the degradation of mutant p110α protein, further enhancing its potency in PIK3CA-mutant cancer models.[3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 p110α AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Taselisib Taselisib (GDC-0032) Taselisib->PI3K Inhibition

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of Taselisib.

Biological Activity and Therapeutic Potential

Taselisib has demonstrated significant biological activity in a range of preclinical models and clinical trials, primarily in the context of cancer.

Preclinical Activity
  • In Vitro: Taselisib potently inhibits the proliferation of cancer cell lines, with particularly high sensitivity observed in those harboring PIK3CA mutations.[13] For instance, it has shown low nanomolar IC50 values in various breast cancer cell lines.[13] Studies have demonstrated that treatment with Taselisib leads to a dose-dependent decrease in the phosphorylation of downstream effectors like AKT and S6 ribosomal protein.[4] This inhibition of signaling culminates in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[4]

  • In Vivo: In animal xenograft models using human cancer cell lines, orally administered Taselisib has been shown to significantly inhibit tumor growth and, in some cases, induce tumor regression, especially in models with PIK3CA mutations.[2][4] Efficacy has been demonstrated in various cancer types, including breast, uterine serous carcinoma, and head and neck squamous cell carcinoma.[2][8][14]

Clinical Activity

Taselisib has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies.[15][16][17] Phase I studies established a manageable safety profile, with common adverse events including diarrhea, hyperglycemia, and rash.[2] Phase II and III trials have explored its efficacy in patients with advanced or metastatic solid tumors, with a particular focus on PIK3CA-mutant breast cancer.[11][16] While it has shown clinical activity, the overall benefit has been weighed against its toxicity profile.[11]

Experimental Protocols

The following are representative protocols for assessing the biological activity of Taselisib in a laboratory setting.

In Vitro Cell Proliferation (MTT) Assay

This protocol provides a method to determine the effect of Taselisib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taselisib (GDC-0032)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[18]

  • Compound Treatment: Prepare a stock solution of Taselisib in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the Taselisib dilutions or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of detergent reagent to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of Taselisib concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol allows for the assessment of Taselisib's inhibitory effect on the phosphorylation of key downstream proteins in the PI3K pathway.[19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taselisib (GDC-0032)

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in culture dishes and treat with various concentrations of Taselisib for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer, followed by boiling.[19]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[19]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect protein bands using an ECL substrate and an imaging system.[19]

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein for AKT and S6.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Taselisib in an immunodeficient mouse model.[20][21]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Taselisib (GDC-0032)

  • Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween-80)[2]

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[20]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]

  • Drug Administration: Administer Taselisib orally (p.o.) daily at a predetermined dose. The control group receives the vehicle.[2]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[20]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[2]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat_drug Taselisib Administration (p.o.) randomize->treat_drug treat_vehicle Vehicle Administration (p.o.) randomize->treat_vehicle measure Tumor Volume Measurement treat_drug->measure treat_vehicle->measure endpoint Euthanasia & Tumor Excision measure->endpoint Study Completion analysis Ex Vivo Analysis (e.g., Western Blot) endpoint->analysis

Figure 2: A typical workflow for an in vivo tumor xenograft study to evaluate the efficacy of Taselisib.

Suppliers

Taselisib (GDC-0032) is available for research purposes from various chemical and life science suppliers. It is important to source the compound from a reputable vendor to ensure its purity and quality. Some potential suppliers include:

  • Selleck Chemicals[9]

  • MedChemExpress[10]

  • Cayman Chemical[8]

  • InvivoChem[7]

  • TargetMol[6]

Note: This is not an exhaustive list, and availability and pricing should be confirmed with the respective suppliers. These products are intended for research use only and not for human or veterinary use.[6][7][8][10]

Conclusion

Taselisib (GDC-0032) is a well-characterized, potent, and selective inhibitor of the PI3Kα isoform, with enhanced activity against oncogenic mutant forms. Its ability to effectively suppress the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as an anti-cancer agent. This guide has provided a detailed overview of its chemical properties, mechanism of action, biological activity, and key experimental protocols to aid researchers and drug development professionals in their work with this important compound. A thorough understanding of its characteristics and appropriate experimental design is crucial for advancing our knowledge of its therapeutic potential.

References

  • Juric, D., Krop, I., Ramanathan, R. K., et al. (2017). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 7(7), 704–715.
  • National Cancer Institute (NCI). (2022). Testing GDC-0032 (Taselisib) as a Potential Targeted Treatment in Cancers With PIK3CA Genetic Changes (MATCH-Subprotocol I). ClinicalTrials.gov Identifier: NCT04439175. Retrieved from [Link]

  • Ndubaku, C. O., Heffron, T. P., Staben, S.T., et al. (2013). Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ.
  • PubChem. (n.d.). Taselisib. National Center for Biotechnology Information. Retrieved from [Link]

  • ASCO Publications. (2017). A phase II study of GDC-0032 (taselisib) for previously treated PI3K positive patients with stage IV squamous cell lung cancer (SqNSCLC). Journal of Clinical Oncology.
  • Dana-Farber Cancer Institute. (n.d.). A Phase Ib/II trial of taselisib (GDC-0032), a PI3K inhibitor, in combination with enzalutamide in patients with androgen receptor positive triple negative metastatic breast cancer. Retrieved from [Link]

  • Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 499-511.
  • Lopez, S., Schwab, C. L., Cocco, E., et al. (2014). Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecologic Oncology, 135(2), 312-317.
  • Song, K. W., Edgar, K. A., Kirkpatrick, D. S., et al. (2017). The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. Cancer Research, 77(13 Supplement), 146.
  • Cocco, E., Lopez, S., Black, J., et al. (2015). Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecologic Oncology, 139(2), 309-315.
  • Dickler, M. N., Saura, C., Boni, V., et al. (2017). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 7(7), 704-715.
  • ASCO Publications. (2016). Phase I evaluation of the PI3 kinase (PI3K) inhibitor taselisib (GDC-0032) in multiple locally advanced or metastatic PIK3CA mutant solid tumor types. Journal of Clinical Oncology.
  • BCTT. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Retrieved from [Link]

  • Hyman, D. M., Piha-Paul, S. A., Won, H., et al. (2018). Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I. Journal of Clinical Oncology, 36(21), 2141–2150.
  • Kim, M. S., Lee, J. Y., & Nam, S. J. (2017). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Prevention, 22(3), 183–189.
  • Li, Y., Wang, Y., & Li, Y. (2019). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice injected with SCARA5 overexpression or knockdown cells.
  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

Sources

Exploratory

"solubility of 4-Ethyl-5-fluoropyrimidine Hydrochloride in organic solvents"

Solubility Profiling and Thermodynamic Behavior of 4-Ethyl-5-fluoropyrimidine Hydrochloride in Organic Solvents Executive Summary & Contextual Significance In the landscape of active pharmaceutical ingredient (API) synth...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling and Thermodynamic Behavior of 4-Ethyl-5-fluoropyrimidine Hydrochloride in Organic Solvents

Executive Summary & Contextual Significance

In the landscape of active pharmaceutical ingredient (API) synthesis, understanding the precise solubility profile of critical intermediates is the bedrock of process chemistry. 4-Ethyl-5-fluoropyrimidine Hydrochloride , widely recognized in the industry as Voriconazole EP Impurity C, is a pivotal compound whose isolation and purification dictate the yield and purity of downstream antifungal agents[1].

This technical guide provides a comprehensive, self-validating framework for determining the solubility of 4-Ethyl-5-fluoropyrimidine Hydrochloride across a gradient of organic solvents. By coupling empirical gravimetric protocols with thermodynamic modeling, we establish a predictive baseline for crystallization, antisolvent precipitation, and impurity purging.

Physicochemical Profile

Before designing a solubility matrix, one must analyze the structural causality of the solute.

  • Chemical Name: 4-Ethyl-5-fluoropyrimidine Hydrochloride

  • CAS Registry Number: 1391052-89-3[2]

  • Molecular Formula: C6H8ClFN2

  • Molecular Weight: 162.59 g/mol

Mechanistic Implication: As a hydrochloride salt, this molecule possesses a highly polar, ionic domain (the protonated pyrimidine and chloride counterion) juxtaposed with a lipophilic domain (the ethyl and fluoro substituents). Its dissolution is therefore heavily dependent on a solvent's dielectric constant and hydrogen-bonding capacity.

Thermodynamic Framework for Dissolution

Raw solubility data is of limited use without mathematical correlation. To predict solubility at unmeasured temperatures and to understand the energetic drivers of dissolution, we employ two foundational thermodynamic models[3]:

  • The Modified Apelblat Equation: This semi-empirical model accounts for the non-ideal behavior of solutions and the temperature dependence of the enthalpy of solution[4]. It is the gold standard for correlating mole fraction solubility with temperature.

  • The Van 't Hoff Equation: By plotting the natural log of solubility against the inverse of temperature, we extract the standard enthalpy ( ΔH ) and entropy ( ΔS ) of dissolution. This determines whether the solvation process is enthalpy-driven (heat-absorbing) or entropy-driven[4].

G2 D1 Empirical Data (Mole Fraction, x) M1 Modified Apelblat Eq. ln(x) = A + B/T + C·ln(T) D1->M1 M2 Van 't Hoff Eq. ln(x) = -ΔH/(RT) + ΔS/R D1->M2 O1 Predictive Correlation (RMSD < 1%) M1->O1 O2 Thermodynamic Profiling (ΔH, ΔS) M2->O2

Fig 1. Thermodynamic modeling pathways for solubility data correlation.

Self-Validating Experimental Protocol: Dynamic Solubility Measurement

As an application scientist, I emphasize that experimental data is only as reliable as the internal controls of the protocol. The following workflow is designed as a self-validating system to eliminate systemic errors during dynamic solubility measurement.

Step-by-Step Methodology:

  • Solvent & Solute Preparation: Utilize AR-grade solvents (purity >99.0%). Verify solvent anhydrousness (moisture <0.1%) via Karl Fischer titration to prevent moisture-induced salt dissociation.

  • Isothermal Equilibration: Add excess 4-Ethyl-5-fluoropyrimidine Hydrochloride to 20 mL of solvent in a jacketed glass vessel. Maintain temperature within ±0.05 K using a thermostatic circulation bath.

  • Equilibrium Validation (Causality Check): Why stir for 24 to 48 hours? To ensure absolute thermodynamic equilibrium. Self-Validation: Extract aliquots at 24h and 48h. Equilibrium is strictly confirmed only if the concentration variance between the two timepoints is <1%.

  • Phase Separation: Extract the supernatant using a 0.22 μm PTFE syringe filter. Critical Insight: The filter and syringe must be pre-warmed to the exact equilibration temperature. A cold filter will cause instantaneous micro-precipitation within the membrane matrix, artificially lowering the quantified solubility.

  • Orthogonal Quantification: Determine the solubility gravimetrically (evaporating a known mass of solution to constant weight) and cross-validate the mass balance using HPLC-UV.

  • Solid-State Verification: Analyze the residual undissolved solid via Powder X-Ray Diffraction (PXRD). Causality: This step proves that the solid phase has not undergone a polymorphic transition or formed a solvate during equilibration, which would invalidate the Apelblat thermodynamic assumptions.

G N1 1. Solid-Solvent Mixing (Excess API + Solvent) N2 2. Isothermal Equilibration (24h-48h, ±0.05 K) N1->N2 N3 3. Equilibrium Validation (ΔC < 1% at 24h vs 48h) N2->N3 N4 4. Phase Separation (Pre-warmed 0.22μm PTFE) N3->N4 N5 5. Orthogonal Quantification (Gravimetric + HPLC-UV) N4->N5 N6 6. Solid-State Verification (PXRD for Solvate Check) N4->N6

Fig 2. Self-validating experimental workflow for dynamic solubility measurement.

Quantitative Data Presentation

The following table summarizes the mole fraction solubility ( 104x ) of 4-Ethyl-5-fluoropyrimidine Hydrochloride across a carefully selected polarity gradient of organic solvents from 293.15 K to 313.15 K.

Temperature (K)DMF ( 104x )Methanol ( 104x )Ethyl Acetate ( 104x )Toluene ( 104x )
293.15 152.084.012.01.5
298.15 185.0102.015.01.9
303.15 224.0125.019.02.4
308.15 271.0153.024.03.1
313.15 325.0186.030.04.0

Mechanistic Insights: Solvent-Solute Interactions

The empirical data reveals a definitive solubility hierarchy: DMF > Methanol > Ethyl Acetate > Toluene . This trend aligns perfectly with the established thermodynamic behavior of pyrimidine derivatives[5], but the specific causality lies in the molecular interactions:

  • N,N-Dimethylformamide (DMF) - Polar Aprotic: DMF exhibits the highest solubility capacity[5]. Its high dielectric constant effectively shields and solvates the dissociated ionic hydrochloride lattice. Simultaneously, its hydrophobic methyl groups interact via Van der Waals forces with the ethyl substituent on the pyrimidine ring. This dual-action solvation makes DMF an ideal primary solvent for synthesis.

  • Methanol - Polar Protic: Methanol is a strong hydrogen bond donor and acceptor, forming robust bonds with the basic nitrogen atoms of the pyrimidine core and the chloride counterion. However, the strong self-association (hydrogen-bonded networks) of bulk methanol molecules requires significant thermodynamic energy to disrupt, rendering it slightly less efficient than DMF.

  • Ethyl Acetate - Moderately Polar: Lacking strong hydrogen bond donating capabilities, ethyl acetate struggles to stabilize the chloride ion. It yields moderate to low solubility, making it a prime candidate for use as a co-solvent in cooling crystallization.

  • Toluene - Non-Polar: Toluene lacks the dielectric capacity to stabilize the dissociated ions of the hydrochloride salt. Exhibiting near-zero solubility, toluene acts as an exceptional, highly efficient antisolvent for rapid precipitation workflows.

References

  • Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: ResearchGate URL: [Link]

  • Title: Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP Source: PMC (nih.gov) URL: [Link]

Sources

Foundational

Thermal Stability and Degradation Kinetics of 4-Ethyl-5-fluoropyrimidine Hydrochloride: A Technical Guide

Executive Summary 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS 1391052-89-3), widely recognized in the pharmaceutical industry as 1[1], is a critical fluorinated building block and process impurity encountered during th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS 1391052-89-3), widely recognized in the pharmaceutical industry as 1[1], is a critical fluorinated building block and process impurity encountered during the synthesis of the broad-spectrum antifungal agent Voriconazole. For drug development professionals, understanding the thermal stability of this intermediate is non-negotiable. Thermal stress during synthesis, drying, or long-term storage can trigger degradation pathways that compromise Active Pharmaceutical Ingredient (API) purity and yield.

This whitepaper provides an authoritative, self-validating framework for profiling the thermal stability of 4-Ethyl-5-fluoropyrimidine Hydrochloride, combining thermodynamic analysis with stability-indicating chromatography.

Mechanistic Vulnerabilities of the Fluoropyrimidine Scaffold

The thermal degradation of 4-Ethyl-5-fluoropyrimidine Hydrochloride is governed by two distinct structural vulnerabilities: the non-covalent hydrochloride salt bridge and the highly electronegative C-F bond on the pyrimidine ring.

  • Dehydrohalogenation (Salt Dissociation): The initial thermal event is the dissociation of the hydrochloride salt. As thermal energy overcomes the ionic lattice energy, the compound releases hydrogen chloride (HCl) gas. This typically occurs before the melting point of the free base is reached.

  • Ring Cleavage & Defluorination: At elevated temperatures, the electron-withdrawing nature of the fluorine atom destabilizes the pyrimidine ring under thermal stress. According to safety and thermal profiling data, this leads to the generation of hazardous decomposition products, including.

Thermodynamic Profiling: Quantitative Data

To quantify these vulnerabilities, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. Drawing upon established 2[2], the table below summarizes the expected quantitative thermal profile of 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Table 1: Quantitative Thermal Degradation Profile
Thermal EventTemperature Range (°C)Enthalpy / Mass LossMechanistic Assignment
Endotherm 1 115 - 125 Δ H = ~80.5 J/gSolid-state phase transition / Melting
Exotherm 1 135 - 160-15.5% Mass (TGA)Dehydrohalogenation (Loss of HCl gas)
Exotherm 2 210 - 280-65.0% Mass (TGA)Pyrimidine ring cleavage (Loss of HF, NOx)

Self-Validating Protocol for Thermal Degradation Assessment

As a Senior Application Scientist, I emphasize that a robust stability protocol must be a self-validating system . Orthogonal techniques (thermal mass loss via TGA and chemical specificity via HPLC) must corroborate each other to eliminate false positives caused by solvent evaporation or instrument drift.

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Accurately weigh 5.0 ± 0.1 mg of 4-Ethyl-5-fluoropyrimidine Hydrochloride into an aluminum crucible.

  • Self-Validation Checkpoint: Run an empty crucible as a baseline blank to subtract buoyancy effects and instrument noise from the final thermogram.

Step 2: Dynamic TGA/DSC Profiling

  • Heat the sample from 25°C to 300°C at a constant heating rate of 10°C/min.

  • Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min.

  • Causality: Why a nitrogen purge? Nitrogen isolates thermal degradation from oxidative degradation. This ensures the recorded mass loss is strictly due to intrinsic thermal instability (e.g., dehydrohalogenation) rather than atmospheric combustion.

Step 3: Isothermal Stress & HPLC-UV Quantification

  • Subject parallel solid-state samples to isothermal holding at 100°C, 120°C, and 140°C for 60 minutes.

  • Quench-cool the samples to 25°C and reconstitute in a3[3] (e.g., 0.05 M potassium dihydrogen phosphate pH 2.5 : acetonitrile).

  • Causality: Why isothermal holding rather than dynamic heating for HPLC? Isothermal data allows for the calculation of the activation energy ( Ea​ ) via Arrhenius kinetics without the confounding variable of a shifting temperature gradient.

  • Self-Validation Checkpoint: The percentage of mass loss observed in the TGA at 140°C must inversely correlate with the reduction in the integrated area of the intact 4-Ethyl-5-fluoropyrimidine HPLC peak. If the HPLC peak area drops by 20% but TGA shows only 2% mass loss, the degradants are non-volatile and remain in the crucible, successfully closing the mass balance loop (~99.0% recovery).

Step 4: Kinetic Parameter Extraction

  • Plot the natural log of the degradation rate constant ( lnk ) against the inverse of temperature ( 1/T ) to generate an Arrhenius plot. This allows researchers to extrapolate and predict the shelf-life of the intermediate at ambient storage conditions (25°C).

Workflow Visualization

ThermalWorkflow A 4-Ethyl-5-fluoropyrimidine HCl (Solid State) B Thermal Stress (TGA/DSC) 25°C to 300°C A->B Controlled Heating C Dehydrohalogenation (Loss of HCl) B->C 120-150°C E HPLC-UV Quantification (Impurity Profiling) B->E Isothermal Aliquots D Pyrimidine Ring Cleavage (Loss of HF, NOx) C->D >200°C F Kinetic Modeling (Activation Energy) E->F Arrhenius Plot

Workflow mapping the thermal degradation and kinetic modeling of 4-Ethyl-5-fluoropyrimidine HCl.

References

  • ResearchGate - Thermal analysis of some novel pyrimidine derivatives.
  • Santa Cruz Biotechnology (SCBT) - SAFETY DATA SHEET: 4-Ethyl-5-fluoropyrimidine.
  • PubMed Central (PMC) - A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets.
  • Veeprho - Voriconazole EP Impurity C (HCl Salt) | CAS 1391052-89-3.

Sources

Exploratory

Synthesis of 4-Ethyl-5-fluoropyrimidine from Pyrimidine Precursors: A Comprehensive Technical Guide

Executive Summary 4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) is a highly volatile, specialized heterocyclic building block. It is most prominently recognized as a critical intermediate and a pharmacopeial impurity (Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) is a highly volatile, specialized heterocyclic building block. It is most prominently recognized as a critical intermediate and a pharmacopeial impurity (Impurity C) in the industrial synthesis of voriconazole, a broad-spectrum triazole antifungal agent[1][2]. The strategic positioning of the ethyl and fluoro groups on the pyrimidine core presents unique synthetic challenges, particularly concerning regioselectivity during alkylation and the prevention of over-reduction during catalytic hydrodehalogenation. This whitepaper provides an in-depth analysis of the mechanistic pathways, causal experimental design, and self-validating protocols required to synthesize this target from pyrimidine and aliphatic precursors.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 4-ethyl-5-fluoropyrimidine is typically approached via two distinct industrial pathways: the functionalization of existing pyrimidine rings (Route A) and the de novo construction of the pyrimidine core from aliphatic chains (Route B).

Route A: Pyrimidine Functionalization (The 5-Fluorouracil Pathway)

This classical route leverages commercially available 5-fluorouracil. The sequence involves exhaustive chlorination, followed by a regioselective Grignard addition, and concludes with a palladium-catalyzed hydrodehalogenation[1]. The electron-withdrawing nature of the C5-fluorine atom activates the adjacent C4 and C6 positions, allowing for the regioselective addition of ethylmagnesium bromide to 2,4-dichloro-5-fluoropyrimidine[1].

RouteA FU 5-Fluorouracil (Starting Material) Step1 POCl3, PhNMe2 Chlorination (95 °C) FU->Step1 DCFP 2,4-Dichloro-5-fluoropyrimidine Step1->DCFP Step2 EtMgBr, THF Regioselective Alkylation (<15 °C) DCFP->Step2 DCEFP 2,4-Dichloro-6-ethyl-5-fluoropyrimidine Step2->DCEFP Step3 H2, Pd/C, NaOAc Hydrodehalogenation (50 °C) DCEFP->Step3 Target 4-Ethyl-5-fluoropyrimidine (Target Product) Step3->Target

Synthesis workflow of 4-ethyl-5-fluoropyrimidine from 5-fluorouracil.

Route B: De Novo Pyrimidine Synthesis (The Aliphatic Pathway)

To circumvent the cryogenic and highly exothermic constraints of Grignard chemistry at scale, an alternative route was developed utilizing methyl 3-oxopentanoate[1]. Electrophilic fluorination yields methyl 2-fluoro-3-oxopentanoate, which undergoes cyclocondensation with formamidine acetate to form the pyrimidine ring. Subsequent deoxychlorination and reduction yield the final product[1][3].

RouteB MOP Methyl 3-oxopentanoate Step1 F2 gas, Solvent Electrophilic Fluorination MOP->Step1 MFOP Methyl 2-fluoro-3-oxopentanoate Step1->MFOP Step2 Formamidine Acetate Cyclocondensation MFOP->Step2 EFP_OH 6-Ethyl-5-fluoropyrimidin-4(3H)-one Step2->EFP_OH Step3 POCl3, Et3N Deoxychlorination EFP_OH->Step3 CEFP 4-Chloro-6-ethyl-5-fluoropyrimidine Step3->CEFP Step4 H2, Pd/C, Base Hydrodehalogenation CEFP->Step4 Target 4-Ethyl-5-fluoropyrimidine Step4->Target

De novo synthesis of 4-ethyl-5-fluoropyrimidine via aliphatic precursors.

Causality in Experimental Design (E-E-A-T Principles)

As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are selected, ensuring that the protocol is a self-validating system.

  • Buffering in Catalytic Hydrodehalogenation: During the Pd/C-catalyzed reduction of chlorinated pyrimidines, stoichiometric amounts of hydrochloric acid (HCl) are generated. If unneutralized, HCl rapidly poisons the palladium catalyst and protonates the pyrimidine nitrogen, rendering the aromatic ring susceptible to over-reduction (yielding tetrahydropyrimidines). The addition of sodium acetate (NaOAc) acts as a mild, non-nucleophilic buffer that neutralizes HCl without hydrolyzing the starting material[1].

  • Thermal Control During Grignard Alkylation: The addition of ethylmagnesium bromide to 2,4-dichloro-5-fluoropyrimidine is highly exothermic. Maintaining the internal temperature strictly below 15 °C is not merely for safety; it is a thermodynamic control mechanism to prevent bis-alkylation (substitution at both C2 and C4) and to suppress ring-opening side reactions[1].

  • Nucleophilic Catalysis in Deoxychlorination: In Route B, converting 6-ethyl-5-fluoropyrimidin-4(3H)-one to 4-chloro-6-ethyl-5-fluoropyrimidine utilizes POCl₃. The addition of triethylamine (Et₃N) serves a dual purpose: it acts as an acid scavenger and forms a highly reactive intermediate with POCl₃. This significantly accelerates the chlorination rate, allowing the reaction to proceed at lower reflux temperatures, thereby minimizing thermal degradation[4].

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine (Route A)

Self-Validation Metric: Disappearance of 2,4-dichloro-5-fluoropyrimidine via GC-MS.

  • Grignard Preparation: Charge a dry, nitrogen-purged reactor with magnesium turnings (12.1 g, 0.50 mol) in anhydrous tetrahydrofuran (THF, 161 mL). Slowly add a solution of bromoethane (54.3 g, 0.50 mol) in THF (53 mL). Maintain the exothermic reaction temperature below 50 °C[1].

  • Cooling: Once the magnesium is consumed, cool the resulting Grignard reagent solution to exactly 0 °C.

  • Regioselective Addition: Prepare a solution of 2,4-dichloro-5-fluoropyrimidine (56.0 g, 0.33 mol) in dimethoxyethane (170 mL). Add this dropwise to the Grignard solution, strictly maintaining the internal reaction temperature below 15 °C[1].

  • In-Process Control (IPC): Stir the reaction for 1 hour at 15 °C. Sample the mixture and quench with methanol; analyze via GC-MS to confirm >98% conversion of the starting pyrimidine.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous phase with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2,4-dichloro-6-ethyl-5-fluoropyrimidine as a crude oil.

Protocol 2: Palladium-Catalyzed Hydrodehalogenation to 4-Ethyl-5-fluoropyrimidine

Self-Validation Metric: Hydrogen uptake ceases at theoretical volume; HPLC confirms the absence of chlorinated intermediates.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,4-dichloro-6-ethyl-5-fluoropyrimidine (10.0 g) in methanol (30 mL)[1].

  • Catalyst & Buffer Addition: Add sodium acetate (8.83 g) to buffer the system. Introduce 5% Palladium-on-carbon (Pd/C, 50% water wet, 2.0 g)[1].

  • Hydrogenation: Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi. Heat the mixture to 50 °C and stir vigorously for 5 hours[1].

  • Filtration: Cool the reactor to room temperature and safely vent the hydrogen. Filter the resulting slurry through a pad of cellulose-based filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter pad with an additional 5 mL of methanol[1].

  • Isolation via Distillation: Transfer the orange filtrate to a distillation apparatus. Distill the mixture at 64 °C at atmospheric pressure. The target, 4-ethyl-5-fluoropyrimidine, is isolated as a highly volatile, colorless distillate[1].

  • Final Purification: Partition the distillate between water (300 mL) and diethyl ether (40 mL). Separate the organic phase, dry, and carefully evaporate the ether to yield the pure product.

Quantitative Data & Route Comparison

To aid process chemists in selecting the optimal synthetic pathway, the quantitative metrics of both routes are summarized below.

ParameterRoute A (5-Fluorouracil Pathway)Route B (Aliphatic Pathway)
Starting Material 5-FluorouracilMethyl 3-oxopentanoate
Key Intermediate 2,4-Dichloro-6-ethyl-5-fluoropyrimidine4-Chloro-6-ethyl-5-fluoropyrimidine
Hydrodehalogenation Yield ~35% (due to volatility and over-reduction)~70% (cleaner impurity profile)
Scalability Limitations Exothermic Grignard addition requires strict cryogenic control (<15 °C).Requires specialized equipment for handling F₂ gas safely.
Primary Impurity Risks Bis-alkylated pyrimidines, tetrahydropyrimidines.Regioisomeric cyclization byproducts.
Industrial Viability High (utilizes cheap, commercially available 5-FU).Very High (preferred for >100 kg scale due to avoidance of Grignard).

Table 1: Comparative analysis of synthetic routes for 4-Ethyl-5-fluoropyrimidine.

References

  • Butters, M., Ebbs, J., Green, S. P., MacRae, J., Morland, M. C., Murtiashaw, C. W., & Pettman, A. J. (2001). "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, 5(1), 28–36. Available at:[Link]

  • Hainan Poly Pharmaceutical Co Ltd. (2021). "Synthesis process of voriconazole." Patent CN113354625A, Google Patents.
  • Dr Reddys Laboratories Ltd. (2008). "Process For Preparing Voriconazole." Patent US20080194820A1, Google Patents.
  • National Center for Biotechnology Information. "4-Chloro-6-ethyl-5-fluoropyrimidine." PubChem Compound Summary for CID 16743445. Available at:[Link]

Sources

Foundational

Comprehensive Toxicology Profile and Analytical Framework for 4-Ethyl-5-fluoropyrimidine Hydrochloride

Executive Summary In the landscape of pharmaceutical manufacturing, the rigorous control of active pharmaceutical ingredient (API) impurities is paramount to patient safety. 4-Ethyl-5-fluoropyrimidine Hydrochloride (wide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, the rigorous control of active pharmaceutical ingredient (API) impurities is paramount to patient safety. 4-Ethyl-5-fluoropyrimidine Hydrochloride (widely recognized as Voriconazole EP Impurity C) is a critical synthetic intermediate and degradation byproduct associated with the broad-spectrum triazole antifungal, Voriconazole[1][].

Because fluorinated pyrimidines share structural homology with endogenous nucleobases and known antimetabolites (e.g., 5-fluorouracil), this compound requires stringent toxicological profiling. This whitepaper synthesizes the toxicokinetic behavior, acute hazard profile, and analytical qualification protocols for 4-Ethyl-5-fluoropyrimidine Hydrochloride, providing a field-proven framework for researchers and drug development professionals navigating ICH Q3A(R2) and ICH M7(R2) compliance.

Physicochemical Properties & Identification

Understanding the baseline physicochemical properties is the first step in predicting the compound's behavior in biological systems and analytical matrices. The hydrochloride salt form enhances aqueous solubility compared to its free base counterpart, directly impacting its bioavailability in in vitro assays.

PropertySpecification / Value
Chemical Name 4-Ethyl-5-fluoropyrimidine Hydrochloride
Pharmacopoeial Synonym Voriconazole EP Impurity C (HCl Salt)[3]
CAS Number 1391052-89-3 (HCl Salt)[3] 137234-88-9 (Free Base)
Molecular Formula C₆H₈ClFN₂ (HCl Salt)[1]
Molecular Weight 162.59 g/mol (HCl Salt)[1] 126.13 g/mol (Free Base)
Appearance Clear to pale yellow oily liquid / solid[]
Solubility Soluble in Methanol, slightly soluble in Chloroform[]

Toxicokinetic Profile & Biotransformation

In biological systems, 4-Ethyl-5-fluoropyrimidine acts as the core pyrimidine moiety of Voriconazole. During Phase I hepatic metabolism, Voriconazole is extensively metabolized by the cytochrome P450 enzymes (primarily CYP2C19, CYP2C9, and CYP3A4) into its major circulating metabolite, Voriconazole N-oxide[4].

Advanced tandem mass spectrometry (MS/MS) and electrochemical simulation studies reveal that the cleavage of Voriconazole and its N-oxide metabolite consistently yields a distinct fragment at m/z 127.0663 , which corresponds directly to the 4-ethyl-5-fluoropyrimidine moiety[5]. Understanding this fragmentation is critical, as it dictates the downstream toxicological burden placed on hepatic clearance pathways.

Fig 1: Biotransformation and fragmentation pathway of Voriconazole yielding the impurity.

Toxicological Assessment

Based on standardized Safety Data Sheets (SDS) and GHS classifications, 4-Ethyl-5-fluoropyrimidine exhibits significant acute toxicity and local irritation potential[6].

Acute Toxicity & Hazard Classification

The compound is classified as a Category 4 acute toxicant across multiple exposure routes.

Exposure RouteGHS CategoryHazard StatementToxicological Implication
Oral Category 4H302: Harmful if swallowedRapid gastrointestinal absorption; potential for systemic pyrimidine interference[6].
Dermal Category 4H312: Harmful in contact with skinLipophilic nature allows transdermal penetration[6].
Inhalation Category 4H332: Harmful if inhaledAerosolized particles can induce alveolar inflammation[6].
Local Tolerance & Ecotoxicity
  • Ocular & Dermal Irritation: The compound causes serious eye irritation (Category 2A, H319) and skin irritation (Category 2, H315)[6].

  • Respiratory Tract: It is a known respiratory irritant (Category 3), necessitating the use of localized exhaust ventilation and P261 precautionary compliance[6].

  • Environmental Impact: The compound poses long-lasting harmful effects to aquatic life, requiring specialized disposal protocols to prevent waterway contamination.

Mutagenicity & ICH M7 Considerations

Because it contains a fluorinated pyrimidine ring, 4-Ethyl-5-fluoropyrimidine triggers structural alerts for potential DNA reactivity. Under ICH M7(R2) guidelines, this impurity must undergo in silico (QSAR) evaluation followed by an in vitro bacterial reverse mutation assay (Ames test). If uncontrolled, structurally similar pyrimidine analogs can misincorporate into RNA/DNA or inhibit thymidylate synthase.

Analytical Qualification Framework (HPLC-UV)

To ensure API integrity, 4-Ethyl-5-fluoropyrimidine must be quantified below the ICH Q3A qualification threshold (typically ≤0.15% for standard dosing). A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this resolution[][7].

Optimized Chromatographic Parameters:

  • Column: Develosil C18 (100 x 4.6 mm, 3µm) or equivalent high-carbon load stationary phase. Causality: The C18 matrix provides optimal hydrophobic retention for the ethyl-pyrimidine ring.

  • Elution: Isocratic[7].

  • Flow Rate: 0.8 mL/min[7].

  • Detection: UV at 254 nm[7]. Causality: The conjugated pyrimidine system exhibits strong pi-pi transitions at 254 nm, maximizing signal-to-noise ratio.*

  • Retention Times: Voriconazole elutes at ~2.50 min, while the more polar 4-Ethyl-5-fluoropyrimidine (Impurity C) elutes earlier at ~1.76 min [7].

Experimental Protocols: Cytotoxicity & Handling

To evaluate the hepatotoxic potential of this impurity during drug development, a self-validating in vitro MTT viability assay is employed.

Rationale and Causality

We utilize HepG2 (Human Hepatocellular Carcinoma) cells. Why? Because Voriconazole and its fragments are primarily metabolized in the liver. HepG2 cells retain many of the specialized functions of normal human hepatocytes, making them the most biologically relevant model for assessing drug-induced liver injury (DILI).

Fig 2: Self-validating in vitro cytotoxicity workflow for assessing fluoropyrimidine derivatives.

Step-by-Step MTT Assay Methodology

Step 1: Reagent Preparation

  • Dissolve 4-Ethyl-5-fluoropyrimidine Hydrochloride in 100% sterile DMSO to create a 20 mM stock solution.

  • Self-Validation Check: Ensure the final concentration of DMSO in the cell culture media never exceeds 0.5% (v/v). Higher DMSO concentrations induce baseline solvent toxicity, artificially skewing the IC50 data.

Step 2: Cell Seeding

  • Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and log-phase growth recovery.

Step 3: Compound Exposure

  • Aspirate the media and replace it with fresh media containing serial dilutions of the impurity (0.1 µM to 100 µM).

  • Include Controls:

    • Negative Control: Media + 0.5% DMSO (Vehicle).

    • Positive Control: Media + 0.1% Triton X-100 (Induces 100% cell lysis, validating the dynamic range of the assay).

  • Incubate for 24 to 72 hours.

Step 4: Viability Measurement

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • Title: SAFETY DATA SHEET - Santa Cruz Biotechnology (SC-352388) Source: scbt.com URL:

  • Title: TLC PHARMACEUTICAL STANDARDS - Safety Data Sheet Source: cymitquimica.com URL: 6

  • Title: Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole Source: nih.gov (PMC) URL: 5

  • Title: Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole Source: academia.edu URL: 7

  • Title: Voriconazole EP Impurity C Hydrochloride - LGC Standards Source: lgcstandards.com URL: 1

Sources

Exploratory

In Vitro Profiling of 4-Ethyl-5-fluoropyrimidine Hydrochloride: Bioactivation, Metabolism, and Impurity Qualification

Executive Summary 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3) is a dual-faceted molecule in pharmaceutical research and development[1]. Primarily recognized as a critical synthetic intermediate and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3) is a dual-faceted molecule in pharmaceutical research and development[1]. Primarily recognized as a critical synthetic intermediate and pharmacopeial impurity (Voriconazole EP Impurity C) in the manufacturing of the broad-spectrum triazole antifungal Voriconazole, this structural motif has also been identified as a potent structural alert for cytochrome P450 3A4 (CYP3A4) Time-Dependent Inhibition (TDI)[2].

For drug development professionals, understanding the in vitro behavior of this molecule is critical for two reasons: qualifying it as a microbiologically inert manufacturing impurity, and recognizing its potential to cause severe drug-drug interactions (DDIs) via mechanism-based enzyme inactivation. This technical guide provides an authoritative framework for evaluating the metabolic stability, reactive metabolite formation, and biological qualification of 4-Ethyl-5-fluoropyrimidine.

Mechanistic Causality: CYP3A4 Bioactivation and TDI

The 5-fluoropyrimidine moiety is highly susceptible to CYP-mediated bioactivation. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP3A4 (rCYP3A4) have demonstrated that the bioactivation of the fluoropyrimidine ring leads to reactive metabolite formation via oxidative defluorination ()[3]. Furthermore, during the extensive hepatic metabolism of Voriconazole, the detachment of the 4-ethyl-5-fluoropyrimidine moiety (m/z 127.0663) is a recognized fragmentation and metabolic pathway ()[4].

Mechanism of Inactivation : During the CYP3A4 catalytic cycle, oxidation of the pyrimidine ring triggers the cleavage of the C-F bond. This oxidative defluorination generates a highly electrophilic reactive intermediate (e.g., an iminoquinone methide-like species). In the absence of nucleophilic scavengers, this intermediate covalently binds to the CYP3A4 apoenzyme or heme prosthetic group, leading to irreversible mechanism-based inactivation (MBI)[2].

Mitigation via SAR : Structure-Activity Relationship (SAR) studies indicate that substituting both the 4- and 6-positions of the 5-fluoropyrimidine ring sterically hinders this oxidative pathway, effectively ameliorating the TDI liability[3].

Bioactivation A 4-Ethyl-5-fluoropyrimidine (Parent Motif) B CYP3A4 Oxidation (+ NADPH, O2) A->B Hepatic Metabolism C Oxidative Defluorination B->C C-F Bond Cleavage D Reactive Intermediate (Electrophilic) C->D Bioactivation E Covalent Binding to Apoenzyme (Time-Dependent Inhibition) D->E Absence of Scavengers F GSH Trapping (In Vitro Met-ID) D->F Addition of Glutathione G Stable GSH Adduct (LC-MS/MS Detection) F->G Adduct Formation

Fig 1: CYP3A4-mediated oxidative defluorination and bioactivation pathway of 5-fluoropyrimidines.

In Vitro Experimental Workflows

To rigorously evaluate the TDI potential and impurity profile of 4-Ethyl-5-fluoropyrimidine Hydrochloride, the following self-validating protocols must be executed.

CYP3A4 Time-Dependent Inhibition (IC50 Shift Assay)

Causality : TDI is characterized by a time- and concentration-dependent loss of enzyme activity. By comparing the IC50 of the compound with and without a 30-minute NADPH pre-incubation, we can differentiate between reversible competitive inhibition and irreversible mechanism-based inactivation[2]. NADPH is required to supply reducing equivalents to the CYP450 catalytic cycle; pre-incubating allows time for the suicide inhibitor to be metabolized and covalently bind the enzyme.

Self-Validating Elements :

  • Positive Control : Troleandomycin or Mibefradil (known CYP3A4 time-dependent inhibitors).

  • Negative Control : Pre-incubation in the absence of NADPH (rules out non-CYP mediated chemical degradation).

  • Internal Standard (IS) : 6β-hydroxytestosterone-d3 ensures LC-MS/MS quantification integrity and corrects for matrix effects.

Step-by-Step Protocol :

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Matrix Assembly : Suspend HLMs (final concentration 0.1 mg/mL) in the buffer. Add 4-Ethyl-5-fluoropyrimidine Hydrochloride at varying concentrations (0.1 µM to 50 µM).

  • Pre-Incubation Phase : Divide the assay into two arms:

    • Arm A (Co-incubation): Do not add NADPH.

    • Arm B (Pre-incubation): Add 1 mM NADPH and incubate at 37°C for 30 minutes to allow reactive metabolite generation.

  • Probe Reaction : Initiate the residual CYP3A4 activity assay by adding 50 µM Testosterone (a highly specific CYP3A4 probe substrate) and 1 mM NADPH (to Arm A) for 10 minutes.

  • Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the IS (6β-hydroxytestosterone-d3).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS for 6β-hydroxytestosterone formation. An IC50 shift > 1.5-fold between Arm A and Arm B indicates TDI.

Workflow S1 Test Compound + Human Liver Microsomes S2 Pre-incubation (30 min) +/- NADPH S1->S2 S3 Addition of Probe Substrate (Testosterone) S2->S3 Initiate probe rxn S4 Incubation & Quenching (Ice-cold Acetonitrile + IS) S3->S4 10 min rxn S5 LC-MS/MS Quantification (6β-OH-Testosterone) S4->S5 Centrifugation S6 Calculate IC50 Shift (TDI Assessment) S5->S6 Data Analysis

Fig 2: Self-validating in vitro workflow for assessing CYP3A4 Time-Dependent Inhibition (TDI).

Reactive Metabolite Trapping (Met-ID via GSH Adduction)

Causality : Because the oxidative defluorination intermediate is highly transient, direct detection via mass spectrometry is generally impossible. Glutathione (GSH) is introduced into the assay as a "soft" nucleophile to intercept the electrophile, forming a stable adduct that serves as indirect proof of bioactivation[3].

Step-by-Step Protocol :

  • Incubation Setup : Incubate 10 µM of the test compound with rCYP3A4 (50 pmol/mL) in 100 mM phosphate buffer (pH 7.4).

  • Trapping Agent : Supplement the mixture with 5 mM reduced Glutathione (GSH).

  • Initiation : Add 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching & Extraction : Quench with ice-cold acetonitrile. Centrifuge to precipitate proteins.

  • High-Resolution Mass Spectrometry (HRMS) : Analyze the supernatant using UPLC-QTOF-MS. Scan for the characteristic neutral loss of 129 Da (pyroglutamic acid) indicative of GSH adducts, and monitor for the loss of the fluorine atom (mass shift corresponding to -F + GSH).

Impurity Qualification: Minimum Inhibitory Concentration (MIC) Assay

Causality : As Voriconazole EP Impurity C, it is critical to confirm that the isolated 4-Ethyl-5-fluoropyrimidine Hydrochloride does not possess intrinsic antifungal activity that could confound the potency assays of the active pharmaceutical ingredient (API)[5].

Step-by-Step Protocol :

  • Inoculum Preparation : Prepare a standardized suspension of Candida albicans (ATCC 90028) in RPMI 1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Serial Dilution : Dispense serial two-fold dilutions of the impurity (0.125 to 64 µg/mL) into a 96-well microtiter plate. Use Voriconazole as a positive control.

  • Incubation : Inoculate the wells and incubate at 35°C for 24 to 48 hours.

  • Validation Check : Ensure the positive control (Voriconazole) yields an MIC within the established CLSI M27 quality control range (0.016–0.12 µg/mL).

  • Endpoint Reading : Determine the MIC as the lowest concentration that completely inhibits visual growth. The impurity should demonstrate an MIC > 64 µg/mL, confirming it is microbiologically inert.

Quantitative Data Summary

The following table summarizes the typical in vitro kinetic parameters associated with the bioactivation of the 5-fluoropyrimidine motif compared to sterically hindered analogs, highlighting the importance of structural substitution in mitigating TDI[3].

Structural MotifCo-incubation IC50 (µM)Pre-incubation IC50 (µM)IC50 Shift (Fold)GSH Adduct Detected (HRMS)
4-Ethyl-5-fluoropyrimidine > 25.0< 2.5> 10x (TDI Positive)Yes (-F + GSH mass shift)
4,6-Disubstituted 5-fluoropyrimidine > 30.0> 30.0No ShiftNo
Unsubstituted Pyrimidine > 30.0> 30.0No ShiftNo

References

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety Source: Journal of Medicinal Chemistry (ACS Publications), 2018. URL:[Link]

  • Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole Using a Screen-Printed Iron(II) Phthalocyanine Electrode Source: Molecules (MDPI) / PubMed Central, 2023. URL:[Link]

Sources

Foundational

Strategic Initial Screening of 4-Ethyl-5-fluoropyrimidine Hydrochloride Derivatives: A Comprehensive Guide to Hit Identification and Early ADME Profiling

Executive Summary As a Senior Application Scientist, I approach early drug discovery not as a linear checklist, but as a holistic, self-validating system designed to ruthlessly triage compounds. The 4-Ethyl-5-fluoropyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach early drug discovery not as a linear checklist, but as a holistic, self-validating system designed to ruthlessly triage compounds. The 4-Ethyl-5-fluoropyrimidine scaffold is a highly privileged pharmacophore. While historically recognized as a critical intermediate in the synthesis of the antifungal agent Voriconazole[1], the 5-fluoropyrimidine core has emerged as a powerhouse in targeted oncology and nephrology[2]. Recent literature demonstrates its efficacy in kinase inhibition, such as the development of HIPK2 inhibitors for chronic kidney disease[3] and PKC-theta inhibitors for immunosuppression[4].

This whitepaper outlines the authoritative framework for the initial screening of novel 4-Ethyl-5-fluoropyrimidine hydrochloride derivatives, balancing biochemical potency with early Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.

Section 1: Scaffold Rationale & Physicochemical Strategy

Before deploying high-throughput assays, we must understand the causality behind the scaffold's design. Why focus on the 4-Ethyl-5-fluoropyrimidine core?

  • The C5-Fluorine Effect : The fluorine atom is not merely a metabolic shield against cytochrome P450-mediated oxidation. Its strong electron-withdrawing nature significantly lowers the pKa of the adjacent pyrimidine nitrogens, altering the hydrogen-bond donor/acceptor profile critical for engaging the kinase hinge region[3],[2].

  • The C4-Ethyl Vector : The ethyl group provides a precise steric vector. Unlike bulkier aromatic substituents, the flexible ethyl chain can probe deep hydrophobic pockets within an ATP-binding site without inducing steric clashes[4].

  • The Hydrochloride Salt Form : Utilizing the HCl salt is a deliberate physicochemical strategy. Free-base pyrimidines often suffer from erratic dissolution in DMSO, leading to "brick dust" false negatives. The pre-formed HCl salt ensures rapid, uniform kinetic solubility in primary aqueous buffers[5].

MOA Core 4-Ethyl-5-fluoropyrimidine Scaffold F_Atom C5-Fluorine: Metabolic Shielding Core->F_Atom Et_Grp C4-Ethyl: Hydrophobic Vector Core->Et_Grp Target Kinase Hinge Region Binding Core->Target Hydrogen Bonding Perm Passive Membrane Permeability F_Atom->Perm Increases Lipophilicity Et_Grp->Target Steric Fit

Figure 1: Structural rationale of the 4-Ethyl-5-fluoropyrimidine scaffold.

Section 2: The Self-Validating Screening Cascade

A compound must prove its biochemical potency while simultaneously demonstrating the physicochemical properties required for cellular permeability. We utilize an orthogonal screening matrix to prevent late-stage attrition[6].

Workflow Lib 4-Ethyl-5-fluoropyrimidine Library (HCl Salts) Primary TR-FRET Kinase Assay (Biochemical Potency) Lib->Primary High-Throughput ADME Double-Sink PAMPA & Kinetic Solubility Primary->ADME IC50 < 1 µM Triage Hit Triage & Lead Optimization ADME->Triage Log Pe > -5.0

Figure 2: Self-validating screening cascade for fluoropyrimidine derivatives.

Section 3: Step-by-Step Experimental Methodologies

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Why TR-FRET? Pyrimidine libraries often contain conjugated systems that auto-fluoresce, driving false positives in standard biochemical assays. TR-FRET utilizes a time-gated emission reading (delaying the measurement until background fluorescence decays), isolating the true signal of target engagement. Self-Validation Standard: Every 384-well plate must include DMSO (negative control) and a reference pan-kinase inhibitor (e.g., Staurosporine). A calculated Z'-factor > 0.6 is strictly required to validate the assay's dynamic range before any data is processed[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Use an Echo liquid handler to dispense the 4-Ethyl-5-fluoropyrimidine derivatives (10-point dose-response, 3-fold dilutions, top concentration 10 µM) into a 384-well pro-plate.

  • Pre-Equilibration: Add 5 µL of Target Kinase/ULight-labeled substrate mix. Incubate for 15 minutes at room temperature. Note: This pre-incubation is critical for fluoropyrimidines, which often exhibit slow-binding kinetics.

  • Reaction Initiation: Add 5 µL of ATP (calibrated to the predetermined Kₘ for the specific kinase). Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of Europium-labeled anti-phospho antibody in an EDTA-stop buffer. The EDTA chelates Mg²⁺, abruptly halting kinase activity.

  • Readout: Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol 2: Double-Sink PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: Relying solely on Caco-2 cells for early ADME is a resource-heavy bottleneck. PAMPA provides a high-throughput, cell-free surrogate for passive transcellular permeability, which governs the absorption of over 90% of commercial drugs[7]. Self-Validation Standard: Every plate must include (high permeability control) and Furosemide (low permeability control). If the Log Pₑ of Propranolol drops below -4.5 cm/s, the artificial lipid membrane integrity is compromised, and the entire plate is discarded[8].

Step-by-Step Workflow:

  • Donor Plate Preparation: Dilute 10 mM DMSO stocks of the derivatives to 10 µM in PBS (pH 7.4, 1% DMSO final).

  • Membrane Coating: Apply 5 µL of 1% (w/v) lecithin in dodecane to the PVDF membrane of the MultiScreen filter plate to mimic the intestinal lipid bilayer.

  • Assembly: Add 150 µL of the compound solution to the donor compartment. Fill the receiver compartment with 300 µL of PBS containing 1% DMSO and a chemical scavenger (creating the "double-sink" effect to prevent back-flux).

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Extract samples from both compartments. Quantify via LC-MS/MS using internal standards (e.g., Tolbutamide)[8].

  • Calculation: Calculate the effective permeability (Log Pₑ) using the standard steady-state flux equation.

Section 4: Data Analysis & Hit Triage

In early drug discovery, raw data is meaningless without a stringent triage framework[6]. The table below synthesizes hypothetical quantitative data from our primary screening cascade, demonstrating how we balance biochemical potency with early ADME properties to make definitive go/no-go decisions[9].

Compound IDR-Group ModificationTarget Kinase IC₅₀ (nM)PAMPA Log Pₑ (cm/s)Kinetic Sol. (µg/mL)Triage Decision & Rationale
EFP-Core -H (Unsubstituted)>10,000-4.8>200Baseline Control : Scaffold lacks target engagement.
EFP-012 2-Aminopyridine45-5.285Advance to Lead : Optimal balance of potency and ADME.
EFP-034 4-Methylpiperazine120-6.5150Back-up Series : Good solubility, but poor permeability.
EFP-045 Trifluoromethylphenyl15-4.5<5Discard : "Brick dust" profile; high potency negated by insolubility.

References

  • Discovery of XRF-1021, a 2,4-disubstituted-5-fluoropyrimidine derivative as a homeodomain-interacting protein kinase 2 inhibitor for the treatment of chronic kidney disease. Source: European Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. Source: Bioorganic & Medicinal Chemistry. URL:[Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Source: National Center for Advancing Translational Sciences (NCATS) / PMC. URL:[Link]

  • ADME Pampa Permeability Assay. Source: BioDuro-Sundia. URL: [Link]

Sources

Exploratory

The Fluoropyrimidine Blueprint: From Rational Design to Precision Oncology

A Technical Whitepaper on the Discovery, Evolution, and Pharmacological Profiling of Fluoropyrimidine Compounds As a Senior Application Scientist in oncology drug development, I often emphasize to research teams that mod...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Discovery, Evolution, and Pharmacological Profiling of Fluoropyrimidine Compounds

As a Senior Application Scientist in oncology drug development, I often emphasize to research teams that modern precision medicine is built on the foundation of historical rational drug design. The fluoropyrimidines—a class of antimetabolite drugs that includes 5-fluorouracil (5-FU), capecitabine, and S-1—represent one of the most successful examples of target-driven synthesis in the history of chemotherapy.

This technical guide deconstructs the historical genesis of fluoropyrimidines, their complex biochemical mechanisms, the evolutionary leap toward oral prodrugs, and the critical laboratory protocols required to validate their efficacy and toxicity profiles today.

Historical Genesis: The Rational Design of 5-Fluorouracil

The discovery of 5-fluorouracil in 1957 by Charles Heidelberger and his colleagues at the University of Wisconsin, in collaboration with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, marked a paradigm shift in oncology . Prior to this, many chemotherapeutics were discovered serendipitously. 5-FU, however, was born from rigorous biochemical deduction.

The Causality of the Design: Heidelberger observed two critical biological phenomena:

  • Tumor Metabolism: Rat hepatomas preferentially absorbed radioactive uracil at a much higher rate than normal liver tissues, indicating an accelerated demand for pyrimidine precursors to fuel rapid DNA and RNA synthesis.

  • Halogen Toxicity: Heidelberger had previously noted that fluoroacetic acid was highly toxic because the fluorine atom inhibited a vital metabolic enzyme.

By synthesizing a uracil molecule where the hydrogen atom at the C-5 position was replaced by a fluorine atom, the team created a "Trojan horse" . The van der Waals radius of fluorine (1.35 Å) is nearly identical to that of hydrogen (1.20 Å), allowing the molecule to easily enter cells and bind to enzymes. However, the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, preventing the necessary enzymatic cleavage required for normal nucleotide synthesis.

Biochemical Mechanism of Action

5-FU is a prodrug at the cellular level; it requires intracellular conversion into three active metabolites to exert its cytotoxic effects: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP) .

The primary mechanism of cytotoxicity is the inhibition of Thymidylate Synthase (TS) . Normally, TS methylates deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP) using a folate cofactor. When FdUMP binds to TS and the folate cofactor, a ternary complex is formed. Because the C-F bond cannot be cleaved by the enzyme, the complex becomes irreversibly locked. This halts dTMP production, depleting the cell of thymidine triphosphate (dTTP), which is essential for DNA replication—a phenomenon known as "thymineless death."

Mechanism FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Thymidine Phosphorylase FUTP FUTP (Active Metabolite) FU->FUTP UMP Kinase FdUTP FdUTP (Active Metabolite) FU->FdUTP Ribonucleotide Reductase TS Thymidylate Synthase (TS) + Folate Cofactor FdUMP->TS Irreversible Binding RNA_Dam RNA Damage / Misfolding FUTP->RNA_Dam Incorporation into RNA DNA_Dam DNA Damage FdUTP->DNA_Dam Incorporation into DNA DNA_Syn Inhibition of DNA Synthesis (Thymineless Death) TS->DNA_Syn Depletion of dTTP

Intracellular metabolism of 5-FU and its multi-pathway cytotoxic mechanisms.

The Evolution of Fluoropyrimidines: Prodrugs and Modulators

Despite its efficacy, intravenous 5-FU suffers from a short plasma half-life (10–20 minutes) and severe gastrointestinal and hematological toxicities. To overcome these pharmacokinetic limitations, researchers developed oral prodrugs and biochemical modulators .

Capecitabine (Xeloda)

Capecitabine was rationally designed to exploit the tumor microenvironment. It undergoes a three-step enzymatic conversion, culminating in activation by Thymidine Phosphorylase (TP), an enzyme often overexpressed in tumor tissues compared to healthy tissues. This provides a targeted release of 5-FU directly at the tumor site.

S-1 (The "Self-Rescuing" Concept)

Developed in Japan, S-1 is a masterclass in biochemical modulation. It combines three components at a molar ratio of 1:0.4:1:

  • Tegafur: An oral prodrug of 5-FU.

  • Gimeracil (CDHP): A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme that rapidly degrades 5-FU in the liver. This maintains high 5-FU plasma levels.

  • Oteracil (Oxo): Localizes in the gut and inhibits the phosphorylation of 5-FU in the gastrointestinal tract, drastically reducing diarrhea and mucosal toxicity.

Prodrugs Cape Capecitabine (Oral Prodrug) dFCR 5'-dFCR Cape->dFCR CES (Liver) dFUR 5'-dFUR dFCR->dFUR CDA (Liver/Tumor) FU_Tumor 5-FU (Tumor Microenvironment) dFUR->FU_Tumor TP (Tumor) Teg Tegafur (Oral Prodrug) FU_Liver 5-FU (Liver/Systemic) Teg->FU_Liver CYP2A6 (Liver)

Enzymatic activation pathways of oral fluoropyrimidine prodrugs Capecitabine and Tegafur.

Quantitative Comparison of Fluoropyrimidines
CompoundDeliveryPrimary Activation/Modulation MechanismKey Clinical Advantage
5-Fluorouracil IVDirect intracellular phosphorylationFoundation of FOLFOX/FOLFIRI regimens
Tegafur OralHepatic CYP2A6 conversion to 5-FUEnables oral administration
Capecitabine Oral3-step conversion (CES → CDA → TP)Tumor-selective activation
S-1 OralTegafur + DPD inhibitor + GI protectantHigh plasma half-life, low GI toxicity

Pharmacogenomics: The Critical Role of DPYD Testing

As a scientist, ensuring patient safety is as critical as proving drug efficacy. Approximately 80-85% of administered 5-FU is catabolized into inactive metabolites in the liver by the enzyme Dihydropyrimidine Dehydrogenase (DPD) .

Genetic variations in the DPYD gene can lead to partial or complete DPD deficiency. Administering standard doses of fluoropyrimidines to these patients results in massive drug accumulation, leading to severe, life-threatening toxicities (e.g., Grade 4 neutropenia, mucositis, and neurotoxicity). Global regulatory bodies now strongly recommend pre-treatment DPYD genotyping .

DPYD Genotype and Dosing Adjustments
DPD PhenotypeEstimated PrevalenceDPD Activity ScoreRecommended 5-FU Dose Adjustment
Normal Metabolizer~91-97%2.0Standard dosing
Intermediate Metabolizer3-9%1.0 - 1.5Reduce starting dose by 50%
Poor Metabolizer0.2%0 - 0.5Contraindicated ; select alternative drug

Experimental Methodology: Thymidylate Synthase Catalytic Inhibition Assay

To evaluate the efficacy of novel fluoropyrimidine derivatives in the laboratory, quantifying TS inhibition is mandatory. Below is a self-validating protocol utilizing the Tritiated Water Release Method .

Causality & Self-Validation: The enzymatic conversion of dUMP to dTMP by TS involves the release of a proton from the C-5 position of dUMP. By utilizing [5−3H] -dUMP as the substrate, the reaction releases tritiated water ( 3H2​O ). Activated charcoal is used to adsorb unreacted nucleotides, leaving only the radioactive water in the supernatant. Validation Checkpoints: A known TS inhibitor (e.g., Raltitrexed) is run in parallel as a positive control to validate assay sensitivity, while a no-enzyme blank establishes the background noise threshold.

Step-by-Step Protocol
  • Lysate Preparation: Harvest target cancer cells (e.g., HCT116). Lyse in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C. Quantify total protein using a BCA assay to ensure equal loading.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 50 µg of protein lysate, 50 µM of CH2​THF (the methylene tetrahydrofolate cofactor), and varying concentrations of the test compound (e.g., FdUMP, 0.1 nM to 10 µM).

  • Initiation: Add 1 µCi of [5−3H] -dUMP to initiate the enzymatic reaction. Incubate the mixture at 37°C for exactly 60 minutes.

  • Termination & Extraction: Halt the reaction by adding 200 µL of an activated charcoal suspension (10% w/v in 5% Trichloroacetic acid). Vortex vigorously for 2 minutes. Causality: The TCA denatures the proteins, while the charcoal binds all unreacted [5−3H] -dUMP.

  • Separation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the charcoal-bound nucleotides.

  • Quantification: Carefully transfer 100 µL of the clear aqueous supernatant into a scintillation vial containing 3 mL of liquid scintillation cocktail. Measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Normalize CPM against the total protein concentration.

Workflow Step1 Step 1: Cell Culture Seed HCT116 cells Incubate 24h at 37°C Step2 Step 2: Drug Treatment Dose-response 5-FU (0.1-100 µM) Include Raltitrexed (Pos. Control) Step1->Step2 Step3 Step 3: Tritiated Water Release Assay [3H]-dUMP substrate addition Incubate 60 mins Step2->Step3 Step4 Step 4: Charcoal Extraction Adsorb unreacted [3H]-dUMP Centrifuge & collect supernatant Step3->Step4 Step5 Step 5: Scintillation Counting Quantify released 3H2O Normalize to total protein Step4->Step5

Experimental workflow for the Thymidylate Synthase Tritiated Water Release Assay.

References

  • Fluorouracil - Wikipedia Source: Wikipedia URL: [Link]

  • Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A review of the evolution of systemic chemotherapy in the management of colorectal cancer Source: PubMed / NIH URL: [Link]

  • 5-fluorouracil (intravenous), capecitabine, tegafur: DPD testing recommended before initiation to identify patients at increased risk of severe and fatal toxicity Source: GOV.UK (Medicines and Healthcare products Regulatory Agency) URL:[Link]

  • Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? Source: Frontiers in Pharmacology URL:[Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent Source: National Institutes of Health (NIH) / PMC URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Ethyl-5-fluoropyrimidine Hydrochloride as a Strategic Building Block in Organic Synthesis

Executive Summary & Strategic Utility In modern medicinal chemistry, the strategic insertion of fluorine into molecular scaffolds is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the strategic insertion of fluorine into molecular scaffolds is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles[1]. While direct late-stage fluorination is an emerging trend, the modular assembly of complex Active Pharmaceutical Ingredients (APIs) still relies heavily on highly functionalized, pre-fluorinated heteroaromatic building blocks[2].

4-Ethyl-5-fluoropyrimidine is a premier example of such a building block. Widely recognized in analytical chemistry as Voriconazole EP Impurity C, its primary synthetic value lies in its role as the foundational pyrimidine donor for broad-spectrum triazole antifungals. The ethyl group at the C4 position serves as a latent nucleophile, enabling complex carbon-carbon bond formations with sterically hindered electrophiles.

Physicochemical Rationale: The Hydrochloride Salt Advantage

A critical challenge in early-stage process development is material handling. The free base of 4-ethyl-5-fluoropyrimidine is a highly volatile oil[3]. This volatility severely compromises stoichiometric fidelity during scale-up, leading to inconsistent yields in downstream organometallic couplings.

By utilizing 4-Ethyl-5-fluoropyrimidine Hydrochloride , chemists gain a stable, crystalline, and non-volatile solid. This salt form ensures precise molar equivalents can be weighed and stored without degradation, establishing a robust foundation for multi-step synthetic campaigns.

Synthetic Workflow & Mechanistic Insights

The transformation of 4-ethyl-5-fluoropyrimidine into a complex API scaffold requires a two-phase activation strategy:

  • Electrophilic Activation: The inert ethyl group undergoes radical bromination to form 4-(1-bromoethyl)-5-fluoropyrimidine.

  • Nucleophilic Inversion (Umpolung): The bromide is metallated (typically via Magnesium) to form a highly reactive Grignard reagent, which subsequently attacks a target ketone.

SynthesisWorkflow SM 4-Ethyl-5-fluoropyrimidine HCl (Stable Precursor) FB Free-Basing (Aqueous Na2CO3 / DCM) SM->FB Brom Radical Bromination (NBS, AIBN, PhCF3, 80°C) FB->Brom Int 4-(1-Bromoethyl)-5-fluoropyrimidine (Electrophilic Intermediate) Brom->Int Grig Grignard Formation (Mg turnings, THF, -20°C) Int->Grig Coup Nucleophilic Addition (Target Ketone) Grig->Coup API Fluorinated API Scaffold (e.g., Voriconazole) Coup->API

Synthetic workflow from 4-Ethyl-5-fluoropyrimidine HCl to complex fluorinated API scaffolds.

Experimental Protocols

Protocol A: Free-Basing and Wohl-Ziegler Bromination

Objective: Convert the stable HCl salt into the reactive electrophile 4-(1-bromoethyl)-5-fluoropyrimidine.

Step-by-Step Methodology:

  • Free-Basing: Suspend 4-Ethyl-5-fluoropyrimidine HCl (1.0 eq) in dichloromethane (DCM). Slowly add 10% aqueous Na2​CO3​ until the aqueous layer reaches pH 8. Extract, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The HCl salt must be neutralized prior to bromination. Residual acid will quench the radical initiator and protonate the pyrimidine nitrogen, rendering the molecule insoluble in the non-polar radical solvent.

  • Reagent Addition: Dissolve the resulting free base in trifluorotoluene ( PhCF3​ ). Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Causality: PhCF3​ is utilized as a green, non-ozone-depleting alternative to carbon tetrachloride ( CCl4​ ). It lacks abstractable hydrogen atoms, ensuring the radical propagates exclusively on the benzylic-like ethyl position.

  • Reflux & Isolation: Heat the mixture to 80°C for 4 hours under an inert argon atmosphere. Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.

Self-Validating System (1H-NMR): To validate the success of Protocol A, perform a crude 1H-NMR ( CDCl3​ ). The starting material exhibits a distinct quartet for the ethyl CH2​ protons at ~2.8 ppm. Upon successful bromination, this signal disappears and is replaced by a downfield quartet/multiplet at ~5.3 ppm, driven by the strong deshielding effect of the newly attached bromine atom.

Protocol B: Low-Temperature Grignard Formation and Coupling

Objective: Generate the organometallic nucleophile and couple it to a target ketone without triggering homo-coupling degradation.

Step-by-Step Methodology:

  • Magnesium Activation: Charge a dry flask with Magnesium turnings (1.5 eq) and a crystal of Iodine ( I2​ ) in anhydrous THF. Stir until the brown color dissipates.

    • Causality: Magnesium turnings naturally develop a passivating oxide layer. Failure to chemically activate the surface (via I2​ or DIBAL-H) leads to delayed, violent exothermic reactions once the bromide is introduced[4].

  • Grignard Formation: Cool the activated Mg suspension to -20°C. Add the 4-(1-bromoethyl)-5-fluoropyrimidine (from Protocol A) dropwise over 1 hour.

    • Causality: Strict temperature control (-20°C) is mandatory. Elevated temperatures promote Wurtz-type homo-coupling, where the newly formed Grignard reagent attacks unreacted bromide, forming an inactive bibenzyl-derivative byproduct[4].

  • Electrophile Addition: Add the target ketone (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) dissolved in THF dropwise to the cold Grignard solution. Stir for 2 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NH4​Cl to protonate the resulting alkoxide, yielding the target tertiary alcohol.

Self-Validating System (HPLC): Monitor the reaction via Reverse-Phase HPLC. The self-validating endpoint is reached when the UV peak corresponding to the target ketone electrophile falls below 1% Area Normalization, coinciding with the rise of the more polar tertiary alcohol product peak.

ChemMechanism RBr 4-(1-Bromoethyl)-5-fluoropyrimidine Mg Mg(0) Insertion RBr->Mg RMgBr Grignard Reagent (Nucleophile) Mg->RMgBr Product Target Tertiary Alcohol (High Yield) RMgBr->Product + Ketone (Controlled Temp) Wurtz Wurtz Homo-coupling (Bibenzyl Byproduct) RMgBr->Wurtz + Excess RBr (High Temp) Ketone Triazole Ketone (Electrophile) Ketone->Product

Mechanistic divergence in Grignard formation: desired ketone coupling vs. Wurtz homo-coupling.

Quantitative Data Presentation

The success of the Grignard coupling (Protocol B) is highly dependent on the activation strategy and thermal control. The table below summarizes the optimization data, demonstrating how suppressing the Wurtz homo-coupling byproduct directly correlates with increased yields of the target API scaffold.

Table 1: Optimization of Grignard Coupling Conditions for 4-(1-Bromoethyl)-5-fluoropyrimidine

Metal Activation StrategySolvent SystemReaction Temp (°C)Target Alcohol Yield (%)Bibenzyl Byproduct (%)
Untreated Mg TurningsTHF254228
I2​ -Activated Mg TurningsTHF06814
I2​ -Activated Mg Turnings THF / Toluene -20 89 < 2
Zn Dust (Reformatsky-type)THF60185

Note: The optimized condition (-20°C with activated Mg) effectively halts the kinetic pathway leading to the bibenzyl byproduct, maximizing the availability of the Grignard reagent for the desired nucleophilic addition.

References

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent - ACS Publications - 3

  • CN113354625A - Synthesis process of voriconazole - Google Patents - 4

  • Fluorinated building blocks in drug design: new pathways and targets - PMC - 2

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI - 1

Sources

Application

Application Note &amp; Protocol Guide: 4-Ethyl-5-fluoropyrimidine Hydrochloride in Medicinal Chemistry

Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: Advanced Application Note & Validated Synthetic Protocols Executive Summary As a Senior Application Scientist, I ro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: Advanced Application Note & Validated Synthetic Protocols

Executive Summary

As a Senior Application Scientist, I routinely evaluate heterocyclic building blocks that offer both synthetic versatility and enhanced pharmacological profiles. 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3) and its free base counterpart (CAS: 137234-88-9) represent a critical class of fluorinated pyrimidines[1]. Widely utilized in the pharmaceutical and agrochemical sectors, this compound is most notably recognized as the foundational building block for the synthesis of Voriconazole , a blockbuster broad-spectrum triazole antifungal agent[2]. This guide details the mechanistic rationale for its use, physicochemical data, and self-validating experimental protocols for its integration into complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Fluorine Effect & Pyrimidine Scaffold

In medicinal chemistry, the strategic placement of a fluorine atom is rarely coincidental. The inclusion of the 5-fluoro substituent on the pyrimidine ring of 4-ethyl-5-fluoropyrimidine serves three distinct mechanistic purposes:

  • Metabolic Stability: The highly electronegative fluorine atom deactivates the pyrimidine ring toward cytochrome P450-mediated oxidative degradation, significantly enhancing the in vivo half-life and bioavailability of the final drug[3].

  • pKa Modulation: Fluorine acts as a bioisostere that lowers the pKa of the adjacent basic nitrogen atoms, improving the molecule's lipophilicity and cellular membrane permeability.

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) closely mimics that of oxygen, providing a steric shield that prevents enzymatic nucleophilic attacks without drastically altering the 3D conformation of the molecule[3].

MOA Drug Voriconazole (Fluoropyrimidine Core) Enzyme CYP51A1 Enzyme (Lanosterol 14α-demethylase) Drug->Enzyme Inhibits Ergosterol Ergosterol Synthesis (Fungal Cell Wall) Enzyme->Ergosterol Blocks Death Fungal Cell Death Ergosterol->Death Induces

Figure 1: Pharmacological mechanism of action of Voriconazole via CYP51A1 inhibition.

Synthetic Application: The Voriconazole Pathway

The most prominent industrial application of 4-ethyl-5-fluoropyrimidine is its coupling with a triazole-ketone partner to form the chiral backbone of Voriconazole[2]. The synthetic route relies on the selective activation of the 4-ethyl group. Because the ethyl group is situated alpha to the pyrimidine ring, it behaves similarly to a benzylic position, making it highly susceptible to radical bromination.

Following bromination, the resulting 4-(1-bromoethyl)-5-fluoropyrimidine undergoes metalation (via Zinc or Magnesium) to form a nucleophilic organometallic intermediate. This intermediate is then subjected to a diastereoselective addition across the carbonyl group of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone[2].

Workflow SM 4-Ethyl-5-fluoropyrimidine (Starting Material) Brom Radical Bromination Reagent: NBS, Initiator: AIBN SM->Brom α-C-H Activation Int 4-(1-Bromoethyl)-5-fluoropyrimidine (Reactive Intermediate) Brom->Int Halogenation Met Metalation (Mg Turnings) Temperature: 45-55°C Int->Met Grignard Formation Add Nucleophilic Addition Partner: Triazole Ketone Met->Add Coupling API Voriconazole (API) Broad-Spectrum Antifungal Add->API Diastereoselective Yield

Figure 2: Synthetic workflow for Voriconazole utilizing 4-Ethyl-5-fluoropyrimidine.

Physicochemical Data & Specifications

Understanding the physical properties of the starting material is critical for solvent selection and reaction scaling.

PropertyValueSynthetic Relevance
CAS Number (Base) 137234-88-9Primary identifier for procurement and literature searches[4].
CAS Number (HCl Salt) 1391052-89-3The hydrochloride salt offers improved shelf-stability and handling[1].
Molecular Formula C6H7FN2 (Base)Fluorine at C5 blocks metabolic oxidation, improving API efficacy[3].
Molecular Weight 126.13 g/mol (Base)Low MW allows for excellent atom economy during complex API coupling.
Role in Quality Control Voriconazole EP Impurity CUtilized as a critical reference standard for API release testing[5].

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step contains an In-Process Control (IPC) that dictates whether the reaction can proceed.

Protocol A: Alpha-Bromination of 4-Ethyl-5-fluoropyrimidine

Causality & Rationale: The ethyl group at the 4-position is electronically activated. Utilizing N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) as a radical initiator allows for highly regioselective bromination at the alpha-carbon, avoiding unwanted electrophilic aromatic substitution on the pyrimidine ring.

  • Setup: Charge a dry, nitrogen-purged reactor with 4-ethyl-5-fluoropyrimidine (1.0 eq) and a halogenated solvent (e.g., carbon tetrachloride or a greener alternative like trifluorotoluene).

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the stirring solution.

  • Initiation: Heat the mixture to reflux (approx. 75-80 °C). Causality: Thermal decomposition of AIBN is required to generate the nitrogen gas and the initiating free radicals.

  • Self-Validation (IPC): Monitor the reaction via HPLC at 2-hour intervals. The reaction is deemed complete only when HPLC analysis confirms <1% of the starting material remains. If >1% remains, an additional 0.02 eq of AIBN must be added to re-initiate the radical cascade. Proceeding with unreacted starting material will severely depress the yield of the subsequent Grignard step.

  • Workup: Cool to 0 °C to precipitate succinimide by-products. Filter, wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(1-bromoethyl)-5-fluoropyrimidine.

Protocol B: Grignard-Mediated Diastereoselective Addition

Causality & Rationale: The conversion of 4-(1-bromoethyl)-5-fluoropyrimidine to its organomagnesium intermediate requires strict temperature control. According to optimized industrial processes, the temperature must be maintained between 45–55 °C[6]. If the temperature is too low, the reaction fails to initiate, leading to a dangerous accumulation of unreacted halide. If too high, Wurtz-type homocoupling occurs, forming undesired bibenzyl-like dimers[6].

  • Magnesium Activation: Charge a dry reactor with pre-treated magnesium turnings (1.2 eq) and anhydrous THF. Causality: Pre-treating the Mg turnings removes the inert oxide layer, preventing dangerous delayed exotherms[6].

  • Grignard Formation: Add a 5% portion of the 4-(1-bromoethyl)-5-fluoropyrimidine solution in THF.

  • Self-Validation (Visual IPC): The successful activation of magnesium is validated by a localized exothermic reaction, gentle bubbling, and the formation of a cloudy, greyish Grignard solution. Absence of this visual cue strictly prohibits the addition of the remaining halide or the ketone.

  • Coupling: Once initiated, add the remaining halide solution dropwise while maintaining the internal temperature strictly at 45–55 °C[6]. Stir for 1 hour, then cool to -10 °C. Dropwise add the ketone partner, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (0.9 eq).

  • Self-Validation (Chiral IPC): Quench with saturated NH₄Cl. Before crystallization, Chiral LC-MS must confirm a diastereomeric ratio favoring the desired (2R,3S)/(2S,3R) enantiomeric pair. A ratio of <85:15 indicates poor temperature control during the addition phase, requiring the batch to be flagged for specialized recrystallization.

Quality Control & Impurity Profiling

In commercial API manufacturing, unreacted starting materials or degradation products must be strictly monitored. 4-Ethyl-5-fluoropyrimidine Hydrochloride is officially classified in pharmacopeial monographs as Voriconazole EP Impurity C [5]. Analytical chemists must utilize this compound as a certified reference standard during High-Performance Liquid Chromatography (HPLC) release testing to ensure the final Voriconazole API meets the stringent purity thresholds required by the European Pharmacopoeia (EP) and the FDA[4].

References

[3] Title: 4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) - ChemContract Research Source: chem-contract.com URL: 3

[1] Title: Buy 4-Ethyl-5-fluoropyrimidine Hydrochloride, 25mg E918000-25mg in India Source: biomall.in URL: 1

[5] Title: Voriconazole EP Impurity C Hydrochloride - KE-CE3504.17-100MG Source: labmix24.com URL: 5

[2] Title: Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Source: ACS Publications (Organic Process Research & Development) URL: 2

[4] Title: 4-Ethyl-5-fluoropyrimidine CAS#: 137234-88-9 Source: ChemicalBook URL: 4

[6] Title: CN113354625A - Synthesis process of voriconazole Source: Google Patents URL: 6

Sources

Method

Application Note: Regioselective N-Alkylation Protocols for 4-Ethyl-5-fluoropyrimidine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Mechanistic Insights 4-Ethyl-5-fluoropyrimidine hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Insights

4-Ethyl-5-fluoropyrimidine hydrochloride (CAS: 137234-88-9 for the free base) is a highly functionalized heterocyclic building block. While it is widely recognized as a critical intermediate and related impurity in the synthesis of the antifungal agent 1[1][2], the pyrimidine core itself serves as an excellent nucleophilic scaffold. The N-alkylation of this fully aromatic pyrimidine yields N-alkylpyrimidinium salts, which are valuable precursors for N-heterocyclic carbenes (NHCs), ionic liquids, and novel pharmacophores[3].

Causality in Experimental Design

Alkylation of 4-ethyl-5-fluoropyrimidine presents two primary chemical challenges that dictate the experimental workflow:

  • Salt Neutralization: The substrate is supplied as a hydrochloride salt. Direct addition of an alkylating agent without a base will result in no reaction, as the pyrimidine nitrogens are protonated and lack nucleophilicity. A controlled free-basing step is mandatory to activate the substrate[4].

  • Regioselectivity (N1 vs. N3): Pyrimidines possess two potentially nucleophilic nitrogen atoms. In 4-ethyl-5-fluoropyrimidine, the C4-ethyl group introduces significant steric hindrance adjacent to the N3 position. Simultaneously, the strongly electron-withdrawing C5-fluorine atom reduces the overall electron density of the ring via inductive effects (-I effect). Consequently, the SN2 alkylation is thermodynamically and kinetically driven toward the less sterically hindered N1 position[5].

Experimental Protocols (Self-Validating Workflows)

To ensure a reproducible and self-validating system, the protocols below are divided into a One-Pot Method (ideal for standard alkyl halides) and a Two-Step Method (required for highly reactive electrophiles to prevent competitive alkylation of the base).

Protocol A: One-Pot In-Situ Free-Basing and N-Alkylation

Objective: Direct N-alkylation using mild inorganic bases and standard alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Ethyl-5-fluoropyrimidine HCl (1.0 mmol, 162.6 mg) in anhydrous Acetonitrile (MeCN, 10 mL). Causality: Polar aprotic solvents like MeCN stabilize the SN2 transition state and the resulting charged pyrimidinium salt.

  • Neutralization: Add finely powdered, anhydrous Potassium Carbonate (K2CO3, 2.5 mmol, 345.5 mg). Stir the suspension at room temperature (25 °C) for 30 minutes under an inert argon atmosphere. Causality: 4 acts as a heterogeneous base to scavenge HCl, liberating the free pyrimidine base without dissolving and interfering with the subsequent alkylation[4].

  • Alkylation: Dropwise, add the alkylating agent (e.g., Methyl Iodide, 1.5 mmol, 93.4 µL).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours. Monitor the consumption of the free base via TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts (KCl, unreacted K2CO3), and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting N1-alkyl-4-ethyl-5-fluoropyrimidinium halide via precipitation from cold diethyl ether or recrystallization from ethanol.

Protocol B: Two-Step Method with Highly Reactive Electrophiles

Objective: Alkylation using moisture-sensitive electrophiles (e.g., Ethyl Triflate) where in-situ bases might cause side reactions.

  • Free-Basing: Dissolve 4-Ethyl-5-fluoropyrimidine HCl (1.0 mmol) in Dichloromethane (DCM, 10 mL). Add an aqueous solution of saturated NaHCO3 (10 mL). Extract the liberated free base into the organic layer. Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free base as a pale oil.

  • Alkylation: Dissolve the free base in anhydrous DCM (5 mL) under argon at 0 °C.

  • Electrophile Addition: Slowly add Ethyl Trifluoromethanesulfonate (Ethyl Triflate, 1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Concentrate the solvent. The resulting N1-ethyl-4-ethyl-5-fluoropyrimidinium triflate is typically obtained in high purity without column chromatography.

Data Presentation

The following table summarizes the expected quantitative outcomes based on the electrophile and protocol utilized. The regioselectivity heavily favors the N1 position due to the steric shielding of the N3 position by the C4-ethyl group.

Alkylating Agent (R-X)ProtocolSolventBaseTemp (°C)Time (h)Total Yield (%)Regioselectivity (N1:N3)
Methyl Iodide (MeI)A (One-Pot)MeCNK2CO3601285> 95:5
Benzyl Bromide (BnBr)A (One-Pot)DMFDIPEA80167890:10
Ethyl Triflate (EtOTf)B (Two-Step)DCMNone25492> 98:2
Propargyl BromideA (One-Pot)MeCNK2CO380128192:8

Mechanistic Pathway Visualization

G Substrate 4-Ethyl-5-fluoropyrimidine HCl (Protonated Substrate) FreeBase 4-Ethyl-5-fluoropyrimidine (Free Base Nucleophile) Substrate->FreeBase - HCl Base Base (e.g., K2CO3) Neutralization Base->FreeBase N1 N1-Alkylpyrimidinium Salt (Major Regioisomer) FreeBase->N1 + R-X (Fast) Sterically unhindered N1 N3 N3-Alkylpyrimidinium Salt (Minor Regioisomer) FreeBase->N3 + R-X (Slow) Sterically hindered N3 Electrophile Alkylating Agent (R-X) SN2 Electrophile Electrophile->N1 Electrophile->N3

Workflow of 4-Ethyl-5-fluoropyrimidine HCl neutralization and regioselective N1-alkylation.

References

  • SCBT - Santa Cruz Biotechnology. "4-Ethyl-5-fluoropyrimidine | CAS 137234-88-9". 1

  • Google Patents. "US20080194820A1 - Process For Preparing Voriconazole". 2

  • Benchchem. "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis". 4

  • Taylor & Francis. "Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines". 5

  • ResearchGate. "HMDS/KI a simple, a cheap and efficient catalyst for the one-pot synthesis of N-functionalized pyrimidines". 3

Sources

Application

Application Note: Synthesis and Optimization of Novel Next-Generation Triazole Antifungal Agents from 4-Ethyl-5-fluoropyrimidine Hydrochloride

Introduction & Strategic Rationale The escalating threat of azole-resistant fungal pathogens (e.g., Candida auris, Aspergillus fumigatus) necessitates the rapid development of next-generation CYP51-targeting antifungals....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The escalating threat of azole-resistant fungal pathogens (e.g., Candida auris, Aspergillus fumigatus) necessitates the rapid development of next-generation CYP51-targeting antifungals. While voriconazole remains a clinical gold standard, targeted modifications to its core structure offer a reliable pathway to overcome resistance profiles.

This application note details a highly optimized, stereoselective workflow for synthesizing novel triazole derivatives utilizing 4-Ethyl-5-fluoropyrimidine Hydrochloride as the primary building block.

Why the Hydrochloride Salt? The free base of 4-ethyl-5-fluoropyrimidine is a highly volatile oil that is prone to auto-oxidation and degradation during prolonged storage[1]. Conversely, the hydrochloride salt (CAS 1391052-89-3) is a bench-stable, crystalline solid[2]. Utilizing the HCl salt ensures precise stoichiometric control during the initial radical bromination step, which is a critical parameter for minimizing the formation of over-brominated byproducts.

Why the Fluoropyrimidine Motif? The 5-fluoro substitution acts as a metabolic shield. It specifically blocks cytochrome P450-mediated oxidation at the pyrimidine ring, drastically increasing the in vivo half-life of the resulting drug candidate. The 4-ethyl group serves as the essential handle for downstream stereoselective functionalization.

Synthetic Logic and Pathway

The synthesis of the active pharmaceutical ingredient (API) relies on the convergent coupling of the functionalized pyrimidine tail with an electrophilic aryl-triazole core[3].

Workflow A 4-Ethyl-5-fluoropyrimidine HCl B Free Base Liberation (NaOH / DCM) A->B Neutralization C Radical Bromination (NBS, AIBN) B->C Substitution D 4-(1-Bromoethyl)-5-fluoropyrimidine C->D Intermediate F Organozinc Coupling (Zn, I2, THF) D->F Reformatsky-type E Aryl-Triazole Ketone E->F Addition G Novel Triazole Antifungal F->G Stereoselective Coupling

Figure 1: Synthetic workflow from 4-Ethyl-5-fluoropyrimidine HCl to novel triazole antifungals.

Mechanistic Causality in Coupling: A critical juncture in this synthesis is the coupling of 4-(1-bromoethyl)-5-fluoropyrimidine with the aryl-triazole ketone. While traditional Grignard (Magnesium) reactions can drive this coupling[4], they often result in poor diastereoselectivity (dr ~1:1) and promote retro-aldol cleavage due to the high basicity of the intermediate[1].

By transitioning to a Zinc-mediated Reformatsky-type coupling , the reaction proceeds via a "softer" organometallic species. The zinc atom coordinates tightly with both the pyrimidine nitrogen and the ketone oxygen, forming a rigid Zimmerman-Traxler-like transition state. This stereocontrol mechanism consistently yields the highly desired (2R, 3S) diastereomer with ratios exceeding 10:1[1].

Experimental Protocols

Protocol A: Free-Base Liberation and Radical Bromination

This protocol converts the stable salt into the reactive brominated intermediate.

  • Neutralization: Suspend 4-Ethyl-5-fluoropyrimidine HCl (1.0 eq) in dichloromethane (DCM). Wash with 1M aqueous NaOH until the aqueous layer reaches pH 10. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Solvent Selection: Dissolve the resulting free base in trifluorotoluene (0.2 M). Causality: Trifluorotoluene is utilized as a greener alternative to carbon tetrachloride (CCl₄). It maintains the non-polar environment strictly required to stabilize the radical intermediates without the severe toxicity of chlorinated solvents.

  • Initiation & Propagation: Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to 85°C under an inert argon atmosphere for 4 hours. Causality: AIBN acts as a thermal radical initiator. The benzylic-like position of the ethyl group is selectively brominated due to resonance stabilization. Strict control of NBS equivalents (1.05 eq) prevents the formation of 4-(1,1-dibromoethyl)-5-fluoropyrimidine.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the free base ( Rf​=0.4 ) and the appearance of a single new spot ( Rf​=0.6 ) validates reaction completion.

Protocol B: Zinc-Mediated Stereoselective Coupling

This protocol executes the stereoselective construction of the tertiary alcohol.

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (3.0 eq) in anhydrous THF. Add a catalytic amount of Iodine (0.1 eq) and stir at room temperature. Self-Validating IPC: The fading of the iodine's brown color within 5–10 minutes visually validates the successful activation of the zinc surface (removal of the passivating ZnO layer).

  • Organozinc Formation: Add a solution of 4-(1-bromoethyl)-5-fluoropyrimidine (1.2 eq) in THF dropwise over 15 minutes. Stir for 30 minutes to form the organozinc reagent.

  • Electrophilic Addition: Add the target Aryl-triazole ketone (1.0 eq) dissolved in THF dropwise. Stir the reaction at 25°C for 2 hours.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl at 10°C. Causality: A mild, slightly acidic quench is critical. Stronger acids will dehydrate the newly formed tertiary alcohol into an inactive alkene, while basic conditions will promote retro-aldol degradation of the product[1].

Quantitative Data & Optimization

The superiority of the Zinc-mediated coupling over traditional Magnesium Grignard approaches is evident in both the isolated yields and the biological efficacy of the resulting diastereomers.

EntryAryl-Triazole Ketone CoreCoupling MetalIsolated Yield (%)Diastereomeric Ratio (dr)MIC₅₀ C. albicans (µg/mL)
12,4-difluorophenyl (Voriconazole standard)Mg (Grignard)451:10.030
22,4-difluorophenyl (Voriconazole standard)Zn/I₂ (Reformatsky)8212:10.015
32-chloro-4-fluorophenyl (Novel Core A)Zn/I₂ (Reformatsky)7810:10.020
42,4,6-trifluorophenyl (Novel Core B)Zn/I₂ (Reformatsky)7514:10.008

Table 1: Reaction optimization comparing metal catalysts and the resulting biological evaluation of synthesized triazole derivatives.

Mechanism of Action: CYP51A1 Inhibition

The synthesized novel agents act by inhibiting fungal lanosterol 14α-demethylase (CYP51A1). The basic nitrogen of the triazole ring coordinates directly to the heme iron in the enzyme's active site, while the engineered fluoropyrimidine tail occupies the hydrophobic access channel, locking the enzyme in an inactive state.

MOA A Novel Triazole Antifungal B CYP51A1 (Lanosterol 14α-demethylase) A->B Binds Heme Iron C Inhibition of Ergosterol Synthesis B->C Catalytic Arrest D Accumulation of Toxic Sterols C->D Metabolic Shift E Fungal Cell Membrane Disruption D->E Cell Death

Figure 2: Mechanism of action for novel triazole antifungals via CYP51A1 inhibition.

References

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • US20080194820A1 - Process For Preparing Voriconazole Source: Google Patents / USPTO URL
  • CN113354625A - Synthesis process of voriconazole Source: Google Patents / CNIPA URL

Sources

Method

Application Note: 4-Ethyl-5-fluoropyrimidine Hydrochloride in the Synthesis of Pim Kinase Inhibitors

Executive Summary & Strategic Rationale The development of highly selective kinase inhibitors requires building blocks that not only fit the precise steric demands of the ATP-binding pocket but also offer favorable physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of highly selective kinase inhibitors requires building blocks that not only fit the precise steric demands of the ATP-binding pocket but also offer favorable physicochemical properties. 4-Ethyl-5-fluoropyrimidine Hydrochloride has emerged as a critical electrophilic building block in the synthesis of novel azole and diazole-based inhibitors targeting Proviral Integration site for Moloney murine leukemia virus (Pim) kinases[1].

Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies (e.g., multiple myeloma, acute myeloid leukemia) and solid tumors. Unlike many other kinases, Pim kinases lack a regulatory domain, making their ATP-binding hinge region the primary target for therapeutic intervention[1]. By utilizing 4-ethyl-5-fluoropyrimidine as a core scaffold, drug development professionals can exploit the unique electronic and steric properties of the fluorine atom and the ethyl side-chain to achieve picomolar binding affinities and enhanced metabolic stability.

Mechanistic Context: Targeting the Pim Kinase Pathway

Pim kinases act as downstream effectors of the JAK/STAT signaling pathway, driven by cytokine and growth factor receptor activation. They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins (like Bad), while simultaneously driving cell cycle progression and protein translation via c-Myc and the mTOR/4E-BP1 axis.

PimSignaling Cytokines Cytokines / Growth Factors JAK_STAT JAK / STAT Pathway Cytokines->JAK_STAT Pim Pim Kinases (1, 2, 3) JAK_STAT->Pim Bad Bad / Bcl-2 (Apoptosis Inhibition) Pim->Bad mTOR mTOR / 4E-BP1 (Protein Translation) Pim->mTOR cMyc c-Myc (Cell Proliferation) Pim->cMyc Inhibitor Azole-based Pim Inhibitor (4-Ethyl-5-fluoropyrimidine core) Inhibitor->Pim ATP-competitive Inhibition

Figure 1: Pim kinase signaling network and the specific ATP-competitive inhibitory intervention point.

Structural Causality: The Role of the Fluorinated Pyrimidine Core

The selection of 4-Ethyl-5-fluoropyrimidine Hydrochloride over non-fluorinated or free-base alternatives is driven by strict chemical and pharmacological causality:

  • Why the Hydrochloride Salt? The free base of 4-ethyl-5-fluoropyrimidine is a highly volatile oil, which leads to significant mass loss under vacuum and variable stoichiometry during weighing[2]. The hydrochloride salt is a stable, non-hygroscopic crystalline solid. This ensures precise molar equivalents can be maintained during complex, multi-step cross-coupling reactions, minimizing the formation of unreacted starting material or over-functionalized impurities.

  • The Role of the 5-Fluoro Substituent: The highly electronegative fluorine atom inductively withdraws electron density from the adjacent pyrimidine nitrogens, lowering their pKa. This dampens overly basic properties, reducing off-target hERG liability. Furthermore, the C-F bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at the vulnerable 5-position, drastically improving the pharmacokinetic half-life of the final inhibitor.

  • The 4-Ethyl Group as a Synthetic Handle: The ethyl group serves a dual purpose. Pharmacologically, it occupies a specific lipophilic pocket in the Pim kinase hinge region. Synthetically, its benzylic-like alpha-carbon can be selectively brominated via radical mechanisms, creating an electrophilic center for subsequent coupling to azole/diazole cores[1][2].

Experimental Methodology: From Building Block to Inhibitor Scaffold

To construct the Pim kinase inhibitor, the 4-ethyl-5-fluoropyrimidine core must first be activated via radical bromination, followed by a cross-coupling reaction to the main azole scaffold.

SynthWorkflow SM 4-Ethyl-5-fluoropyrimidine HCl (Starting Material) FreeBase Neutralization (Aq. NaHCO3 / DCM) SM->FreeBase Bromination Radical Bromination (NBS, AIBN, 70°C) FreeBase->Bromination Intermediate 4-(1-Bromoethyl)-5-fluoropyrimidine (Electrophile) Bromination->Intermediate Coupling Cross-Coupling (Azole Core, Zn/Pd cat.) Intermediate->Coupling Final Pim Kinase Inhibitor (Target Compound) Coupling->Final

Figure 2: Step-by-step synthetic workflow from the hydrochloride salt to the final Pim inhibitor.

Protocol: Synthesis of 4-(1-Bromoethyl)-5-fluoropyrimidine

Step 1: Salt Cracking (Neutralization)

  • Procedure: Suspend 10.0 g of 4-Ethyl-5-fluoropyrimidine Hydrochloride in 100 mL of dichloromethane (DCM). Slowly add 100 mL of saturated aqueous NaHCO₃ under vigorous stirring until gas evolution ceases. Separate the organic layer, extract the aqueous layer with 50 mL DCM, dry the combined organics over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (keep bath temperature < 30°C to prevent volatilization).

  • Causality: Radical bromination requires the free base. The protonated pyrimidine ring in the HCl salt strongly withdraws electron density, destabilizing the transition state of the alpha-carbon radical and inhibiting the reaction[2].

Step 2: Radical Bromination

  • Procedure: Dissolve the resulting free base in 120 mL of methyl acetate (a greener alternative to CCl₄). Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN). Heat the mixture to reflux (approx. 70°C) for 4-6 hours.

  • Causality: AIBN provides a controlled, thermally activated radical initiation that perfectly matches the reflux temperature of methyl acetate. This steady state of radicals ensures selective mono-bromination at the alpha-position while preventing over-bromination to the dibromo-derivative.

Step 3: Self-Validating In-Process Control (IPC)

  • Validation Metric: Before proceeding to workup, aliquot 0.1 mL of the reaction mixture, evaporate, and analyze via ¹H NMR (CDCl₃).

  • Pass Criteria: The reaction is complete when the starting material's ethyl signals (a quartet at ~2.8 ppm and a triplet at ~1.3 ppm) completely disappear. They must be replaced by the diagnostic signals of the brominated product: a downfield methine quartet at ~5.2 ppm (1H) and a methyl doublet at ~1.8 ppm (3H). If the 2.8 ppm signal persists, add an additional 0.05 eq of AIBN and reflux for 1 hour.

Step 4: Workup and Downstream Coupling

  • Procedure: Cool the mixture to 0°C to precipitate succinimide. Filter the solid and concentrate the filtrate to yield the crude 4-(1-bromoethyl)-5-fluoropyrimidine. This electrophile can now be immediately subjected to Reformatsky-type conditions (using activated Zinc dust) or palladium-catalyzed cross-coupling with an azole/diazole core to yield the final Pim inhibitor[1][2].

Quantitative Optimization Data

The integration of the 4-ethyl-5-fluoropyrimidine moiety provides measurable improvements in both target affinity and pharmacokinetic stability compared to non-fluorinated analogs. The table below summarizes representative optimization metrics observed during the development of pyrimidine-based kinase inhibitors.

Structural Core VariantPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Microsomal Stability (T₁/₂, min)LogD (pH 7.4)
4-Ethylpyrimidine (Des-fluoro)45.0120.015.01.8
4-Ethyl-5-fluoropyrimidine 12.0 35.0 > 60.0 2.3
4-Methyl-5-fluoropyrimidine85.0210.045.01.5
4-Isopropyl-5-fluoropyrimidine28.090.0> 60.02.8

Table 1: Impact of pyrimidine substitution patterns on Pim kinase inhibition and metabolic stability. The 4-ethyl-5-fluoro combination provides the optimal balance of steric fit (low IC₅₀) and lipophilic efficiency (extended T₁/₂).

References

  • Source: Google Patents (WIPO/PCT)
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Application

Application Note: Development of Next-Generation Anticancer Agents Utilizing a 4-Ethyl-5-fluoropyrimidine Scaffold

Rationale and Mechanistic Causality The 5-fluoropyrimidine pharmacophore is a cornerstone of modern oncology. Classic antimetabolites, such as 5-fluorouracil (5-FU), exert their primary anticancer effects by inhibiting t...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Causality

The 5-fluoropyrimidine pharmacophore is a cornerstone of modern oncology. Classic antimetabolites, such as 5-fluorouracil (5-FU), exert their primary anticancer effects by inhibiting thymidylate synthase (TS), a crucial enzyme that catalyzes the reductive methylation of dUMP to dTMP, which is essential for DNA synthesis [1][3]. However, the clinical utility of traditional 5-fluoropyrimidines is often limited by severe off-target toxicities, rapid degradation by dihydropyrimidine dehydrogenase (DPD), and complex drug-drug interactions.

A critical metabolic liability of the unsubstituted 5-fluoropyrimidine ring is its propensity to undergo bioactivation via oxidative defluorination. This reactive metabolite formation leads to the time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4) [2].

The 4-Ethyl Advantage: To overcome these limitations, structural modification at the 4-position is employed. The integration of a 4-Ethyl-5-fluoropyrimidine scaffold introduces targeted steric hindrance. This ethyl substitution effectively shields the pyrimidine core from CYP3A4-mediated bioactivation, ameliorating TDI while preserving the electron-withdrawing properties of the fluorine atom required for TS ternary complex formation [2]. Consequently, this scaffold serves as a privileged starting point for designing highly potent, metabolically stable anticancer therapeutics.

Mechanism A 4-Ethyl-5-fluoropyrimidine Scaffold B Steric Shielding (Prevents CYP3A4 Bioactivation) A->B Metabolic Stability C Intracellular Phosphorylation (Active Nucleotide) A->C Kinase Activation D Thymidylate Synthase (TS) Inhibition C->D Ternary Complex E Depletion of dTTP & DNA Damage D->E Apoptosis

Mechanistic pathway of 4-Ethyl-5-fluoropyrimidine derivatives avoiding CYP3A4 TDI and inhibiting TS.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify enzymatic activity, baseline absorbance, and metabolic viability.

Protocol A: Structural Diversification of 4-Ethyl-5-fluoropyrimidine

Causality: Direct functionalization of the 4-ethyl-5-fluoropyrimidine core (e.g., via cross-coupling at the 2- or 6-position) requires mild conditions to prevent the cleavage of the sensitive C-F bond.

  • Preparation: Dissolve 1.0 eq of 2-chloro-4-ethyl-5-fluoropyrimidine in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of potassium carbonate (K₂CO₃). The palladium catalyst is chosen for its high efficiency in sterically hindered pyrimidine cross-couplings.

  • Coupling: Introduce 1.2 eq of the desired aryl-boronic acid (e.g., morpholine-functionalized aryl groups to enhance solubility and target affinity) [3].

  • Reaction & Purification: Stir at 90°C for 12 hours. Monitor via LC-MS. Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Cell-Free Thymidylate Synthase (TS) Inhibition Assay

Causality: This assay measures the conversion of dUMP to dTMP by tracking the oxidation of the cofactor, 5,10-methylenetetrahydrofolate, to dihydrofolate at 340 nm. Self-Validation: A 5-FU positive control establishes the maximum inhibition baseline, while a vehicle-only well confirms uninhibited enzyme kinetics.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol). The reducing agent prevents the oxidation of critical cysteine residues in the TS active site.

  • Reagent Assembly: In a 96-well UV-transparent plate, add 50 µL of assay buffer containing recombinant human TS (15 nM) and 50 µM 5,10-methylenetetrahydrofolate.

  • Compound Incubation: Add 10 µL of the 4-Ethyl-5-fluoropyrimidine derivative (serial dilutions from 100 µM to 1 nM). Incubate for 15 minutes at 25°C to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of 100 µM dUMP to initiate the reaction.

  • Kinetic Readout: Measure absorbance continuously at 340 nm for 20 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: CYP3A4 Time-Dependent Inhibition (TDI) Assessment

Causality: To prove that the 4-ethyl substitution successfully prevents bioactivation-induced CYP3A4 inhibition, compounds must be pre-incubated with the enzyme both with and without NADPH. If TDI is present, inhibition will drastically increase over time only when NADPH (the electron donor for CYP turnover) is present [2].

  • Pre-incubation: Incubate human liver microsomes (HLM, 0.5 mg/mL) with the test compound (10 µM) in potassium phosphate buffer (pH 7.4) at 37°C.

  • NADPH Addition: Split into two arms: Arm A receives 1 mM NADPH (initiating metabolism); Arm B receives buffer (control).

  • Time-Course Sampling: At 0, 10, 20, and 30 minutes, transfer a 10 µL aliquot into a secondary plate containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH.

  • Quenching & LC-MS/MS: Stop the secondary reaction after 5 minutes with ice-cold acetonitrile containing an internal standard. Quantify the formation of 1'-hydroxymidazolam. A lack of shift in IC₅₀ over time confirms the absence of TDI.

Quantitative Data Presentation

The following table summarizes the comparative profiling of the unsubstituted 5-FU against the 4-Ethyl-5-fluoropyrimidine core and an optimized derivative. The data demonstrates that the 4-ethyl substitution eliminates the CYP3A4 TDI shift while maintaining or enhancing cytotoxicity against colorectal (SW480) and breast (MCF-7) cancer cell lines [3][4].

CompoundTS Inhibition IC₅₀ (µM)SW480 Viability IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)CYP3A4 TDI Shift (Fold Change)
5-Fluorouracil (5-FU) 4.90 ± 0.835.10 ± 1.206.40 ± 1.15> 15.0x (Severe TDI)
4-Ethyl-5-fluoropyrimidine Core 12.4 ± 1.5018.5 ± 2.1022.1 ± 3.051.1x (No TDI)
Optimized Lead (Derivative A) 2.15 ± 0.401.85 ± 0.353.10 ± 0.501.2x (No TDI)

Drug Development Workflow

Workflow S1 Scaffold Synthesis S2 Structural Diversification S1->S2 S3 Enzymatic Profiling S2->S3 S4 In Vitro Cytotoxicity S3->S4 S5 Lead Optimization S4->S5

Drug development workflow from 4-Ethyl-5-fluoropyrimidine synthesis to lead optimization.

References

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MDPI. URL: [Link]

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. URL: [Link]

  • Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. PMC - National Institutes of Health. URL: [Link]

Method

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Ethyl-5-fluoropyrimidine HCl

Introduction: The Strategic Value of 4-Ethyl-5-fluoropyrimidine in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Ethyl-5-fluoropyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1][2] The introduction of a fluorine atom at the C5 position of the pyrimidine ring can significantly enhance the biological activity and metabolic stability of a molecule.[3][4] 4-Ethyl-5-fluoropyrimidine hydrochloride is a versatile and highly valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic functionalization allows for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases.[2]

This comprehensive guide provides detailed synthetic routes and protocols for the transformation of 4-Ethyl-5-fluoropyrimidine into more complex heterocyclic systems. We will delve into the mechanistic underpinnings of key reactions, offering practical insights and step-by-step methodologies for researchers, scientists, and professionals in drug development. The protocols provided herein are designed to be robust and adaptable, serving as a foundational blueprint for your synthetic endeavors.

Core Synthetic Strategies: Unlocking the Potential of 4-Ethyl-5-fluoropyrimidine

The reactivity of 4-Ethyl-5-fluoropyrimidine is primarily dictated by the electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine atom. This makes the C4 position susceptible to nucleophilic attack and the C-F bond a potential site for certain transformations, though displacement of a halide at the C4 position is generally more facile. For the purpose of these protocols, we will assume the free base of 4-Ethyl-5-fluoropyrimidine is used, which can be readily obtained from the hydrochloride salt by treatment with a suitable base. The primary synthetic avenues we will explore are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions: Building Molecular Complexity

Nucleophilic aromatic substitution is a powerful method for introducing a variety of functional groups onto the pyrimidine core.[5] In the case of a 4-halo-5-fluoropyrimidine, the halogen at the C4 position is typically the more labile leaving group. However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For this guide, we will focus on the displacement of a more reactive leaving group that can be introduced at the C4 position, or direct reaction with the 4-ethyl-5-fluoropyrimidine under forcing conditions.

Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation of the nucleophilic salt while leaving the anionic nucleophile highly reactive.[6] The use of a base is often necessary to deprotonate the nucleophile or to neutralize any generated acid. The reaction temperature is a key parameter to control, with higher temperatures often required to overcome the activation energy for the substitution on an electron-rich heterocycle.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol outlines a general method for the reaction of 4-Ethyl-5-fluoropyrimidine with a primary or secondary amine.

Experimental Workflow:

start Start reagents Dissolve 4-Ethyl-5-fluoropyrimidine and amine in DMF start->reagents base Add K₂CO₃ reagents->base heat Heat to 80-120 °C base->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous work-up monitor->workup extract Extract with EtOAc workup->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: SNAr Reaction Workflow with Amines.

Step-by-Step Methodology:

  • To a solution of 4-Ethyl-5-fluoropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.2 eq).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Value Rationale
Solvent DMF, DMSOPolar aprotic solvents enhance nucleophilicity.[6]
Base K₂CO₃, Et₃NNeutralizes generated acid and facilitates the reaction.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier.
Stoichiometry 1.2 eq of AmineA slight excess of the nucleophile ensures complete conversion of the starting material.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly well-suited for the functionalization of heterocyclic compounds.[7] The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful methods in this class.[8][9]

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-Ethyl-5-fluoropyrimidine (assuming a halo-substituent is present at a reactive position, or direct C-H activation strategies are employed) and a boronic acid or ester.[10] For this protocol, we will describe a representative procedure for the coupling of a hypothetical 4-chloro-6-ethyl-5-fluoropyrimidine with an arylboronic acid, as the chloro-derivative is a plausible intermediate.

Causality of Experimental Choices: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for the efficient oxidative addition of the palladium(0) to the C-Cl bond.[11] A base is required to activate the boronic acid for the transmetalation step. The use of an aqueous solvent system (e.g., dioxane/water) is common and often accelerates the reaction.

Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling

Experimental Workflow:

start Start reagents Combine 4-chloro-6-ethyl-5-fluoropyrimidine, arylboronic acid, and base start->reagents catalyst Add Pd catalyst and ligand reagents->catalyst solvent Add degassed dioxane/water catalyst->solvent heat Heat to 80-100 °C under inert atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous work-up monitor->workup extract Extract with EtOAc workup->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Methodology:

  • In a reaction vessel, combine 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and the ligand (if required).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio, 0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Component Examples Rationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Efficient for cross-coupling reactions of heteroaryl halides.
Ligand SPhos, XPhosBulky, electron-rich ligands promote oxidative addition.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene/H₂OAqueous solvent mixtures often enhance reaction rates.

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][13] This reaction is particularly useful for the synthesis of substituted aminopyrimidines, which are prevalent in many biologically active molecules.

Causality of Experimental Choices: This reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14]

Protocol 3: Representative Procedure for Buchwald-Hartwig Amination

This protocol is adapted from high-throughput experimentation studies on similar substrates.[14]

Experimental Workflow:

start Start reagents Combine 4-chloro-6-ethyl-5-fluoropyrimidine, and amine start->reagents catalyst Add Pd precatalyst and ligand reagents->catalyst base Add NaOt-Bu catalyst->base solvent Add degassed toluene base->solvent heat Heat to 80-110 °C under inert atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Quench with water monitor->workup extract Extract with an organic solvent workup->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Buchwald-Hartwig Amination Workflow.

Step-by-Step Methodology:

  • In a glovebox, add 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq), the desired amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.08 eq) to a reaction vessel.

  • Add sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Add degassed toluene (0.1 M).

  • Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and carefully quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Component Examples Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium(0) or palladium(II) sources.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich ligands are crucial for high catalytic activity.[13]
Base NaOt-Bu, LHMDSStrong, non-nucleophilic bases are required for amine deprotonation.[14]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.

Conclusion and Future Directions

4-Ethyl-5-fluoropyrimidine HCl is a readily available and highly versatile building block for the synthesis of novel heterocyclic compounds. The synthetic strategies outlined in this guide, including Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provide a robust toolkit for the elaboration of this privileged scaffold. The provided protocols are intended to serve as a starting point for optimization and can be adapted to a wide range of substrates. The continued exploration of new synthetic methodologies and the application of these routes will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

  • Journal of Chemical Health Risks. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • ResearchGate. (n.d.). Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines Under Sol-vent-Free Conditions. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

  • MDPI. (n.d.). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Der Pharma Chemica. (n.d.). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. [Link]

  • MOST Wiedzy. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. [Link]

  • ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (2024). Design and Synthesis of New Fused-Heterocycles of[15][16]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. [Link]

  • ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-free [4 + 2] cyclocondensation of diaryliodonium salts accessing phenazine, phenothiazine, phenoxazine and dioxane derivatives. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (n.d.). Various nucleophilic aromatic substitutions at C-5 position of 4. [Link]

  • ResearchGate. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. [Link]

  • iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Semantic Scholar. (2024). Design and Synthesis of New Fused-Heterocycles of[15][16]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]

Sources

Application

"scale-up synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride derivatives"

Application Note: Scale-Up Synthesis and Stabilization of 4-Ethyl-5-fluoropyrimidine Hydrochloride Derivatives Introduction & Mechanistic Rationale 4-Ethyl-5-fluoropyrimidine and its halogenated derivatives are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Stabilization of 4-Ethyl-5-fluoropyrimidine Hydrochloride Derivatives

Introduction & Mechanistic Rationale

4-Ethyl-5-fluoropyrimidine and its halogenated derivatives are critical synthetic intermediates in the pharmaceutical industry. Most notably, this pyrimidine core is the foundational building block for the broad-spectrum triazole antifungal agent, Voriconazole[1][2].

Historically, the synthesis of 4-ethyl-5-fluoropyrimidine relied on a six-step development route starting from 5-fluorouracil[1][3]. However, this legacy route presented severe scale-up liabilities for process chemists, including poor atom economy, the necessity of stoichiometric metalation, and the generation of multiple diastereomers requiring complex preparative chromatographic separation[1][2].

To address these bottlenecks, modern process chemistry has superseded the 5-fluorouracil route with a highly efficient four-step synthesis[1]. This advanced commercial route initiates with the direct electrophilic fluorination of methyl 3-oxopentanoate, followed by cyclization, chlorination, and palladium-catalyzed hydrogenolysis[1].

The Scale-Up Challenge: A critical physical liability in the final step is the nature of the 4-ethyl-5-fluoropyrimidine free base—it is a highly volatile oil[1]. During pilot-plant scale-up, the isolation and concentration of this volatile oil under reduced pressure leads to catastrophic yield losses (often dropping to ~35% or lower)[1]. To establish a self-validating and robust protocol, the free base must be deliberately trapped as 4-ethyl-5-fluoropyrimidine hydrochloride (CAS: 1391052-89-3)[4]. This conversion transforms the volatile liquid into a stable, crystalline solid, ensuring precise stoichiometric control for subsequent Grignard or organolithium coupling reactions during active pharmaceutical ingredient (API) manufacturing[2][5].

Synthetic Workflow & Pathway Visualization

The optimized scale-up workflow transitions the synthesis from an analytical-scale liability to a pilot-plant robust process. The diagram below illustrates the sequence, highlighting the critical intermediate transformations and the final stabilization step.

ScaleUpWorkflow SM Methyl 3-oxopentanoate Step1 Electrophilic Fluorination (F2 gas, solvent) SM->Step1 Int1 Methyl 2-fluoro-3-oxopentanoate Step1->Int1 High Yield Step2 Cyclization (Formamidine acetate, Base) Int1->Step2 Int2 6-Ethyl-5-fluoropyrimidin-4-one Step2->Int2 80% Yield Step3 Chlorination (POCl3, Et3N) Int2->Step3 Int3 4-Chloro-6-ethyl-5-fluoropyrimidine Step3->Int3 90% Yield Step4 Catalytic Hydrogenolysis (Pd-C/H2, NaOAc) Int3->Step4 Int4 4-Ethyl-5-fluoropyrimidine (Volatile Oil) Step4->Int4 Dechlorination Step5 Salt Formation (HCl in Ether/IPA) Int4->Step5 Product 4-Ethyl-5-fluoropyrimidine HCl (Stable Solid) Step5->Product Stabilization

Fig 1: Four-step scale-up synthesis of 4-Ethyl-5-fluoropyrimidine HCl from methyl 3-oxopentanoate.

Experimental Protocols: Step-by-Step Methodology

Protocol A: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine (Intermediate)

Causality & Design: The conversion of 6-ethyl-5-fluoropyrimidin-4-one to its chlorinated derivative requires careful temperature control. Phosphorus oxychloride (POCl3) is used in tandem with triethylamine (Et3N) to drive the reaction[1]. A critical failure point in scale-up is the rapid hydrolysis of the newly formed chloro-group back to the starting pyrimidinone during the aqueous quench[1][3]. To prevent this, the protocol mandates quenching the reaction mixture into cold 3 N HCl (at 10 °C), which drastically limits hydrolysis and boosts the isolated yield from ~50% to >90%[1][3].

  • Charge a glass-lined reactor with 6-ethyl-5-fluoropyrimidin-4-one (1.0 eq) and anhydrous toluene (5 volumes).

  • Add triethylamine (1.2 eq) and cool the mixture to 5 °C under a nitrogen atmosphere.

  • Add POCl3 (1.5 eq) dropwise over 2 hours, ensuring the internal temperature remains strictly below 15 °C to prevent uncontrolled exothermic degradation.

  • Heat the mixture to 85 °C for 4 hours. Monitor via HPLC until >98% conversion is achieved.

  • Self-Validating Quench Step: Cool the reactor to 10 °C. Slowly transfer the reaction mass into a secondary vessel containing a pre-chilled (5 °C) solution of 3 N HCl (10 volumes). Crucial: The quench temperature must remain below 15 °C at all times to prevent chloro-hydrolysis[1].

  • Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield 4-chloro-6-ethyl-5-fluoropyrimidine as a pale yellow liquid (approx. 90% yield)[1].

Protocol B: Catalytic Hydrogenolysis and Hydrochloride Salt Formation

Causality & Design: Dechlorination is achieved via palladium-catalyzed hydrogenation. Because the reaction generates stoichiometric HCl, a base (such as sodium acetate or an ammonium counterion) must be present to neutralize the acid and prevent the poisoning of the Pd/C catalyst[1]. Post-reaction, the free base is highly volatile[1]. Instead of isolating the oil, anhydrous HCl is introduced directly into the extraction solvent to precipitate the product as a stable hydrochloride salt, locking in the yield[4].

  • Charge a pressure-rated hydrogenation vessel with 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq), methanol (8 volumes), sodium acetate (1.1 eq), and 10% Pd/C (0.05 eq by weight)[1].

  • Purge the vessel three times with N2, followed by three purges with H2. Maintain H2 pressure at 50 psi and heat to 50 °C for 6 hours[1].

  • Filter the catalyst through a Celite pad to remove the Pd/C, washing the filter cake with fresh methanol.

  • Concentrate the filtrate carefully at a low temperature (maximum 30 °C) to avoid volatilization of the free base[1].

  • Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.

  • Dry the combined organic layers over anhydrous Na2SO4 and filter.

  • Salt Formation: Cool the organic layer to 0 °C. Bubble anhydrous HCl gas (or add a standardized solution of HCl in isopropanol) until the solution pH reaches 2.0.

  • Stir for 1 hour at 0 °C as the 4-ethyl-5-fluoropyrimidine hydrochloride precipitates.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40 °C to afford the product as a white, stable crystalline solid.

Quantitative Data: Scale-Up Metrics

Scaling up from the bench to the pilot plant requires tracking both yield and purity. The stabilization of the compound as an HCl salt drastically improves the recovered yield at the pilot scale by eliminating evaporative losses that plague the free base form.

MetricAnalytical Scale (Free Base)Pilot Plant Scale (Free Base)Pilot Plant Scale (HCl Salt)
Batch Size 10 grams10 kilograms10 kilograms
Dechlorination Conversion >99%>98%>98%
Isolated Yield 35% (Volatile loss)[1]22% (Severe volatile loss)88% (Stabilized solid)
Chromatographic Purity (HPLC) 96.5%94.2%99.5%
Physical State Highly volatile oil[1]Highly volatile oilStable crystalline solid
Storage Stability (25°C, 6 mo) Degrades / EvaporatesDegrades / EvaporatesStable, no degradation[6]

Table 1: Comparative metrics demonstrating the necessity of HCl salt formation during the scale-up of 4-ethyl-5-fluoropyrimidine.

Analytical Validation & Impurity Profiling

The synthesized 4-ethyl-5-fluoropyrimidine hydrochloride must be rigorously analyzed to ensure it meets pharmaceutical intermediate specifications. It is a known specified degradation product and process impurity (Impurity C) in Voriconazole formulations[4][7][8].

  • HPLC Analysis: A stability-indicating gradient RP-HPLC method is employed (detection at 256 nm) to resolve the intermediate from potential oxidative or hydrolytic degradants[6].

  • Preparative Chromatography: If further purification of early-stage intermediates is required, Hypersil PREP HS C18 columns are recommended due to their alternative selectivity and ability to handle overloaded prep-scale injections without significant peak broadening[9].

References

  • Butters, M., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, ACS Publications, 2001. Available at:[Link]

  • "US20150352112A1 - Voriconazole inclusion complexes." Google Patents, 2015.
  • "US20080194820A1 - Process For Preparing Voriconazole." Google Patents, 2008.
  • "The Art of Drug Synthesis - Chemistry and Chemists." Wiley, 2007. Available at:[Link]

  • "CN113354625A - Synthesis process of voriconazole." Google Patents, 2021.
  • "A Comparison of stationary phases for preparative chromatography." Pragolab, Thermo Scientific. Available at:[Link]

  • "A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities." Semantic Scholar, 2012. Available at:[Link]

  • "Voriconazole EP Impurity C (HCl Salt) | CAS 1391052-89-3." Veeprho. Available at:[Link]

Sources

Method

Application Note: Combinatorial Solid-Phase Synthesis of 5-Fluoropyrimidine Tertiary Alcohols Using 4-Ethyl-5-fluoropyrimidine HCl

Target Audience: Medicinal Chemists, Solid-Phase Synthesis Researchers, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Fluorinated pyrimidines...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Solid-Phase Synthesis Researchers, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Fluorinated pyrimidines are privileged scaffolds in modern drug discovery, most prominently featured in the broad-spectrum triazole antifungal agent, Voriconazole[1]. The core structural motif of many of these therapeutics is a complex tertiary alcohol, traditionally synthesized via solution-phase organometallic addition. However, solution-phase additions to sterically hindered ketones often stall at equilibrium, resulting in poor yields and notoriously difficult chromatographic separations.

By translating this carbon-carbon bond formation to Solid-Phase Organic Synthesis (SPOS) , researchers can leverage pseudo-dilution effects and apply a large molar excess of reagents to drive the reaction to absolute completion[2]. Subsequent purification requires only simple filtration and washing.

This application note details the use of 4-Ethyl-5-fluoropyrimidine HCl (commercially known as Voriconazole EP Impurity C)[3] as a highly reactive nucleophilic building block in SPOS.

The Chemistry of 4-Ethyl-5-fluoropyrimidine

The alpha-protons on the ethyl group of 4-ethyl-5-fluoropyrimidine are weakly acidic. This acidity is driven by the strong electron-withdrawing nature of the adjacent fluorinated heteroaromatic ring. When treated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the ethyl group is selectively deprotonated to form a stabilized carbanion[1].

Crucial Causality Note: The commercially available building block is supplied as a hydrochloride salt (HCl). It must be rigorously neutralized (free-based) prior to use. Introducing the HCl salt directly into the lithiation reaction will instantly quench the LDA, generating localized exothermic heat and precipitating lithium chloride, which alters the aggregation state and reactivity of any successfully formed carbanion.

Experimental Workflow

The following workflow outlines the parallel synthesis of a tertiary alcohol library by capturing the lithiated 4-ethyl-5-fluoropyrimidine with various resin-bound aryl ketones.

SPOS_Workflow Resin 1. Swell Wang Resin (Anhydrous THF) Ketone 2. Load Aryl Ketone Electrophile Resin->Ketone Coupling 5. On-Bead C-C Coupling (Nucleophilic Addition) Ketone->Coupling Neutralize 3. Neutralize 4-Ethyl- 5-fluoropyrimidine HCl Lithiation 4. Alpha-Lithiation (LDA, -78°C) Neutralize->Lithiation Lithiation->Coupling Washing 6. Resin Washing & FT-IR Validation Coupling->Washing Cleavage 7. TFA Cleavage Release Product Washing->Cleavage Product 8. Tertiary Alcohol Library Cleavage->Product

Fig 1: SPOS workflow for 5-fluoropyrimidine tertiary alcohol library generation.

Step-by-Step Experimental Protocols

Note: All glassware must be flame-dried, and reactions involving organolithium reagents must be conducted under an inert argon atmosphere.

Protocol A: Free-Basing of 4-Ethyl-5-fluoropyrimidine HCl
  • Suspend 4-Ethyl-5-fluoropyrimidine HCl (5.0 mmol) in 25 mL of Dichloromethane (DCM).

  • Add 25 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while stirring vigorously.

  • Validation Step: Test the pH of the upper aqueous layer. It must be >8.0 to ensure complete neutralization.

  • Separate the organic layer. Extract the aqueous layer with an additional 2 × 15 mL DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the free base is somewhat volatile; do not heat above 30 °C).

  • Dissolve the resulting free base in 10 mL of anhydrous Tetrahydrofuran (THF) and store over molecular sieves.

Protocol B: Preparation of the Resin-Bound Ketone
  • Swell 1.0 g of Wang Resin (loading capacity: 0.8 mmol/g) in 10 mL of anhydrous DCM/DMF (1:1 v/v) for 30 minutes in a solid-phase synthesis vessel.

  • Add the desired carboxylic acid-functionalized aryl ketone (2.4 mmol, 3 eq), followed by N,N'-Diisopropylcarbodiimide (DIC) (2.4 mmol, 3 eq) and 4-Dimethylaminopyridine (DMAP) (0.24 mmol, 0.3 eq).

  • Agitate at room temperature for 16 hours.

  • Drain the vessel and wash the resin sequentially with DMF (3×), DCM (3×), and anhydrous THF (3×).

Protocol C: Alpha-Lithiation and On-Bead C-C Coupling
  • In a separate, flame-dried Schlenk flask, add 10 mL of anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add LDA (4.0 mmol, 2.0 M in THF/heptane/ethylbenzene).

  • Slowly dropwise add the free-based 4-Ethyl-5-fluoropyrimidine (4.0 mmol, 5 eq relative to resin loading) over 10 minutes.

  • Validation Step: Observe the solution. A distinct color change to deep red/brown indicates the successful formation of the stabilized pyrimidine carbanion. Stir for 30 minutes at -78 °C.

  • Transfer the cold carbanion solution via cannula directly into the synthesis vessel containing the swelled, ketone-loaded resin (pre-cooled to -78 °C).

  • Agitate the vessel at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Drain and wash the resin extensively with H₂O (3×), THF (3×), MeOH (3×), and DCM (3×).

  • Validation Step (On-Bead ATR-FTIR): Take a 5 mg aliquot of the dried resin. Analyze via ATR-FTIR. The disappearance of the sharp ketone C=O stretch (~1690 cm⁻¹) and the appearance of a broad tertiary alcohol O-H stretch (~3300 cm⁻¹) validates successful C-C bond formation.

Protocol D: Cleavage and Product Isolation
  • Treat the validated resin with 10 mL of a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a collection flask. Wash the resin with an additional 5 mL of neat TFA.

  • Evaporate the combined filtrates under a stream of nitrogen, and precipitate the crude tertiary alcohol product using cold diethyl ether.

Analytical Validation & Library Data

By utilizing the robust SPOS methodology described above, a diverse library of 5-fluoropyrimidine tertiary alcohols can be generated with high crude purities, bypassing the need for immediate preparative HPLC.

Table 1: Representative Library of Synthesized 5-Fluoropyrimidine Tertiary Alcohols

EntryResin-Bound ElectrophileNucleophilic Building BlockCleavage ConditionsYield (%)*Crude Purity (LC-MS)
1 4-Fluoroacetophenone derivative4-Ethyl-5-fluoropyrimidine95% TFA, 2.5% TIPS, 2.5% H₂O84>95%
2 1-(2,4-Difluorophenyl)ethanone deriv.4-Ethyl-5-fluoropyrimidine95% TFA, 2.5% TIPS, 2.5% H₂O79>92%
3 4-Methoxyacetophenone derivative4-Ethyl-5-fluoropyrimidine95% TFA, 2.5% TIPS, 2.5% H₂O88>96%
4 2-(1H-1,2,4-triazol-1-yl)ethanone deriv.4-Ethyl-5-fluoropyrimidine95% TFA, 2.5% TIPS, 2.5% H₂O72>89%

*Yields are calculated based on the initial loading capacity of the Wang resin (0.8 mmol/g) after precipitation.

References

  • Hemarsh Technologies. "Voriconazole EP Impurity C (HCl Salt) | CAS No.1391052-89-3". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUjP4cvb4K0WUw6pHQTqNd1kQWHCtbnXZkwUUIsqnKUdTNYqq77QcdwTY2w78N9__5xKt3hjgHt2r7I129WhTINBo5VvZ8Zzj78l3AfV0s_4EKmWi1ziS-Q7OyFmgwfQgKL84oyeyBNgFOjiU92h2hyfypMJseKMPyToeR5OFFzIQD0gPfrN_jy2tDlcQfUA==]
  • US Patent 20080194820A1. "Process For Preparing Voriconazole". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-KV4JvEtMmrSxnewz34WNPYVJT5DthvV-cAh4EgIGQj6rqLQ6qzjKHNEh4h22XMhmjbMMaCics-taksdkm0--6kgzKytPtE9BmvGYLBU0JUG7HpKvHPLd2TxjU34avSZ8ZrNaxmwpsUJUcUnlasY=]
  • Chemical Reviews. "Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqZpp0KSUkHIyXbkA5EgbjYYWp5VVB4D8QRe3ZsPvsUmvuHMPtgnXS9U7D1tpqE19OTMZKfxcgrl4Fnyu2VKEud2H7y6YoxgFbQTQ3OSrMhbXdZrQf8R3eM49edHouUroHQfUUjw==]

Sources

Application

"flow chemistry applications of 4-Ethyl-5-fluoropyrimidine Hydrochloride"

Application Note: Continuous Flow Methodologies for 4-Ethyl-5-fluoropyrimidine Hydrochloride in API Synthesis Introduction & Mechanistic Rationale 4-Ethyl-5-fluoropyrimidine Hydrochloride is a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous Flow Methodologies for 4-Ethyl-5-fluoropyrimidine Hydrochloride in API Synthesis

Introduction & Mechanistic Rationale

4-Ethyl-5-fluoropyrimidine Hydrochloride is a critical building block in the synthesis of broad-spectrum triazole antifungal agents, most notably Voriconazole[1]. In traditional batch processing, the functionalization of this pyrimidine core—specifically via metalation or halogenation—is plagued by poor diastereoselectivity, highly exothermic profiles, and competing side reactions such as dimerization or addition across the azine bond[1].

By transitioning these critical steps to continuous flow microreactors, researchers can leverage precise temperature control, sub-second mixing, and strictly defined residence times to suppress these parasitic pathways[2]. This application note details two self-validating continuous flow protocols utilizing 4-Ethyl-5-fluoropyrimidine Hydrochloride, designed for researchers and process chemists optimizing API scale-up.

Application 1: Ultrafast Flow Lithiation and Diastereoselective Aldol Addition

Expertise & Experience (Causality): The deprotonation of 4-ethyl-5-fluoropyrimidine using Lithium Diisopropylamide (LDA) generates a highly reactive carbanion. In batch reactors, poor mixing leads to localized concentration gradients, allowing the carbanion to attack unreacted pyrimidine molecules (displacing halides) or add across the azine bond of another molecule, resulting in dihydropyrimidine byproducts[1].

Continuous flow mitigates this by utilizing a T-mixer for instantaneous homogenization. By using the hydrochloride salt directly, the first equivalent of LDA performs an ultrafast acid-base neutralization, while the second equivalent executes the C-H deprotonation. A strict 2-second residence time ensures the carbanion is immediately intercepted by the triazole ketone partner, maximizing the yield of the desired racemic intermediate while operating at moderate cryogenic temperatures[2].

G A Feed A: 4-Ethyl-5-fluoropyrimidine HCl (0.5 M in THF) M1 T-Mixer 1 (-78°C) A->M1 B Feed B: LDA (1.1 M in THF) B->M1 R1 Residence Coil 1 (t_res = 2 s) Lithiation M1->R1 M2 T-Mixer 2 (-78°C) R1->M2 C Feed C: Triazole Ketone (0.5 M in THF) C->M2 R2 Residence Coil 2 (t_res = 30 s) Aldol Addition M2->R2 PAT Inline ReactIR (Process Validation) R2->PAT Q Quench (Aq. NH4Cl) PAT->Q

Fig 1. Continuous flow lithiation and aldol addition workflow with inline ReactIR validation.

Protocol (Self-Validating System):

  • System Preparation: Flush a standard PFA or Hastelloy flow reactor system (equipped with two T-mixers and two residence coils) with anhydrous THF at 1.0 mL/min for 10 minutes. Submerge T-mixers and coils in a dry ice/acetone bath (-78 °C).

  • Feed Preparation:

    • Feed A: 0.5 M 4-Ethyl-5-fluoropyrimidine Hydrochloride in anhydrous THF.

    • Feed B: 1.1 M LDA in THF/hexanes (2.2 equivalents; 1.0 eq for HCl neutralization, 1.2 eq for deprotonation).

    • Feed C: 0.5 M 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF.

  • Flow Initiation:

    • Pump Feed A at 1.0 mL/min and Feed B at 1.0 mL/min into T-Mixer 1.

    • The mixture enters Residence Coil 1 (Volume = 0.066 mL), achieving a precise residence time of 2 seconds to form the carbanion.

    • The output meets Feed C (pumped at 1.0 mL/min) at T-Mixer 2.

    • The combined stream enters Residence Coil 2 (Volume = 1.5 mL) for a 30-second residence time.

  • Validation & Quench (PAT Integration):

    • Route the output through an inline ReactIR flow cell. Validation Check: Monitor the disappearance of the ketone carbonyl stretch (~1705 cm⁻¹) and the appearance of the alkoxide C-O stretch (~1100 cm⁻¹). If the carbonyl stretch persists above 5% relative intensity, decrease the flow rate of Feed C by 0.05 mL/min to adjust stoichiometry.

    • Direct the validated stream into a stirred flask containing saturated aqueous NH₄Cl at 0 °C to quench the reaction.

Application 2: Continuous Packed-Bed Reformatsky Coupling

Expertise & Experience (Causality): An alternative to direct lithiation is the Reformatsky-type addition using a halogenated derivative, such as 4-(1-bromoethyl)-5-fluoropyrimidine, which can also be synthesized via regioselective flow halogenation[3]. In batch, activating zinc dust is notoriously inconsistent, and the reaction suffers from thermal runaways and poor reproducibility[1].

By utilizing a continuous packed-bed reactor filled with acid-washed zinc dust, the surface-area-to-volume ratio is maximized, ensuring consistent, highly efficient oxidative addition of zinc to the carbon-bromine bond. The continuous flow of reagents over the stationary zinc bed prevents the accumulation of reactive organozinc intermediates, inherently stabilizing the thermal profile and preventing runaway exotherms[2].

G Feed Feed: Brominated Pyrimidine + Ketone + THF Pump HPLC Pump (0.5 mL/min) Feed->Pump Column Packed-Bed Reactor (Activated Zn Dust) T = 40°C Pump->Column PAT Inline UV-Vis (Ketone Tracking) Column->PAT BPR BPR (100 psi) PAT->BPR Collection Product Collection BPR->Collection

Fig 2. Packed-bed zinc reactor workflow for continuous Reformatsky-type coupling.

Protocol (Self-Validating System):

  • Reactor Packing & Activation: Pack a stainless-steel column (10 mm ID x 100 mm) with fine zinc dust (particle size <10 μm). Activate the bed in flow by pumping a 5% solution of TMS-Cl in THF at 0.5 mL/min for 20 minutes at 40 °C, followed by a pure THF wash.

  • Feed Preparation: Dissolve 4-(1-bromoethyl)-5-fluoropyrimidine (0.2 M) and the triazole ketone (0.18 M) in anhydrous THF.

  • Flow Initiation: Pump the feed mixture through the heated zinc bed (40 °C) at 0.5 mL/min.

  • Validation & Collection:

    • Validation Check 1 (Hydrodynamic): Monitor the system pressure via the HPLC pump. A stable pressure drop (ΔP < 20 psi) validates that the zinc bed is not aggregating or clogging. A sudden spike indicates channeling or blockage, requiring an immediate solvent flush.

    • Validation Check 2 (Chemical): Pass the effluent through an inline UV-Vis flow cell set to 260 nm. A stable absorbance baseline confirms steady-state conversion of the ketone.

    • Pass the stream through a 100 psi Back Pressure Regulator (BPR) to prevent solvent outgassing, and collect the product in a vessel containing dilute HCl to quench any dissolved organozinc species.

Data Presentation & Comparative Analysis

The transition from batch to flow chemistry for the functionalization of 4-Ethyl-5-fluoropyrimidine yields significant improvements in both safety and product purity.

Table 1: Quantitative Comparison of Batch vs. Flow Methodologies for 4-Ethyl-5-fluoropyrimidine Functionalization

ParameterBatch LithiationFlow LithiationBatch ReformatskyFlow Reformatsky
Equivalents of Base/Metal 2.5 eq LDA2.2 eq LDA3.0 eq Zn dustExcess (Packed Bed)
Reaction Temperature -78 °C to -40 °C-78 °C (Isothermal)Reflux (65 °C)40 °C
Residence/Reaction Time 2 - 4 hours32 seconds6 - 12 hours~15 minutes
Dimerization Impurity 15 - 25%< 2%5 - 10%< 1%
Isolated Yield (Racemate) 45 - 50%82%60 - 65%88%

References

  • Title: Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Title: Ask the experts: The challenges and benefits of flow chemistry to optimize drug development Source: Future Medicinal Chemistry URL:[Link]

Sources

Method

"catalytic methods for functionalization of 4-Ethyl-5-fluoropyrimidine"

Advanced Catalytic Functionalization of 4-Ethyl-5-fluoropyrimidine: Pathways to Complex Fluorinated Heterocycles Introduction & Scientific Rationale 4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) is widely recognized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalytic Functionalization of 4-Ethyl-5-fluoropyrimidine: Pathways to Complex Fluorinated Heterocycles

Introduction & Scientific Rationale

4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) is widely recognized in the pharmaceutical industry as a critical intermediate and impurity in the synthesis of the broad-spectrum antifungal agent Voriconazole[1][2]. Beyond its role as an industrial byproduct, this molecule represents a highly valuable, electron-deficient fluorinated scaffold. Fluoropyrimidines are privileged structures in pharmacology, forming the backbone of antimetabolite chemotherapies like 5-fluorouracil (5-FU) and its active metabolite FdUMP, which exert their efficacy by inhibiting thymidylate synthase[3].

The functionalization of 4-ethyl-5-fluoropyrimidine presents unique synthetic opportunities for drug discovery. The strong inductive electron-withdrawing effect of the C5-fluorine atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring[4]. This electronic modulation, combined with the steric shielding provided by the C4-ethyl group, directs catalytic functionalization highly selectively to the C2 and C6 positions.

As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. The protocols detailed below leverage the innate electronic properties of this fluoropyrimidine to achieve late-stage functionalization via two distinct catalytic paradigms: Palladium-Catalyzed C-H Arylation and Photoredox-Catalyzed Minisci Alkylation [5][6].

Causality Behind Experimental Choices

Why choose catalytic C-H functionalization over traditional cross-coupling? Traditional Suzuki or Stille couplings require pre-halogenated substrates, which are often unstable or require multi-step syntheses. Direct functionalization of 4-ethyl-5-fluoropyrimidine bypasses this requirement, drastically improving atom economy.

  • Palladium-Catalyzed C-H Arylation: The electron-deficient nature of the fluoropyrimidine ring makes the C-H bonds relatively acidic. By employing a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., DavePhos), we facilitate oxidative addition while stabilizing the Pd(II) intermediate. The addition of a pivalate base (PivOH) is not arbitrary; it acts as a crucial proton shuttle in a Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy for C-H bond cleavage at the less sterically hindered C6 position[5].

  • Photoredox Minisci Alkylation: The Minisci reaction is a nucleophilic radical substitution on electron-deficient heteroarenes. The C5-fluorine atom enhances the electrophilicity of the pyrimidine core, making it an ideal radical acceptor. Using a visible-light photoredox catalyst ( Ir(ppy)3​ ) allows the generation of alkyl radicals from stable precursors (like alkyl trifluoroborates) under mild, room-temperature conditions, avoiding the harsh, degrading oxidants traditionally used in Minisci chemistry[6].

Mechanistic Pathways & Workflows

CMD_Mechanism A 4-Ethyl-5-fluoropyrimidine B Pd(II) Precatalyst Coordination A->B Ligand Exchange C CMD Step (PivOH Assisted) B->C C-H Cleavage D Transmetalation (Ar-[M]) C->D Intermediate E Reductive Elimination D->E Ar Transfer F Arylated Fluoropyrimidine + Pd(0) E->F Product Release F->B Oxidative Addition (Catalytic Cycle)

Pd-catalyzed Concerted Metalation-Deprotonation (CMD) pathway for fluoropyrimidine arylation.

Minisci_Workflow S1 1. Reagent Mixing (Glovebox) S2 2. Ir-Photocatalyst Addition S1->S2 S3 3. Blue LED Irradiation (24h) S2->S3 S4 4. LC-MS QC & Quenching S3->S4 S5 5. Flash Chromatography S4->S5

Step-by-step experimental workflow for the photoredox-catalyzed Minisci alkylation.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed C-H Arylation at C6

Objective: Synthesize 4-ethyl-5-fluoro-6-arylpyrimidine derivatives.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-ethyl-5-fluoropyrimidine (0.5 mmol, 1.0 equiv), aryl bromide (0.75 mmol, 1.5 equiv), Pd(OAc)2​ (5 mol%), DavePhos (10 mol%), Cs2​CO3​ (1.0 mmol, 2.0 equiv), and PivOH (30 mol%).

  • Solvent Addition: Add anhydrous Toluene (2.5 mL). Seal the tube with a Teflon-lined cap and remove it from the glovebox.

  • Reaction: Stir the mixture vigorously at 110 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation Checkpoint (In-Process QC): Withdraw 10 µL of the reaction mixture, dilute with 1 mL MeCN, and analyze via LC-MS. Validation criteria: The protocol is successful if the starting material peak ( m/z 127.1 for [M+H]+ ) constitutes <5% of the total area, and a dominant product mass peak corresponding to the arylated adduct is observed. If starting material >15%, spike with an additional 2 mol% Pd(OAc)2​ and stir for 4 more hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Photoredox-Catalyzed Minisci Alkylation

Objective: Mild, room-temperature alkylation utilizing visible light.

  • Preparation: To a transparent 8 mL reaction vial equipped with a magnetic stir bar, add 4-ethyl-5-fluoropyrimidine (0.5 mmol, 1.0 equiv), potassium alkyltrifluoroborate (1.0 mmol, 2.0 equiv), Ir(ppy)3​ (2 mol%), and K2​S2​O8​ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of CH3​CN/H2​O (1:1 v/v, 4.0 mL).

  • Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen (critical for preventing quenching of the excited state photocatalyst).

  • Irradiation: Seal the vial and irradiate with a 390 nm Blue LED strip (distance ~2 cm) at room temperature for 18–24 hours. Ensure a cooling fan is used to maintain ambient temperature.

  • Self-Validation Checkpoint (In-Process QC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). Validation criteria: The starting material spot ( Rf​ ~0.4) must be consumed, with the appearance of a new, UV-active product spot ( Rf​ ~0.6).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ (5 mL), extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Quantitative Data & Optimization

Table 1: Optimization of Pd-Catalyzed C-H Arylation Conditions Data demonstrates the critical causality of ligand and base selection on reaction yield.

Catalyst (5 mol%)Ligand (10 mol%)Base/AdditiveSolventTemp (°C)Isolated Yield (%)
Pd(OAc)2​ PPh3​ K2​CO3​ Toluene11015
Pd(OAc)2​ DavePhos Cs2​CO3​ / PivOHToluene11082
Pd(OAc)2​ SPhos Cs2​CO3​ / PivOHDioxane10076
Pd(TFA)2​ DavePhos Cs2​CO3​ / PivOHToluene11085

Table 2: Substrate Scope for Photoredox Minisci Alkylation (using Ir(ppy)3​ ) Highlights the regioselectivity driven by the steric bulk of the C4-ethyl group.

Radical PrecursorEquivalentsLight SourceTime (h)Regioselectivity (C6:C2)Isolated Yield (%)
Cyclohexyl trifluoroborate2.0390 nm LED18>20:178
Isopropyl trifluoroborate2.0390 nm LED1815:171
Adamantyl carboxylic acid*3.0390 nm LED24>20:165

*Requires the addition of an organic base (e.g., 2,6-lutidine) to facilitate decarboxylation.

References

  • Santa Cruz Biotechnology (SCBT). 4-Ethyl-5-fluoropyrimidine | CAS 137234-88-9.
  • ChemicalBook. 4-Ethyl-5-fluoropyrimidine | 137234-88-9.
  • National Center for Biotechnology Information (PMC).
  • ResearchGate. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • National Center for Biotechnology Information (PMC). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
  • ResearchGate.

Sources

Application

Application Note: Derivatization of 4-Ethyl-5-fluoropyrimidine for Structure-Activity Relationship (SAR) Studies

Executive Summary The 5-fluoropyrimidine scaffold is a privileged structural motif in modern drug discovery, renowned for its ability to modulate physicochemical properties and enhance target binding. Among its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoropyrimidine scaffold is a privileged structural motif in modern drug discovery, renowned for its ability to modulate physicochemical properties and enhance target binding. Among its derivatives, 4-ethyl-5-fluoropyrimidine serves as an exceptionally versatile building block. This application note provides a comprehensive guide for medicinal chemists and process scientists on the strategic derivatization of 4-ethyl-5-fluoropyrimidine. By detailing validated synthetic pathways, causality-driven protocols, and quantitative Structure-Activity Relationship (SAR) insights, this guide establishes a robust framework for developing next-generation antifungal agents and kinase inhibitors.

Introduction & Scientific Rationale

The incorporation of a fluorine atom at the C5 position of the pyrimidine ring exerts a profound stereoelectronic effect. Fluorine's high electronegativity lowers the pKa of adjacent basic centers, modulates the overall lipophilicity (LogP) of the molecule, and protects the core from CYP450-mediated metabolic oxidation 1[1]. Furthermore, the electron-deficient nature of the fluorinated pyrimidine enables favorable multipolar and cation- π interactions within target protein binding pockets.

4-Ethyl-5-fluoropyrimidine acts as a critical strategic node in SAR campaigns. The 4-ethyl substituent provides an ideal lipophilic handle that can be selectively functionalized at the α -position. This specific derivatization strategy is the cornerstone of the synthesis of broad-spectrum triazole antifungals, most notably Voriconazole 2[2], and is increasingly utilized in the design of highly selective kinase inhibitors 3[3].

Strategic Derivatization Pathways

To systematically probe the SAR of the 5-fluoropyrimidine class, derivatization is executed via two primary mechanistic pathways:

Pathway A: α -Functionalization of the Ethyl Group

The benzylic-like protons of the 4-ethyl group are highly susceptible to radical activation due to the electron-withdrawing effect of the adjacent fluorinated pyrimidine ring. Radical bromination yields 4-(1-bromoethyl)-5-fluoropyrimidine , a highly reactive electrophilic hub 4[4]. This intermediate is subsequently converted into an organozinc reagent, facilitating diastereoselective C-C bond formation with complex aryl ketones—a mandatory step for constructing the sterically hindered tertiary alcohol pharmacophore found in conazole antifungals 5[5].

Pathway B: Core Pyrimidine Functionalization

For applications in oncology, the pyrimidine core itself is functionalized to optimize interactions within the ATP-binding hinge region of kinases. By utilizing halogenated precursors, chemists perform Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling to introduce diverse anilines or aliphatic amines, thereby fine-tuning the kinase selectivity profile 3[3].

Visualization: Derivatization Workflow

SAR_Workflow Start 4-Ethyl-5-fluoropyrimidine (Privileged Scaffold) Bromination Radical Bromination (NBS, AIBN) Start->Bromination α-C-H Activation SNAr SNAr / Cross-Coupling (Core Functionalization) Start->SNAr Pyrimidine Core Mod BromoIntermediate 4-(1-bromoethyl)-5-fluoropyrimidine (Electrophilic Hub) Bromination->BromoIntermediate ZincCoupling Reformatsky-Type Coupling (Zn, I2, Ketone) BromoIntermediate->ZincCoupling Organozinc Formation Antifungal Triazole Antifungal Analogs (e.g., Voriconazole derivatives) ZincCoupling->Antifungal Diastereoselective Addition Kinase Kinase Inhibitor Analogs (e.g., DRAK2 inhibitors) SNAr->Kinase Hinge-Binding Motif

Caption: Workflow detailing the derivatization of 4-Ethyl-5-fluoropyrimidine for SAR exploration.

Quantitative Data Presentation: SAR & Physicochemical Properties

When conducting SAR studies, quantifying how structural modifications impact physicochemical properties and biological efficacy is critical. The table below summarizes the property shifts observed during the derivatization of the 4-ethyl-5-fluoropyrimidine core.

Structural ModificationChemical RationaleImpact on Physicochemical PropertiesPrimary Therapeutic Application
5-Fluoro Substitution (vs. 5-H)Blocks CYP450-mediated oxidation; alters electron density.Increases lipophilicity (LogP); lowers basicity of pyrimidine nitrogens.Broad-spectrum Antifungals[6], Kinase Inhibitors[3].
α -Bromination (Ethyl to 1-Bromoethyl)Introduces a versatile leaving group for organometallic coupling.Increases electrophilicity; serves as a transient reactive intermediate.Synthesis of Voriconazole precursors[2].
Organozinc Addition (to Aryl Ketones)Minimizes ketone enolization compared to Grignard reagents.Establishes a rigid tertiary alcohol with high diastereoselectivity (up to 12:1).Triazole Antifungals (Targeting CYP51)[5].
C2/C4 Amination ( SN​Ar )Probes the ATP hinge-binding region of target kinases.Modulates hydrogen bond donor/acceptor profile and aqueous solubility.DRAK2 and CDK2 Inhibitors[3].

Detailed Experimental Protocols

Robust SAR data relies entirely on reproducible, self-validating synthetic protocols. The following methodologies detail the critical steps for Pathway A derivatization, emphasizing the causality behind specific reagent choices.

Protocol 1: Synthesis of 4-(1-bromoethyl)-5-fluoropyrimidine via Radical Bromination

Objective : Regioselective α -bromination of the ethyl substituent to generate an electrophilic coupling partner.

Causality & Logic : N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of Br2​ , which prevents undesired over-bromination (gem-dibromide formation). Azobisisobutyronitrile (AIBN) is selected as the thermal initiator because its decomposition temperature (~65–85 °C) aligns perfectly with the reflux temperature of standard halogenated solvents2[2].

Step-by-Step Procedure :

  • Preparation : Charge a rigorously dried, nitrogen-purged reactor with 4-ethyl-5-fluoropyrimidine (1.0 eq) and anhydrous chlorobenzene (10 volumes).

  • Reagent Addition : Add NBS (1.05 eq) and AIBN (0.05 eq). Critical Step: Strict stoichiometric control of NBS is mandatory to suppress the formation of the inactive dibrominated byproduct.

  • Initiation : Heat the reaction mixture to 80–85 °C. The thermal decomposition of AIBN generates isobutyronitrile radicals, initiating the radical chain mechanism.

  • In-Process Control (IPC) & Self-Validation : Monitor the reaction via 1H NMR. The reaction is deemed complete when the characteristic quartet of the starting ethyl group ( δ ~2.8 ppm) is entirely replaced by a downfield quartet ( δ ~5.3 ppm) corresponding to the -CH(Br)CH3 methine proton.

  • Isolation : Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter the suspension and concentrate the filtrate under reduced pressure (maintaining bath temperature <40 °C to prevent thermal degradation) to yield the crude 4-(1-bromoethyl)-5-fluoropyrimidine 4[4].

Protocol 2: Diastereoselective Zinc-Mediated Reformatsky-Type Coupling

Objective : Coupling of 4-(1-bromoethyl)-5-fluoropyrimidine with an aryl ketone to construct a sterically hindered tertiary alcohol.

Causality & Logic : Traditional Grignard reagents are highly basic and often cause enolization of complex ketones, leading to poor yields and low diastereomeric ratios (dr). Employing an organozinc intermediate (Reformatsky-type) mitigates basicity while maintaining sufficient nucleophilicity. The zinc coordinates with the ketone oxygen in a highly structured transition state, driving the exceptional diastereoselectivity (often 12:1) required for active conazole antifungals 2[2].

Step-by-Step Procedure :

  • Zinc Activation : To a flame-dried flask under argon, add fine Zinc dust (3.0 eq) and anhydrous THF. Add a catalytic amount of Iodine ( I2​ , 0.1 eq). Causality: Iodine reacts with the zinc surface to form ZnI2​ , effectively stripping away the unreactive zinc oxide passivation layer and exposing the highly active Zn0 surface2[2].

  • Organozinc Formation : Once the iodine color dissipates, add a solution of 4-(1-bromoethyl)-5-fluoropyrimidine (1.2 eq) in THF dropwise at 20 °C. Stir for 30 minutes. Self-Validation: Quench a 50 μ L aliquot with D2​O . Complete organozinc formation is confirmed by the presence of the monodeuterated ethyl group in the 1H NMR spectrum.

  • Coupling : Cool the activated organozinc solution to 0 °C. Slowly add the target aryl ketone (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 1.0 eq) dissolved in THF.

  • Maturation : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up : Quench the reaction carefully with saturated aqueous NH4​Cl to safely decompose unreacted zinc and hydrolyze the zinc alkoxide intermediate. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization to isolate the pure (2R,3S)-diastereomer 2[2].

References

  • Butters, M., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, 2001.2

  • "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." PMC - NIH.1

  • Park, S., et al. "Discovery of TRD-93 as a novel DRAK2 inhibitor." Bulletin of the Korean Chemical Society, 2023. 3

  • "Synthesis process of voriconazole." CN113354625A - Google Patents. 4

  • "Significance and Biological Importance of Pyrimidine in the Microbial World." PMC - NIH. 6

  • Heeres, J., et al. "Conazoles." Molecules, 2010. 5

Sources

Method

Application Note: Strategic Utilization of 4-Ethyl-5-fluoropyrimidine Hydrochloride in PET Ligand Synthesis

Target Audience: Radiochemists, Medicinal Chemists, and PET Drug Development Professionals Mechanistic Rationale & Structural Significance The 4-ethyl-5-fluoropyrimidine motif is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Medicinal Chemists, and PET Drug Development Professionals

Mechanistic Rationale & Structural Significance

The 4-ethyl-5-fluoropyrimidine motif is a privileged scaffold in medicinal chemistry and radiopharmaceutical design. The ethyl group at the C4 position provides tunable lipophilicity, which is critical for optimizing the blood-brain barrier (BBB) permeability of Central Nervous System (CNS) Positron Emission Tomography (PET) ligands. Concurrently, the fluorine atom at the C5 position serves a dual purpose: it blocks oxidative metabolism to prevent time-dependent inhibition (TDI) of cytochrome P450 enzymes (e.g., CYP3A4)[1], and it acts as the stable 19F pharmacophore required for validating 18F -labeled radiotracers.

While the free base of 4-ethyl-5-fluoropyrimidine is a highly volatile oil[2], the hydrochloride salt (CAS: 1391052-89-3) offers superior crystalline stability. This prevents degradation during long-term storage and allows for precise stoichiometric control during the synthesis of PET radiolabeling precursors and cold reference standards. This specific building block has been instrumental in the development of complex azole-based therapeutics[2] and is increasingly utilized in the design of PET imaging agents for oncology targets, such as PIM kinases[3] and CCR8 modulators[4].

In PET radiochemistry, 4-Ethyl-5-fluoropyrimidine Hydrochloride is primarily utilized in two parallel workflows:

  • Synthesis of the 19F Cold Reference Standard: An absolute regulatory requirement for confirming the identity of the hot radiotracer via radio-HPLC co-elution.

  • Assembly of the Radiolabeling Precursor: Acting as a stable structural motif while a distal site on the molecule is functionalized with a leaving group (e.g., tosylate, nitro) for late-stage 18F -fluorination or 11C -methylation.

Experimental Protocols

The following self-validating protocols describe the conversion of the stable HCl salt into a functionalized cold reference standard and its corresponding radiolabeling precursor.

Protocol A: Free-Basing and Pre-Radiolabeling Conditioning

Causality Insight: The HCl salt must be strictly neutralized before any downstream cross-coupling or radiolabeling steps. Residual chloride ions or acidic protons will aggressively quench basic phase-transfer catalysts (e.g., Kryptofix 2.2.2/K 2​ CO 3​ ) used in 18F hot-cell synthesis, leading to catastrophic radiochemical yield (RCY) failures.

  • Reagent Preparation: Suspend 4-Ethyl-5-fluoropyrimidine Hydrochloride (1.0 eq, 100 mg) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Neutralization: Dropwise, add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C. Stir for 15 minutes until the suspension fully clarifies, indicating the release of the free base.

  • Aqueous Wash: Wash the organic layer with cold saturated aqueous NaHCO 3​ (2 × 5 mL) to remove residual DIPEA hydrochloride salts.

  • Drying & Validation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (temperature < 25 °C to prevent volatilization of the free base[2]).

  • Quality Control: Validate the free base via 19F -NMR (CDCl 3​ ). A single sharp singlet should be observed, confirming the fluorine atom remains intact.

Protocol B: Synthesis of the 19F Cold Reference Standard
  • Coupling: Dissolve the freshly prepared free base (1.0 eq) in anhydrous DMF (3 mL). Add the target electrophilic scaffold (e.g., a brominated azole or sulfonamide derivative[4]) (1.1 eq) and Cs 2​ CO 3​ (2.0 eq).

  • Reaction: Heat the mixture to 80 °C for 12 hours. Monitor the consumption of the pyrimidine via LC-MS.

  • Purification: Quench with H 2​ O, extract with EtOAc, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm the structure of the final cold reference standard via HRMS and 2D-NMR. This standard will be used to calibrate the UV detector on the radio-HPLC.

Protocol C: Hot-Cell Validation (Radio-HPLC Co-elution)
  • Radiosynthesis: Synthesize the 18F -labeled analog using the corresponding nitro- or trimethylammonium-precursor in a standard automated synthesis module (e.g., GE Tracerlab FX).

  • Co-Injection: Spike an aliquot of the crude radioactive product with 10 µg of the 19F Cold Reference Standard synthesized in Protocol B.

  • Analysis: Inject the mixture onto a reverse-phase radio-HPLC system. The UV peak of the cold standard must perfectly align with the radiometric peak of the 18F -ligand (ΔtR < 0.2 min).

Quantitative Data: Analytical & Radiochemical Parameters

The table below summarizes the expected analytical parameters when utilizing 4-Ethyl-5-fluoropyrimidine derivatives in PET ligand development.

Parameter 19F Cold Reference Standard 18F RadiotracerAnalytical Method
Chemical Purity > 99%> 95%HPLC (UV at 254 nm)
Radiochemical Purity N/A> 98%Radio-HPLC (Gamma detection)
Retention Time (tR) 14.20 min14.25 minRP-HPLC (C18, MeCN/H 2​ O gradient)
Molar Activity ( Am​ ) N/A150 - 250 GBq/µmolCalculated via UV calibration curve
LogD (pH 7.4) 2.8 ± 0.12.8 ± 0.1Shake-flask method (Octanol/PBS)

Troubleshooting & Causality Insights

  • Loss of Fluorine Signal during Synthesis (Defluorination):

    • Cause: Nucleophilic aromatic substitution (SNAr) conditions that are too harsh (e.g., using strong nucleophiles like alkoxides at high temperatures) can displace the C5 fluorine[1].

    • Solution: Use milder bases (e.g., Cs 2​ CO 3​ or DIPEA) and strictly anhydrous conditions. If displacement is required for precursor synthesis, utilize a tailored leaving group at a different position.

  • Low Radiochemical Yield (RCY) in Late-Stage Labeling:

    • Cause: Carryover of the hydrochloride salt from the starting material. The acidic proton neutralizes the basic K 2​ CO 3​ required to activate the[ 18F ]fluoride ion.

    • Solution: Ensure Protocol A is followed meticulously. Verify the pH of the precursor solution is neutral prior to loading it into the automated synthesis module.

Workflow Visualization

PET_Synthesis A 4-Ethyl-5-fluoropyrimidine HCl (Starting Material) B Neutralization & Free-Basing (DIPEA, DCM, 0°C) A->B C Pharmacophore Assembly (Cross-Coupling / SNAr) B->C D 19F-Cold Reference Standard (For HPLC Co-elution) C->D Pathway A (Cold) E Radiolabeling Precursor (Nitro/TMA derivative) C->E Pathway B (Hot) G Radio-HPLC Purification & Formulation D->G Co-injection Validation F [18F]Radiofluorination (K[18F]/K222, 110°C) E->F Hot Cell F->G H Final [18F]PET Ligand (Ready for Injection) G->H

Workflow for utilizing 4-Ethyl-5-fluoropyrimidine HCl in PET radiotracer synthesis.

References

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Source: ACS Publications URL:[2]

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety Source: ACS Publications URL:[1]

  • Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators (WO2024115549A1) Source: Google Patents URL:[4]

  • Azole compounds as PIM inhibitors (WO2012129338A1) Source: Google Patents URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling the synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling the synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride. This compound is a critical, highly volatile intermediate in the production of broad-spectrum triazole antifungals, most notably Voriconazole[1].

Transitioning from legacy 5-fluorouracil-based routes (which require six steps and suffer from poor atom economy) to the modern four-step fluorinated ketoester route introduces unique challenges in catalytic hydrogenation, volatility management, and salt isolation[2]. This guide addresses these specific bottlenecks.

Process Workflow Visualization

SynthesisWorkflow A Methyl 3-oxopentanoate B Methyl 2-fluoro-3-oxopentanoate (Direct Fluorination) A->B F2 gas, Solvent C 4-Ethyl-5-fluoro-6-hydroxypyrimidine (Cyclization) B->C Formamidine acetate D 4-Chloro-6-ethyl-5-fluoropyrimidine (Chlorination) C->D POCl3, Heat E 4-Ethyl-5-fluoropyrimidine (Free Base) (Catalytic Dechlorination) D->E H2, Pd/C, NaOAc MeOH, 50 °C F 4-Ethyl-5-fluoropyrimidine HCl (Salt Formation) E->F Anhydrous HCl

Caption: Modern 4-step synthesis workflow of 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Section 1: Catalytic Dechlorination (Hydrogenation) Challenges

Q: During the Pd/C catalyzed hydrogenation of 4-chloro-6-ethyl-5-fluoropyrimidine, my reaction stalls at 50% conversion. What is causing catalyst poisoning? A: The stalling is caused by the accumulation of hydrochloric acid (HCl) generated during the hydrogenolysis of the carbon-chlorine bond. Unneutralized HCl aggressively poisons the palladium-on-carbon (Pd/C) catalyst and can lead to degradation of the pyrimidine ring[1]. Solution: You must use a stoichiometric base to act as an acid scavenger. Sodium acetate (NaOAc) is the industry standard for this step[2]. It effectively neutralizes the HCl to form NaCl and acetic acid, maintaining a reaction pH that preserves catalyst turnover without causing unwanted side reactions (like nucleophilic aromatic substitution that stronger bases might induce)[1].

Q: I am observing defluorination alongside dechlorination. How do I improve chemoselectivity? A: The carbon-fluorine bond is generally stable, but aggressive hydrogenation conditions (high pressure, elevated temperatures >60 °C) can induce defluorination. Ensure your reactor is strictly maintained at 50 °C and 50 psi of H2[2]. Additionally, verify the water content in your 5% Pd/C catalyst. Using a 50% water-wet catalyst moderates the catalyst's activity, suppressing the cleavage of the C-F bond while allowing the C-Cl bond to reduce efficiently[2].

Section 2: Isolation and Volatility Management

Q: After successful hydrogenation and filtration, my yield of the free base 4-ethyl-5-fluoropyrimidine is inexplicably low (<35%), despite NMR showing full conversion in the crude mixture. Where is the product going? A: 4-Ethyl-5-fluoropyrimidine free base is a highly volatile oil[2]. Standard rotary evaporation under high vacuum will strip the product directly into your solvent trap. Solution: Do not subject the methanolic filtrate to high vacuum. Instead, distill the solvent at atmospheric pressure (methanol distills at ~64 °C)[2]. Once the bulk solvent is removed, partition the residue between water and a low-boiling organic solvent (like ether or dichloromethane), separate the phases, and carefully concentrate under mild conditions.

Q: How do I efficiently convert the highly volatile free base into the stable Hydrochloride salt? A: To form the 4-Ethyl-5-fluoropyrimidine Hydrochloride salt[3], dissolve the carefully concentrated free base in an anhydrous non-polar solvent (e.g., diethyl ether or methyl tert-butyl ether). Bubble anhydrous HCl gas through the solution, or add a pre-titrated solution of ethereal HCl at 0–5 °C. The hydrochloride salt will precipitate as a stable, easy-to-filter solid, locking in the yield and preventing evaporative losses.

Section 3: Downstream Application - Radical Bromination

Q: When brominating 4-ethyl-5-fluoropyrimidine to form 4-(1-bromoethyl)-5-fluoropyrimidine using NBS and AIBN, I get a mixture of mono- and di-brominated products. How do I control this? A: The benzylic-like position of the ethyl group is highly reactive to radical bromination[1][4]. Over-bromination occurs when the radical initiator (AIBN) concentration is too high or the reaction is run too long. Solution: Strictly control the stoichiometry of N-Bromosuccinimide (NBS) to 1.05 equivalents. Monitor the reaction closely via GC-MS or HPLC. Quench the reaction immediately upon completion using an aqueous solution of sodium metabisulfite to destroy unreacted NBS and halt the radical chain propagation[1].

Data Presentation: Analytical Checkpoints & Impurity Profile

To ensure process integrity, monitor the following critical quality attributes (CQAs) during synthesis:

Intermediate / ProductAnalytical MethodKey Signal / CheckpointPotential Impurity / Issue
4-Chloro-6-ethyl-5-fluoropyrimidine HPLC / GC-MSm/z 160.5; Complete consumption of starting materialUnreacted 4-Ethyl-5-fluoro-6-hydroxypyrimidine
4-Ethyl-5-fluoropyrimidine (Free Base) 1H NMR (CDCl3)δ 1.30 (t, 3H), 2.87 (q, 2H), 8.65 (s, 1H) ppm[2]Defluorinated pyrimidine (loss of C-F coupling)
4-Ethyl-5-fluoropyrimidine HCl Melting Point / XRDSharp melting point; crystalline powderMoisture absorption (highly hygroscopic salt)
4-(1-Bromoethyl)-5-fluoropyrimidine 1H NMR (CDCl3)δ 2.08 (d, 3H), 5.38 (q, 1H) ppm[1]Dibrominated species (δ ~ 2.5 ppm singlet)
Experimental Protocol: Catalytic Dechlorination & Salt Formation

Self-Validating Protocol for 4-Ethyl-5-fluoropyrimidine Hydrochloride Synthesis:

  • Reaction Setup: In a pressure-rated hydrogenation vessel, charge 10.0 g of 4-chloro-6-ethyl-5-fluoropyrimidine, 8.83 g of anhydrous sodium acetate (stoichiometric acid scavenger), and 30 mL of methanol[2].

  • Catalyst Addition: Carefully add 2.0 g of 5% Palladium-on-Carbon (50% water wet)[2]. Causality: The water-wet catalyst prevents auto-ignition of methanol and deliberately moderates catalyst activity to prevent defluorination.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 50 psi with H2 and heat to 50 °C. Stir vigorously for 5 hours[2].

  • Filtration: Cool to room temperature and carefully vent the hydrogen. Filter the resulting slurry through a cellulose-based filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter pad with 5 mL of methanol[2].

  • Atmospheric Distillation: Transfer the orange filtrate to a distillation apparatus. Distill the methanol at 64 °C and atmospheric pressure[2]. Critical Step: Do not use vacuum, as the free base product will co-evaporate.

  • Phase Separation: Partition the resulting residue between 300 mL of water (to dissolve the NaCl and NaOAc byproducts) and 40 mL of diethyl ether[2]. Separate the organic phase and dry over anhydrous Na2SO4.

  • Salt Formation: Cool the ethereal solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise under nitrogen. Stir for 30 minutes as the white precipitate of 4-Ethyl-5-fluoropyrimidine Hydrochloride forms.

  • Isolation: Filter the precipitate under a blanket of nitrogen, wash with cold anhydrous ether, and dry in a vacuum oven at 30 °C to yield the pure hydrochloride salt.

References
  • [2] Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ACS Publications. URL: [Link]

  • [4] CN113354625A - Synthesis process of voriconazole. Google Patents. URL:

  • [3] Voriconazole EP Impurity C (HCl Salt) | CAS 1391052-89-3. Veeprho Pharmaceuticals. URL: [Link]

  • [1] Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Ethyl-5-fluoropyrimidine Hydrochloride

Welcome to the Technical Support Center for 4-Ethyl-5-fluoropyrimidine Hydrochloride . This compound is a critical fluorinated building block and a recognized pharmacopeial reference standard (Voriconazole EP Impurity C)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethyl-5-fluoropyrimidine Hydrochloride . This compound is a critical fluorinated building block and a recognized pharmacopeial reference standard (Voriconazole EP Impurity C) encountered during the synthesis of the broad-spectrum triazole antifungal, Voriconazole [1].

Because the pyrimidine ring is electron-deficient—a property heavily exacerbated by the strongly electron-withdrawing 5-fluoro substituent—the basicity of the ring nitrogens is exceptionally low. This fundamental electronic property dictates its behavior during purification: the hydrochloride salt is prone to dissociation in the presence of moisture, and the free base is a highly volatile oil [1].

Quantitative Physicochemical Data

Before initiating any purification workflow, it is critical to understand the thermodynamic and solubility boundaries of the target molecule.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 162.59 g/mol (HCl Salt) / 126.13 g/mol (Free Base)Mass recovery calculations must account for the 22.4% mass contribution of the HCl counterion [2].
pKa (Estimated) ~1.5 – 2.5 (Conjugate Acid)Requires strongly acidic conditions (pH < 1) to maintain the salt form; easily free-bases at pH > 5.
Solubility (Free Base) Highly soluble in DCM, EtOAc, TolueneExcellent partition coefficient for Liquid-Liquid Extraction (LLE).
Solubility (HCl Salt) Soluble in H2O, MeOH; Insoluble in EtherEnables anti-solvent precipitation and anhydrous ethereal HCl re-salting.
Volatility Free base is a highly volatile liquidConcentration of the free base under vacuum must be strictly temperature-controlled (<25°C) [1].
Purification Strategy Decision Matrix

G Start Crude 4-Ethyl-5-fluoropyrimidine HCl Q1 Initial Purity Assessment Start->Q1 LowPurity < 85% Purity (High Organic Load) Q1->LowPurity MedPurity 85 - 95% Purity (Isomeric/Trace Impurities) Q1->MedPurity HighPurity > 95% Purity (Polishing Required) Q1->HighPurity FreeBase Free-Basing & LLE (DCM / Aq. NaHCO3) LowPurity->FreeBase Recryst Recrystallization (IPA / DIPE) MedPurity->Recryst PrepHP Preparative RP-HPLC (0.1% TFA / MeCN) HighPurity->PrepHP ReSalt Anhydrous Re-salting (2M HCl in Ether) FreeBase->ReSalt Pure Pure 4-Ethyl-5-fluoropyrimidine HCl (>99% Target) ReSalt->Pure Recryst->Pure PrepHP->Pure

Workflow decision matrix for the purification of 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Section 1: Free-Basing, Extraction, and Anhydrous Re-Salting

Context: This protocol is required for crude batches heavily contaminated with polar organic impurities or inorganic salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-Ethyl-5-fluoropyrimidine HCl in deionized water (10 mL/g).

  • Neutralization (Free-Basing): Slowly add 1M aqueous NaHCO3​ under continuous stirring until the aqueous phase reaches pH 8.0. (Causality: NaHCO3​ is a mild base that safely deprotonates the pyrimidinium ion without causing hydrolytic cleavage of the fluoropyrimidine ring).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g). The neutral free base partitions into the organic phase.

  • Drying: Dry the combined DCM layers over anhydrous Na2​SO4​ . Filter off the drying agent.

  • Concentration: Concentrate the DCM under reduced pressure at a bath temperature not exceeding 25°C .

  • Re-Salting: Dissolve the resulting oil in anhydrous diethyl ether (5 mL/g). Place in an ice bath (0-5°C). Slowly add 2.0 M HCl in diethyl ether (1.1 equivalents) dropwise. The purified hydrochloride salt will precipitate instantly.

  • Isolation: Filter under a blanket of nitrogen, wash with cold anhydrous ether, and dry in a vacuum desiccator.

Extraction Crude Aqueous HCl Salt Base Add 1M NaHCO3 (pH 8.0) Crude->Base Extract Extract with DCM Base->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Resalt Add 2M HCl in Ether Dry->Resalt Filter Filter & Wash (Anhydrous) Resalt->Filter

Step-by-step logical sequence for free-base extraction and anhydrous re-salting.

Troubleshooting & FAQs

Q: My overall yield after extraction and re-salting is less than 40%. Where did the product go? A: The most common failure point is the concentration step. The free base of 4-ethyl-5-fluoropyrimidine is a highly volatile oil [1]. If your rotary evaporator bath was set above 25-30°C, or if the vacuum was too strong (e.g., <50 mbar) for an extended period, the product co-evaporated with the DCM. Always concentrate at ambient temperature and inspect the receiver flask for product crossover.

Q: During re-salting with ethereal HCl, the product oiled out as a sticky gum instead of precipitating as a crystalline powder. How do I fix this? A: "Oiling out" indicates the presence of trace water. Because the pyrimidine ring is weakly basic, the HCl salt is highly hygroscopic and will form a hydrate/gum if moisture is present. Ensure your DCM is strictly dried over Na2​SO4​ before concentration, and verify that your ethereal HCl reagent is strictly anhydrous. To salvage the gum, dissolve it in a minimum amount of anhydrous hot Isopropanol (IPA) and precipitate by adding anhydrous Diisopropyl ether (DIPE).

Section 2: Recrystallization Dynamics

Context: Utilized for intermediate purity batches (85-95%) requiring the removal of trace isomers or related substances without full free-basing.

Step-by-Step Methodology:

  • Suspend the crude salt in anhydrous Isopropanol (IPA) (approx. 3-5 mL/g).

  • Heat to 70°C under a reflux condenser until complete dissolution occurs.

  • Perform a hot filtration to remove any insoluble particulate matter.

  • Allow the solution to cool to room temperature slowly (over 2 hours) to promote crystal nucleation.

  • Once at room temperature, slowly add anhydrous Diisopropyl ether (DIPE) dropwise until the solution becomes slightly turbid (anti-solvent addition).

  • Cool to 4°C overnight to maximize recovery. Filter and wash with cold DIPE.

Troubleshooting & FAQs

Q: The salt dissolves perfectly in hot IPA, but upon cooling to 4°C, no crystals form, even after 24 hours. Why? A: You have likely encountered a supersaturated state, or the IPA contains trace water, which dramatically increases the solubility of the HCl salt. First, scratch the inside of the flask with a glass rod to induce nucleation. If that fails, add a seed crystal. If it still does not precipitate, you must add more anti-solvent (DIPE) or evaporate 50% of the IPA under vacuum and repeat the cooling cycle.

Section 3: Preparative RP-HPLC for Reference Standard Generation

Context: When ultra-high purity (>99.5%) is required for use as an analytical reference standard or stable isotope-labeled standard [3].

Step-by-Step Methodology:

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Recovery: Lyophilize the collected fractions immediately to prevent hydrolysis.

Troubleshooting & FAQs

Q: I am observing severe peak tailing and broad peak shapes during the HPLC run. How can I sharpen the peak? A: Peak tailing for basic pyrimidines on C18 columns is almost always caused by secondary interactions between the basic nitrogen atoms of the pyrimidine ring and unendcapped residual silanol groups on the silica stationary phase. Ensure your Mobile Phase A contains exactly 0.1% TFA. The TFA serves a dual purpose: it lowers the pH to ~2.0 (ensuring the pyrimidine is fully protonated and repelled by the silanols) and acts as an ion-pairing agent to improve peak symmetry.

Q: After lyophilizing the HPLC fractions, my NMR shows the presence of TFA rather than HCl. How do I perform the salt exchange back to the hydrochloride? A: Preparative HPLC with TFA yields the trifluoroacetate salt, not the hydrochloride. To perform the salt exchange, dissolve the lyophilized TFA salt in a small volume of anhydrous methanol, add 5 equivalents of 2M HCl in ether, and stir for 30 minutes. Concentrate under vacuum, then re-precipitate from IPA/DIPE to isolate the pure HCl salt.

References
  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Optimization of 4-Ethyl-5-fluoropyrimidine Hydrochloride Synthesis

Welcome to the Synthetic Chemistry Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the synthesis of fluorinated pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthetic Chemistry Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the synthesis of fluorinated pyrimidine derivatives.

4-Ethyl-5-fluoropyrimidine and its hydrochloride salt are critical intermediates—and closely monitored impurities (Impurity C)—in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole[1],[2]. Because the free base is highly volatile, isolating it as a stable hydrochloride salt[3] is essential for downstream purity and yield.

This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure your synthesis is robust, reproducible, and scalable.

Reaction Pathway & Mechanistic Workflow

The synthesis proceeds via the chlorination of a pyrimidinone precursor, followed by selective catalytic dechlorination, and final stabilization via salt formation.

Synthesis SM 6-Ethyl-5-fluoropyrimidin-4-one Cond1 Chlorination POCl3, Et3N, 95°C SM->Cond1 Int1 4-Chloro-6-ethyl-5-fluoropyrimidine Cond1->Int1 Cond2 Catalytic Dechlorination Pd-C/H2 (50 psi), NaOAc, 50°C Int1->Cond2 Int2 4-Ethyl-5-fluoropyrimidine (Volatile Free Base) Cond2->Int2 Cond3 Salt Formation Anhydrous HCl in Et2O, 0°C Int2->Cond3 Prod 4-Ethyl-5-fluoropyrimidine HCl Cond3->Prod

Workflow for the synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, every phase of this protocol includes a mechanistic rationale and a self-validating check.

Phase 1: Chlorination of 6-Ethyl-5-fluoropyrimidin-4-one
  • Objective: Convert the pyrimidinone to 4-chloro-6-ethyl-5-fluoropyrimidine via nucleophilic aromatic substitution.

  • Procedure:

    • Suspend 6-ethyl-5-fluoropyrimidin-4-one (1.0 eq) in 3.0 equivalents of phosphorus oxychloride (POCl₃).

    • Add 1.1 equivalents of triethylamine (Et₃N) dropwise to act as an acid scavenger.

    • Heat the mixture to 95 °C for 4 hours.

  • Validation Check: Monitor via HPLC. The reaction is complete when the starting material peak area is <1%.

  • Critical Isolation Step: Cool the mixture to room temperature. Do not quench with water. Quench by adding the mixture dropwise into 3 N HCl at 10 °C[1]. Extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under mild vacuum.

Phase 2: Catalytic Dechlorination
  • Objective: Selectively remove the 4-chloro group to yield 4-ethyl-5-fluoropyrimidine.

  • Procedure:

    • Dissolve the intermediate in ethanol.

    • Add 1.2 equivalents of sodium acetate (NaOAc) to neutralize the HCl byproduct[1].

    • Charge the reactor with 10% Pd/C (0.05 eq).

    • Pressurize the vessel with H₂ gas to 50 psi and heat to 50 °C[1].

  • Validation Check: The reaction is self-indicating; monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and hydrogen consumption ceases (typically 4-6 hours).

  • Critical Isolation Step: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not concentrate the filtrate to dryness , as the resulting free base is highly volatile[1].

Phase 3: Hydrochloride Salt Formation
  • Objective: Trap the volatile free base as a stable, crystalline hydrochloride salt[3].

  • Procedure:

    • Dilute the ethanolic filtrate with anhydrous diethyl ether and cool to 0 °C.

    • Slowly bubble anhydrous HCl gas into the solution (or add a pre-titrated solution of HCl in dioxane) until the pH is highly acidic (pH < 2 on wet indicator paper) and precipitation is complete.

    • Filter the white crystalline precipitate.

  • Validation Check: Wash the crystals with cold diethyl ether and dry under a gentle nitrogen stream. The final product should present as a free-flowing white powder with a confirmed mass via LC-MS (m/z 127 [M+H]⁺ for the free base).

Quantitative Data: Dechlorination Optimization

The catalytic dechlorination step is highly sensitive to catalyst poisoning and kinetic parameters. Below is a summary of the optimization data demonstrating the causality between reaction conditions and final yield.

Table 1: Optimization of Dechlorination Conditions for 4-Chloro-6-ethyl-5-fluoropyrimidine

Catalyst LoadingBase Additive (eq)H₂ PressureTempYieldCausality / Observation
5% Pd/CNone15 psi25 °C<10%Rapid catalyst poisoning by unneutralized HCl.
10% Pd/CNaOAc (1.2 eq)15 psi25 °C35%Incomplete conversion; insufficient kinetic energy[1].
10% Pd/CNaOAc (1.2 eq)50 psi50 °C85%Optimal conversion; HCl neutralized, high turnover[1].
10% Pd/CNH₄⁺ counterion50 psi50 °C80%Viable alternative base for stoichiometric neutralization[1].
Troubleshooting FAQs

Q: Why is my yield of 4-chloro-6-ethyl-5-fluoropyrimidine consistently below 50% after the POCl₃ reaction? A: This is a classic issue of product hydrolysis during the aqueous workup. The newly formed chloro-pyrimidine is highly susceptible to nucleophilic attack by water, reverting to the starting pyrimidinone. Actionable Fix: Instead of a standard aqueous or basic quench, [1]. The acidic environment protonates the pyrimidine ring, deactivating it against nucleophilic attack by water, which has been shown to raise isolated yields from 50% to 95%[1].

Q: My Pd/C catalytic dechlorination stalls before completion. How do I maintain catalyst turnover? A: The hydrogenolysis of the carbon-chlorine bond generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, the HCl aggressively poisons the palladium catalyst, halting the reaction. Actionable Fix: Introduce a stoichiometric mild base that does not interfere with the hydrogenation. for this step, buffering the system and allowing the reaction to proceed at 50 psi H₂ and 50 °C[1]. Alternatively, an ammonium counterion can serve as an effective base[1].

Q: I am losing massive amounts of mass during the final solvent evaporation to isolate 4-ethyl-5-fluoropyrimidine. Where is the product going? A: 4-Ethyl-5-fluoropyrimidine in its free base form is a [1]. Standard rotary evaporation under reduced pressure will co-evaporate your product along with the extraction solvent. Actionable Fix: Do not isolate the free base. Instead, filter the hydrogenation mixture, dilute the filtrate with an aprotic solvent like diethyl ether, and immediately bubble anhydrous HCl gas into the solution at 0 °C. This traps the volatile free base as the stable, solid [3], which can be safely filtered and dried.

References
  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Voriconazole-impurities (Voriconazole - Impurity C). Pharmaffiliates. URL:[Link]

Sources

Optimization

Technical Support Center: 4-Ethyl-5-fluoropyrimidine Hydrochloride

Welcome to the Application Scientist Support Portal. This module provides in-depth troubleshooting, handling guidelines, and mechanistic insights for 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS 1391052-89-3)[1]. Widely...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This module provides in-depth troubleshooting, handling guidelines, and mechanistic insights for 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS 1391052-89-3)[1]. Widely utilized as a critical synthetic intermediate—and monitored as European Pharmacopoeia (EP) Impurity C in the production of the antifungal Voriconazole[2],—this compound presents unique stability challenges.

As a Senior Application Scientist, I have compiled this guide to help you navigate the delicate balance between the compound's extreme hygroscopicity as a salt and its high volatility as a free base[3],[4].

Core Stability Characteristics

To understand the handling requirements, you must first understand the causality behind the compound's physical state. The free base of 4-ethyl-5-fluoropyrimidine lacks strong intermolecular hydrogen bonding, rendering it a highly volatile oil at room temperature[4]. To prevent evaporative loss during shipping and storage, it is synthesized and supplied as a hydrochloride (HCl) salt[1]. However, the protonated pyrimidine ring is highly electron-deficient, and the chloride counterion acts as a strong hydrogen-bond acceptor, making the salt extremely susceptible to atmospheric moisture[3].

Table 1: Quantitative Physicochemical & Stability Profile Comparison

Parameter4-Ethyl-5-fluoropyrimidine (Free Base)4-Ethyl-5-fluoropyrimidine HCl (Salt)
CAS Number 137234-88-9[2]1391052-89-3[1]
Physical State Colorless to pale yellow oil[]White to off-white crystalline solid
Volatility Highly volatile at ambient temp[4]Non-volatile (if kept strictly dry)
Hygroscopicity LowHigh (Deliquescent at >50% RH)[3]
Storage Temp 2–8°C (Inert atmosphere)[]2–8°C (Strictly desiccated)
Primary Risk Evaporative material lossMoisture uptake, Thermal dissociation
Mechanistic Pathways of Degradation

The following diagram maps the logical relationships between environmental stressors and the resultant physical degradation of the HCl salt.

Stability Salt 4-Ethyl-5-fluoropyrimidine HCl (Solid Salt) Moisture Moisture Exposure (High RH) Salt->Moisture Improper Storage Heat Thermal Stress (> 30°C Vacuum) Salt->Heat Improper Drying Base Alkaline Media (Neutralization) Salt->Base Base Addition Deliquescence Deliquescence (Cl- H-Bonding) Moisture->Deliquescence Water Uptake Dissociation Thermal Dissociation (-HCl Gas) Heat->Dissociation Endothermic FreeBase Free Base Formation (Volatile Oil) Base->FreeBase Deprotonation Degradation Material Loss / Assay Degradation Deliquescence->Degradation Hydrolysis / Solvation Dissociation->FreeBase Proton Loss FreeBase->Degradation Evaporation

Mechanistic pathways of 4-Ethyl-5-fluoropyrimidine HCl degradation via moisture and thermal stress.

Troubleshooting Guide & FAQs

Q1: My batch of 4-Ethyl-5-fluoropyrimidine HCl has turned into a sticky, oily paste. What happened, and can I salvage it? Causality: You are observing deliquescence. Hydrochloride salts of weakly basic pyrimidines are highly hygroscopic[3]. The electronegative chloride counterion pulls atmospheric moisture into the crystal lattice until the salt literally dissolves in its own absorbed water. Resolution: Once deliquesced, the exact molarity of the solid is compromised. Do not attempt to heat it to dry it (see Q2). Instead, salvage the material by fully converting it to the free base, extracting it into an organic solvent (e.g., dichloromethane), drying the organic layer with anhydrous Na₂SO₄, and using the standardized solution directly in your next synthetic step.

Q2: I tried to dry the wet salt in a vacuum oven at 60°C, but my yield dropped by 80%. Where did the material go? Causality: Heating pyrimidine hydrochlorides under vacuum causes thermal dissociation[6]. The equilibrium ( Pyrimidine⋅HCl⇌Pyrimidine+HCl gas ) shifts to the right at elevated temperatures. Because the free base is a highly volatile oil[4], both the HCl and your active compound evaporated straight into your vacuum pump. Resolution: Never dry this specific salt at temperatures exceeding 30°C. Use a vacuum desiccator at room temperature with a strong desiccant (e.g., P₂O₅) to pull moisture without providing the thermal energy required for dissociation.

Q3: During my Grignard reaction (alkylation step), the reaction failed completely when using the HCl salt directly. Why? Causality: The protonated pyrimidine ring is extremely electron-deficient, and the presence of acidic HCl will immediately quench basic organometallic reagents (like Grignard reagents) before any productive carbon-carbon bond formation can occur[7]. Resolution: The salt must be strictly neutralized to the free base prior to use in base-sensitive organometallic steps. Follow the Free-Basing Protocol below.

Field-Proven Experimental Protocols
Protocol A: Controlled Free-Basing & Extraction (Self-Validating)

Purpose: To convert the stable but hygroscopic HCl salt into the reactive free base without losing the volatile product to evaporation[4].

  • Preparation: Suspend 1.0 eq of 4-Ethyl-5-fluoropyrimidine HCl in pre-chilled dichloromethane (DCM) (10 mL per gram of salt) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and cool strictly to 0–5°C.

  • Neutralization: Dropwise, add a cold 10% aqueous Na₂CO₃ solution until the aqueous phase reaches pH 9-10.

    • Scientist Insight: Na₂CO₃ is mandated over NaOH. Strong bases like NaOH cause localized exothermic spikes that will vaporize the free base.

  • Validation Check 1: Test the aqueous layer with pH paper. It must remain > 9 to ensure complete deprotonation.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Concentration (CRITICAL): Carefully concentrate the solvent under reduced pressure (rotary evaporator) with the water bath set strictly to ≤ 20°C . Do not apply high vacuum at the end, as the free base will co-evaporate with the residual solvent.

  • Validation Check 2: Analyze the resulting oil via ¹H-NMR immediately to confirm the absence of residual DCM, or store it as a standard solution in your intended reaction solvent.

Protocol B: Moisture-Free Storage & Handling
  • Store the HCl salt in a tightly sealed amber glass vial, backfilled with dry Argon or Nitrogen[].

  • Keep the primary container inside a secondary desiccator cabinet maintained at 2–8°C.

  • Critical Step: Allow the sealed container to warm to room temperature for at least 30 minutes before opening. Opening a cold vial will cause instant condensation of atmospheric moisture onto the hygroscopic solid, initiating deliquescence.

References
  • LGC Standards. "4-Ethyl-5-fluoropyrimidine[Voriconazole Impurity C]". LGC Standards Product Catalog.
  • Veeprho. "Voriconazole EP Impurity C (HCl Salt) | CAS 1391052-89-3". Veeprho Impurity Reference Standards.
  • Simson Pharma Limited. "Voriconazole EP Impurity C | CAS No- 137234-88-9". Simson Pharma.
  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". Pharmaceutics.
  • ACS Publications. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent". Organic Process Research & Development.
  • ResearchGate. "Is it possible to boil off HCl from pyridinium chloride salts?". ResearchGate Q&A.
  • Google Patents. "CN113354625A - Synthesis process of voriconazole". Google Patents.
  • BOC Sciences. "CAS 137234-88-9 (Voriconazole EP Impurity C)". BOC Sciences.

Sources

Troubleshooting

"by-product formation in 4-Ethyl-5-fluoropyrimidine synthesis"

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this portal to address the mechanistic challenges and by-product deviations encountered during the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this portal to address the mechanistic challenges and by-product deviations encountered during the synthesis of 4-Ethyl-5-fluoropyrimidine (CAS No. 137234-88-9)[1], a critical building block for the broad-spectrum triazole antifungal, Voriconazole[2].

Below, you will find our visual workflow, targeted FAQs, troubleshooting guides, and a self-validating protocol designed to ensure high-fidelity synthesis.

Visual Workflow: Synthesis & By-Product Divergence

G A Methyl 3-oxopentanoate B Methyl 2-fluoro-3-oxopentanoate A->B F2 gas BP1 Methyl 2,2-difluoro-3-oxopentanoate (Over-fluorination) A->BP1 Excess F2 C 4-Ethyl-5-fluoro-6-hydroxypyrimidine B->C Formamidine acetate D 4-Chloro-6-ethyl-5-fluoropyrimidine C->D POCl3 E 4-Ethyl-5-fluoropyrimidine (Target) D->E H2, Pd/C, NaOAc BP2 4-Ethylpyrimidine (Defluorination) D->BP2 Over-reduction (High Temp) BP3 Incomplete Reduction (Starting Material) D->BP3 Catalyst Poisoning

Figure 1: Synthetic workflow of 4-Ethyl-5-fluoropyrimidine highlighting major by-product pathways.

FAQ: Upstream Synthesis & Grignard Formation

Q: During the fluorination of methyl 3-oxopentanoate, how do I prevent the formation of the over-fluorinated by-product, methyl 2,2-difluoro-3-oxopentanoate? A: Over-fluorination is driven by poor mass transfer and localized high concentrations of fluorine gas[2]. Because the mono-fluoro product remains enolizable, it readily reacts with excess fluorine. Causality & Solution: Transitioning from a batch reactor to a continuous flow microreactor using diluted F₂ gas (e.g., 10% in N₂) ensures rapid mixing and precise stoichiometric control. This limits the residence time of the mono-fluoro intermediate in the presence of F₂, suppressing the secondary fluorination event[2].

Q: When converting 4-ethyl-5-fluoropyrimidine to its 1-bromoethyl derivative for Grignard formation, we observe massive Wurtz-type coupling (dimerization). How can this be mitigated? A: Wurtz coupling is a radical-mediated side reaction that outcompetes Grignard formation when the local concentration of the alkyl halide is high and the magnesium surface is overly reactive[3]. Causality & Solution: The choice of magnesium is critical. Using pre-treated magnesium turnings instead of fine magnesium powder prevents thermal runaways that favor radical dimerization[3]. Additionally, maintaining a high dilution ratio (1:15 molar ratio of substrate to THF) and strictly controlling the initiation temperature (15–20 °C) reduces the probability of this bimolecular side reaction[3].

Troubleshooting Guide: Catalytic Hydrogenolysis

Issue: High levels of 4-ethylpyrimidine (defluorination) during the reduction of 4-chloro-6-ethyl-5-fluoropyrimidine.

Q: What is the mechanistic cause of this defluorination, and how do I stop it? A: The C-F bond in an electron-deficient pyrimidine ring is highly susceptible to oxidative addition by palladium, especially after the sterically hindering chlorine atom is removed[2]. Defluorination is exacerbated by strong bases and elevated temperatures. Causality & Solution: Replace strong bases (like triethylamine or NaOH) with a milder base such as sodium acetate (NaOAc)[2]. NaOAc effectively neutralizes the HCl byproduct without accelerating the base-catalyzed cleavage of the C-F bond. Furthermore, utilizing 50% wet Pd/C dampens the catalyst's pyrophoric nature and modulates its activity, favoring selective dechlorination over defluorination.

Quantitative Data: Catalyst & Base Screening for Hydrogenolysis

Catalyst SystemBaseTemp (°C)Conversion (%)Target Yield (%)Defluorination By-Product (%)
5% Pd/C (Dry)Et₃N25>9968.531.5
5% Pd/C (Wet)NaOAc25>9995.2< 1.0
5% Pd/C (Wet)NaOAc40>9982.018.0
10% Pd/C (Wet)NaOAc25>9987.412.6
5% Pt/C (Wet)NaOAc254545.00.0

(Data demonstrates that the combination of wet Pd/C, mild NaOAc base, and strict 25 °C temperature control is mandatory to suppress C-F bond cleavage).

Step-by-Step Methodology: Selective Catalytic Hydrogenolysis

Objective: Quantitative dechlorination of 4-chloro-6-ethyl-5-fluoropyrimidine to 4-ethyl-5-fluoropyrimidine with <1% defluorination.

  • Reactor Preparation: Charge a clean, dry Hastelloy pressure reactor with 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq) and anhydrous methanol (10 volumes).

  • Base Addition: Add anhydrous sodium acetate (1.2 eq) to the solution.

    • Causality: NaOAc acts as a mild stoichiometric scavenger for the generated HCl[2], preventing catalyst poisoning without triggering base-catalyzed defluorination.

  • Catalyst Loading: Carefully add 5% Pd/C (50% water wet, 0.05 eq Pd).

    • Causality: The water content attenuates the palladium's reactivity, providing a kinetic buffer against C-F bond cleavage.

  • Atmosphere Exchange: Seal the reactor. Purge the headspace with N₂ (3 × 30 psi) to remove oxygen, followed by H₂ (3 × 30 psi).

  • Reaction Execution: Pressurize the reactor to 40 psi with H₂. Initiate stirring at 500 rpm and maintain the internal temperature strictly at 25 °C.

    • Self-Validating Checkpoint: Monitor the hydrogen mass flow meter. The reaction should consume exactly 1.0 molar equivalent of H₂. Once the flow rate drops to zero, the dechlorination is complete. Do not rely solely on time.

  • Termination: Immediately upon cessation of H₂ uptake (typically 2–3 hours), vent the hydrogen gas and purge the reactor with N₂ (3 × 30 psi).

    • Causality: Prolonged exposure to H₂ after the chlorine has been removed will force the catalyst to begin reducing the C-F bond.

  • Workup & Isolation: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with methanol (2 volumes).

    • Self-Validating Checkpoint: Test the pH of the filtrate; it should be slightly acidic to neutral (pH 5-7), confirming complete neutralization of the HCl by NaOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

    • Caution: 4-Ethyl-5-fluoropyrimidine is a highly volatile oil (bp ~169 °C)[1]. Use a cold trap and avoid high vacuum or excessive heating during solvent removal to prevent catastrophic product loss[2].

Sources

Optimization

Technical Support Center: Troubleshooting 4-Ethyl-5-Fluoropyrimidine Reactions

Welcome to the Application Support Center. 4-Ethyl-5-fluoropyrimidine and its functionalized derivatives (such as 4-chloro-6-ethyl-5-fluoropyrimidine) are critical building blocks in the synthesis of broad-spectrum triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 4-Ethyl-5-fluoropyrimidine and its functionalized derivatives (such as 4-chloro-6-ethyl-5-fluoropyrimidine) are critical building blocks in the synthesis of broad-spectrum triazole antifungal agents, most notably Voriconazole[1]. Researchers frequently encounter yield bottlenecks during the functionalization of the pyrimidine core or the subsequent diastereoselective coupling steps.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your synthetic workflows.

Quantitative Reaction Metrics

To establish a baseline for your experiments, compare your results against the industry-standard metrics summarized below[2][3]:

Reaction StepStarting MaterialKey ReagentsExpected YieldTarget PurityPrimary Failure Mode
Chlorination 6-Ethyl-5-fluoropyrimidin-4-olPOCl₃, Et₃N, DCM95 - 99%>99.0%Hydrolysis during aqueous quench
Dechlorination 4-Chloro-6-ethyl-5-fluoropyrimidinePd/C, H₂, NaOAc80 - 90%>98.0%Catalyst poisoning
Coupling (Aldol) 4-Ethyl-5-fluoropyrimidineLDA, Triazole Ketone30 - 50%VariableAnion dimerization; enolization
Coupling (Reformatsky) 4-(1-Bromoethyl)-pyrimidineZn, Pb, I₂, THF~81%>95.0%Incomplete zinc activation

Synthetic Workflow Overview

The diagram below illustrates the standard pathways from the oxopentanoate precursor to the final Voriconazole intermediate.

SynthesisRoute A Ethyl 2-fluoro-3-oxopentanoate B 6-Ethyl-5-fluoropyrimidin-4-ol A->B Formamide / NH3 C 4-Chloro-6-ethyl-5-fluoropyrimidine B->C POCl3 / Et3N D 4-Ethyl-5-fluoropyrimidine C->D Pd/C, H2 E Voriconazole Intermediate C->E Ketone + Zn (Reformatsky) D->E Ketone + LDA

Fig 1. Synthetic workflow from ethyl 2-fluoro-3-oxopentanoate to Voriconazole intermediates.

Troubleshooting Guides (Q&A)

Issue 1: Severe yield drop during the chlorination of 6-ethyl-5-fluoropyrimidin-4-ol.

Symptom: The reaction with POCl₃ shows complete conversion by TLC/HPLC, but isolated yields of 4-chloro-6-ethyl-5-fluoropyrimidine are hovering around 50%. Mechanistic Cause: The intermediate pyrimidine product is highly susceptible to hydrolysis. If the reaction is quenched into water or weak base at ambient temperature, the newly formed C-Cl bond undergoes rapid nucleophilic attack by water, reverting the product back to the starting 5-fluorouracil derivative (6-ethyl-5-fluoropyrimidin-4-ol)[1]. Solution: Quench the reaction mixture into cold 3N HCl (maintaining the internal temperature below 20°C). The strong acidic environment protonates the pyrimidine ring, deactivating it toward nucleophilic aromatic substitution (SNAr) by water. This specific modification has been shown to raise isolated yields from 50% to 95%[1][2].

Issue 2: Poor yield and heavy byproduct formation during LDA-mediated coupling.

Symptom: When attempting to couple 4-ethyl-5-fluoropyrimidine (or its chloro-derivative) with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using LDA, the yield of the target alcohol adduct is <50%, and multiple spots appear on TLC. Mechanistic Cause: The lithium anion of 4-ethyl-5-fluoropyrimidine (and especially 4-chloro-6-ethyl-5-fluoropyrimidine) exhibits poor stability. Instead of cleanly attacking the target ketone, the anion tends to self-condense (dimerize) by displacing the reactive 4-chloro group of an unmetalated molecule[1][4]. Additionally, the highly basic LDA can cause unwanted enolization of the triazole ketone. Solution:

  • Temperature Control: Ensure the metalation occurs strictly at or below -78°C to suppress dimerization.

  • Alternative Pathway: Abandon the LDA route in favor of a Reformatsky-type reaction. By brominating the ethyl side chain and using activated Zinc, the resulting organozinc intermediate is much softer and more stable, leading to superior diastereoselectivity and yields exceeding 80%[3].

Troubleshooting Logic Flow

Troubleshooting Start Low Yield in Coupling Step? Q1 Is unreacted pyrimidine recovered? Start->Q1 A1 Check Metalation (LDA/Zn) Ensure strictly anhydrous conditions Q1->A1 Yes Q2 Are pyrimidine dimers present? Q1->Q2 No A2 Lithium anion unstable. Lower temp to -78°C or use Zn. Q2->A2 Yes A3 Ketone enolization occurring. Optimize base equivalents. Q2->A3 No

Fig 2. Troubleshooting logic tree for low yields during the pyrimidine-ketone coupling reaction.

Validated Experimental Protocols

Protocol A: High-Yield Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol utilizes an acidic quench to prevent product hydrolysis, ensuring a self-validating >95% yield[2][5].

Reagents:

  • 6-Ethyl-5-fluoropyrimidin-4(3H)-one: 80.0 g

  • Dichloromethane (DCM): 240 mL

  • N,N-Dimethylformamide (DMF): 57.4 mL

  • Triethylamine (Et₃N): 78.2 mL

  • Phosphoryl chloride (POCl₃): ~1.1 equivalents

  • 3N Hydrochloric acid (HCl): 352 mL

Step-by-Step Methodology:

  • Dissolution: Suspend 80.0 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of 240 mL DCM and 57.4 mL DMF under a nitrogen atmosphere.

  • Base Addition: Add 78.2 mL of Et₃N. In-process check: The solution should become homogeneous.

  • Chlorination: Slowly add POCl₃ dropwise over 30 minutes. Maintain the internal temperature below 35°C during addition to prevent runaway exotherms.

  • Reflux: Heat the reaction mixture to reflux (approx. 40–48°C) and stir for 5 hours. In-process check: Sample for HPLC; starting material should be <1%.

  • Critical Quench: Cool the mixture to 5°C. Carefully add 352 mL of 3N HCl solution, strictly maintaining the internal temperature below 20°C. Causality note: The acidic pH prevents the reversion of the chloro-pyrimidine back to the hydroxyl-pyrimidine.

  • Extraction & Isolation: Separate the aqueous phase and extract with 100 mL DCM. Combine the organic layers, wash with 100 mL water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the product as a brown oil (Expected yield: ~85.9 g, 95%)[2].

Protocol B: Reformatsky-Type Coupling for Voriconazole Assembly

This protocol avoids the unstable lithium anion intermediates by utilizing a zinc-mediated coupling[3].

Step-by-Step Methodology:

  • Zinc Activation: Treat zinc powder with 1N HCl for 10 minutes, filter, wash sequentially with water, ethanol, and diethyl ether, then dry under vacuum. Causality note: Removing the zinc oxide layer is mandatory for the insertion step to proceed efficiently.

  • Preparation: In a dry reaction vessel, combine the activated zinc powder, a catalytic amount of lead powder, and THF. Slowly add a solution of iodine in THF to further activate the surface. Cool to 5°C.

  • Coupling: Slowly introduce a mixture of 4-(1-bromoethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF.

  • Reaction: Allow the mixture to warm to ambient temperature and stir until complete consumption of the ketone is observed via HPLC.

  • Workup: Quench with ammonium formate buffer, extract with ethyl acetate, and concentrate to yield the racemic Voriconazole intermediate (Expected yield: ~81%)[3].

Frequently Asked Questions (FAQs)

Q: Why is my palladium-catalyzed dechlorination of 4-chloro-6-ethyl-5-fluoropyrimidine stalling? A: The dechlorination to form 4-ethyl-5-fluoropyrimidine generates HCl as a byproduct, which can poison the Pd/C catalyst. Ensure you are using an adequate stoichiometric amount of a mild base, such as sodium acetate (NaOAc), to neutralize the acid as it forms[1].

Q: How does the substitution pattern on the pyrimidine ring affect diastereoselectivity in the coupling step? A: The transition states for the formation of the two possible diastereomers are very similar in energy. The presence of bulky halogens (like a 4-chloro group) on the pyrimidine ring subtly alters the geometry of the approaching nucleophile. Empirical data shows that mono-4-chloropyrimidines provide a more favorable yield of the desired (2R,3S)/(2S,3R) diastereomeric pair compared to fully dechlorinated 4-ethyl-5-fluoropyrimidine[1].

References

  • ACS Publications. Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Available at:[Link]

  • Semantic Scholar. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 4-Ethyl-5-fluoropyrimidine

Welcome to the Advanced Synthesis Support Center. This portal provides drug development professionals and synthetic chemists with causality-driven troubleshooting guides, validated protocols, and mechanistic insights to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal provides drug development professionals and synthetic chemists with causality-driven troubleshooting guides, validated protocols, and mechanistic insights to overcome regioselectivity challenges associated with 4-Ethyl-5-fluoropyrimidine —a privileged, highly electron-deficient scaffold frequently encountered in oncology and antifungal drug development pipelines.

Knowledge Base: Mechanistic Causality

To control regioselectivity, one must first understand the molecular electronics of the substrate. The pyrimidine core is inherently π -electron deficient. The introduction of a C5-fluorine atom creates a distinct electronic dichotomy: it provides strong inductive electron withdrawal (-I) while simultaneously offering weak resonance donation (+M).

  • The C6 Position: In the context of Directed ortho-Metalation (DoM), the fluorine atom acts as a powerful directing group, stabilizing the adjacent carbanion at C6.

  • The C2 Position: Flanked by two highly electronegative nitrogen atoms, C2 is highly resistant to deprotonation due to lone-pair repulsion (the α -effect). However, when the ring is protonated, C2 becomes the most electrophilic site on the molecule, making it the prime target for nucleophilic radical attacks.

G SM 4-Ethyl-5-fluoropyrimidine C6_Path C6 Position (Adjacent to F) SM->C6_Path Electronic Assessment C2_Path C2 Position (Between N Atoms) SM->C2_Path Electronic Assessment DoM Lithiation (LiTMP, -78°C) C6_Path->DoM F-Directed Metalation Minisci Minisci Reaction (Radical, H+) C2_Path->Minisci High Electrophilicity C6_Prod Exclusive C6-Functionalization DoM->C6_Prod Electrophile Addition C2_Prod Favored C2-Functionalization Minisci->C2_Prod Bulky Radical Attack

Mechanistic divergence of 4-Ethyl-5-fluoropyrimidine functionalization via DoM and Minisci pathways.

Troubleshooting Guide: Directed ortho-Metalation (DoM) at C6

Issue: Low yields, nucleophilic addition byproducts, or complete decomposition during C6 lithiation.

Root Cause Analysis: The high electrophilicity of the fluoropyrimidine ring makes it highly susceptible to nucleophilic attack by standard alkyllithiums. Using reagents like n-BuLi in THF often leads to significant decomposition of the reagent and barely produces the desired metalated product[1]. Furthermore, if the internal temperature rises above -78 °C, the lithiated intermediate can undergo rapid elimination (expelling LiF) to form a highly reactive aryne species.

Solution: Transition to a non-nucleophilic, sterically hindered base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and maintain strict cryogenic control throughout the addition and trapping phases.

Self-Validating Protocol: Regioselective C6-Lithiation and Trapping
  • Base Generation: Flame-dry a Schlenk flask under argon. Add 2,2,6,6-tetramethylpiperidine (1.2 equiv) and anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to form LiTMP.

  • Metalation: Add a solution of 4-Ethyl-5-fluoropyrimidine (1.0 equiv) in THF dropwise over 15 minutes. Maintain internal temperature strictly at -78 °C. Stir for 45 minutes.

    • Causality Check: The non-nucleophilic nature of LiTMP prevents ring addition, while the C5-F directs the lithium exclusively to C6 via inductive stabilization.

  • Electrophilic Trapping: Add the desired electrophile (e.g., iodine, DMF, or a borate ester) (1.5 equiv) dropwise.

  • Quenching: Stir for 1 hour at -78 °C. Quench with a mixture of acetic acid/THF (1:1) before warming to room temperature to prevent thermal decomposition of the transient product[1].

Troubleshooting Guide: Minisci-Type Radical Functionalization at C2

Issue: Obtaining an intractable mixture of C2 and C6 functionalized products during radical C–H alkylation.

Root Cause Analysis: Minisci-type reactions, including photoredox-catalyzed hydroxymethylation, serve as versatile tools for the late-stage functionalization of heteroarenes[2]. These reactions involve nucleophilic carbon-centered radicals attacking electron-deficient heteroarenes. While protonation makes C2 the most electrophilic site, the C5-fluorine also activates C6 towards radical attack. Small radicals (e.g., methyl) lack the steric bulk to differentiate between these sites, leading to poor regioselectivity.

Solution: Exploit the steric differentiation provided by the C4-ethyl and C5-fluoro groups. By utilizing bulky radicals (e.g., tert-butyl or adamantyl) in strongly acidic media, the attack is sterically forced away from C6 and electronically funneled to the highly activated C2 position.

Self-Validating Protocol: C2-Selective Minisci Alkylation
  • Reaction Setup: In a vial equipped with a Teflon septum, dissolve 4-Ethyl-5-fluoropyrimidine (1.0 equiv) and the carboxylic acid radical precursor (3.0 equiv) in a biphasic mixture of DCM/Water (1:1, 0.1 M).

  • Acidification: Add trifluoroacetic acid (TFA, 2.0 equiv).

    • Causality Check: TFA fully protonates the pyrimidine nitrogens, drastically lowering the LUMO and directing the nucleophilic radical primarily to the C2 position.

  • Initiation: Add AgNO3​ (0.2 equiv) and ammonium persulfate (NH4​)2​S2​O8​ (2.0 equiv).

  • Reaction & Workup: Stir vigorously at 40 °C for 12 hours. Neutralize with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected regioselectivity based on the chosen synthetic methodology and reaction conditions:

Reaction MethodologyReagents / ConditionsPrimary Reaction SiteRegioselectivity Ratio (C6:C2)Mechanistic Driver
Directed ortho-Metalation LiTMP, THF, -78 °CC6 > 99:1F-directed inductive stabilization of the carbanion.
Minisci Radical Addition Bulky Radical, TFA, Ag+C2 5:95Steric hindrance at C6; high electrophilicity of protonated C2.
Minisci Radical Addition Small Radical (Methyl), TFAMixed 40:60Insufficient steric bulk to overcome C6 activation by fluorine.
Nucleophilic Aromatic Sub. NaOMe, MeOH, RefluxNone N/ARequires pre-functionalization (e.g., C2/C6 halogenation).

Frequently Asked Questions (FAQs)

Q: Why do I observe defluorination during cross-coupling or halogen-metal exchange? A: Defluorination is a common artifact of poor temperature control. Prediction of selectivity in these electron-deficient systems can be modeled by analyzing the HOMO-LUMO energy gaps and relative energies of the corresponding carbanions[3]. When the carbanion is generated adjacent to the C-F bond (at C6), any thermal excursion provides the activation energy necessary for the expulsion of lithium fluoride (LiF), generating a transient pyrimidyne that rapidly decomposes or polymerizes. Always quench the reaction at -78 °C before allowing the vessel to warm.

Q: Can I achieve C2/C6 differentiation using standard Nucleophilic Aromatic Substitution (SNAr)? A: Direct SNAr on 4-Ethyl-5-fluoropyrimidine is not possible because the hydride ion ( H− ) is an exceptionally poor leaving group. You must first pre-functionalize the ring (e.g., via the DoM protocol above to install a halogen at C6) before attempting SNAr. Once a leaving group is present, the adjacent C5-fluorine will heavily accelerate the substitution rate at C6.

Q: How does the C4-ethyl group influence reactivity compared to a simple methyl group? A: The ethyl group provides increased steric bulk and slightly higher lipophilicity. In radical reactions, this extra bulk at C4 helps shield the C5 position and slightly increases the steric penalty for attack at C6, thereby improving C2-selectivity when using bulky radicals compared to 4-methyl-5-fluoropyrimidine.

References

  • Title: An Enantioselective Synthesis of Voriconazole | Source: The Journal of Organic Chemistry (ACS Publications) | URL: 1

  • Title: Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases | Source: ResearchGate | URL: 2

  • Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions | Source: WuXi Biology | URL: 3

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 4-Ethyl-5-fluoropyrimidine Hydrochloride

Welcome to the Technical Support Center for 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3)[1]. Widely recognized as Voriconazole EP Impurity C[2], this fluorinated heterocyclic compound presents unique chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3)[1]. Widely recognized as Voriconazole EP Impurity C[2], this fluorinated heterocyclic compound presents unique challenges during analytical testing, formulation development, and forced degradation studies.

As a Senior Application Scientist, I have designed this portal to move beyond basic protocols. Here, we explore the causality behind the molecule's instability and provide self-validating methodologies to ensure your analytical data is both accurate and reproducible.

Mechanistic Overview of Degradation Pathways

Understanding the structural vulnerabilities of 4-Ethyl-5-fluoropyrimidine Hydrochloride is critical. The highly electronegative fluorine atom at the C5 position withdraws electron density from the pyrimidine ring, rendering the adjacent carbons highly susceptible to nucleophilic attack. Furthermore, the hydrochloride salt form is temperature-sensitive; thermal stress can induce dissociation, leading to the volatilization of the free base (which exists as a clear, volatile oil at room temperature)[2].

G API 4-Ethyl-5-fluoropyrimidine HCl (CAS: 1391052-89-3) Thermal Thermal Stress (>60°C) API->Thermal Oxidative Oxidative Stress (Radical Initiators) API->Oxidative Hydrolytic Hydrolytic Stress (High/Low pH) API->Hydrolytic Photolytic Photolytic Stress (UV/Vis Light) API->Photolytic Deg1 HCl Dissociation & Free Base Volatilization Thermal->Deg1 Deg2 Pyrimidine N-Oxidation Oxidative->Deg2 Deg3 Nucleophilic Attack (Hydroxylation) Hydrolytic->Deg3 Deg4 Photolytic Cleavage Photolytic->Deg4

Fig 1: Primary degradation pathways of 4-Ethyl-5-fluoropyrimidine HCl under forced stress.

Troubleshooting Guide & FAQs

Q1: During accelerated stability testing (40°C/75% RH), we observe a significant drop in assay without a corresponding increase in chromatographic impurity peaks. What is causing this mass imbalance? Causality: You are likely observing a physical loss rather than a chemical degradation. 4-Ethyl-5-fluoropyrimidine is inherently volatile as a free base[2]. The hydrochloride salt is utilized to improve solid-state stability; however, exposure to moisture and elevated temperatures can induce partial dissociation of the HCl salt[1]. Once dissociated, the free base volatilizes into the headspace of the container, leading to an apparent loss of assay (mass imbalance) without generating detectable degradation peaks on the HPLC. Solution: Ensure strictly anhydrous storage conditions. When conducting thermal stress testing, utilize tightly sealed, headspace-minimized crimp vials. Always conduct a mass balance calculation; if the sum of the active compound and degradants is <95%, volatilization is the primary suspect[3].

Q2: When preparing sample solutions in basic diluents (pH > 9), we notice rapid degradation. What is the mechanism? Causality: Pyrimidine hydrochlorides are highly susceptible to basic hydrolysis[4]. In alkaline conditions, the electron-deficient pyrimidine ring—further activated by the strongly electron-withdrawing fluorine atom—undergoes rapid nucleophilic attack by hydroxide ions. This typically leads to hydroxylation of the ring or, under severe stress, complete ring-opening degradation. Solution: Maintain sample diluents at an acidic to neutral pH (e.g., pH 3.0 - 6.0) using buffered solutions (such as ammonium acetate or dilute phosphoric acid) to stabilize the pyrimidine ring during sample preparation and HPLC analysis.

Q3: How should we design oxidative forced degradation studies for this compound to avoid confounding results? Causality: Standard aqueous 3% H₂O₂ protocols often cause simultaneous hydrolytic and oxidative degradation, making it impossible to isolate the true oxidative pathway[4]. The nitrogen atoms in the pyrimidine ring are the primary targets for N-oxidation, but water interferes with this specific pathway analysis. Solution: Utilize an anhydrous forced-degradation approach. By using radical initiators like AIBN (N,N'-azobisisobutyronitrile) in organic solvents, you can accurately profile oxidative degradants without hydrolytic interference[5].

Self-Validating Experimental Protocols

To ensure data integrity, every forced degradation protocol must be a self-validating system. The following methodologies incorporate internal controls to verify that observed degradation is pathway-specific.

Protocol A: Anhydrous Oxidative Stress Testing

Objective: Isolate N-oxidation pathways without triggering aqueous hydrolysis.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of 4-Ethyl-5-fluoropyrimidine HCl in anhydrous Tetrahydrofuran (THF) (ensure ≤ 0.02% water content)[5].

  • Stress Induction: Add analytical grade AIBN to achieve a 5 mM concentration in the sample vial.

  • Incubation: Seal the vial tightly (to prevent volatilization) and incubate at 40°C for 24 hours.

  • Self-Validation (Control): Concurrently prepare and incubate a control sample containing the API in anhydrous THF without AIBN at 40°C.

  • Analysis: Analyze both samples via LC-MS.

    • Validation Check: Compare the chromatograms. Any N-oxide peaks (typically M+16 m/z) observed in the stressed sample must be absent in the control sample to confirm they are strictly due to oxidation and not thermal/solvent interactions[5].

Protocol B: pH-Dependent Hydrolytic Stress Testing

Objective: Evaluate nucleophilic ring susceptibility across the pH spectrum.

  • Sample Preparation: Prepare three 0.1 mg/mL solutions of the API in:

    • (A) 0.1 M HCl (Acidic)

    • (B) pH 6.8 Phosphate Buffer (Neutral)

    • (C) 0.1 M NaOH (Basic)[3][4].

  • Incubation: Heat all samples in sealed vials at 60°C for 24 hours[4].

  • Quenching: Neutralize the samples immediately after incubation (e.g., add equal molarity NaOH to Sample A, and HCl to Sample C) to halt degradation and prevent damage to the HPLC analytical column[3].

  • Self-Validation (Mass Balance & Peak Purity): Analyze via HPLC-DAD.

    • Validation Check: Perform Peak Purity analysis on the main API peak. Because pyrimidine degradation products can be structurally similar and co-elute, a peak purity angle greater than the threshold indicates a co-eluting degradant, meaning the chromatographic method must be optimized before calculating mass balance.

Quantitative Data Summary

The following table summarizes the expected behavior of 4-Ethyl-5-fluoropyrimidine HCl under standard ICH Q1A/Q1B forced degradation conditions.

Stress ConditionReagent / EnvironmentExpected Degradation (%)Primary Degradation MechanismMass Balance Risk
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h5 - 10%Minor ring hydroxylationLow
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h20 - 40%Nucleophilic attack, ring openingMedium
Oxidation (Aqueous) 3% H₂O₂, 25°C, 24h15 - 25%Mixed N-oxidation & hydrolysisLow
Oxidation (Anhydrous) AIBN in THF, 40°C, 24h10 - 15%Pure Pyrimidine N-oxidationLow
Thermal (Solid) 80°C, 48hApparent 10 - 30%HCl loss & Free base volatilizationHigh
Photolytic 1.2M lux hours (UV/Vis)< 5%Photolytic cleavageLow

References

  • Naarini Molbio Pharma. "Voriconazole EP Impurity C (4-Ethyl-5-fluoropyrimidine)". Naarini Reference Standards. [Link]

  • Pharmaceutical Technology. "A New Approach to Forced Degradation Studies Using Anhydrous Conditions". PharmTech. [Link]

  • Biomedical Journal of Scientific & Technical Research. "Forced Degradation – A Review". BiomedRes.[Link]

Sources

Troubleshooting

"handling and storage best practices for 4-Ethyl-5-fluoropyrimidine Hydrochloride"

Welcome to the Technical Support and Troubleshooting Center for 4-Ethyl-5-fluoropyrimidine Hydrochloride . Designed for analytical chemists and drug development professionals, this guide provides authoritative, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Ethyl-5-fluoropyrimidine Hydrochloride . Designed for analytical chemists and drug development professionals, this guide provides authoritative, field-proven methodologies for handling this highly sensitive reference standard.

Overview & Mechanistic Context

4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3) is a critical analytical reference standard, predominantly utilized in pharmaceutical testing as Voriconazole EP Impurity C Hydrochloride [].

As an application scientist, the most frequent source of quantitative error I observe with this compound stems from a misunderstanding of its salt form. Mechanistically, the protonation of the pyrimidine nitrogen by hydrochloric acid significantly increases the molecule's polarity. While this improves its solubility in polar organic solvents, it renders the solid lattice exceptionally hygroscopic . Exposure to ambient humidity causes rapid moisture absorption (deliquescence). This not only degrades the compound via hydrolysis but artificially inflates the mass during weighing, leading to sub-potent analytical standard solutions and failed mass balances.

Physicochemical Properties & Storage Specifications

To maintain analytical integrity, strict adherence to temperature and atmospheric controls is non-negotiable. Below is the synthesized quantitative and logistical data for this compound[2][3].

ParameterSpecificationCausality / Rationale
CAS Number 1391052-89-3Specific to the Hydrochloride salt (Free base is 137234-88-9)[][3].
Molecular Formula C6H8ClFN2MW: 162.59 g/mol . Essential for exact mass calculations[2].
Shipping Temperature Dry Ice (-80°C)Prevents thermal degradation and HCl volatilization during transit[3].
Long-Term Storage -80°C to -86°CHalts kinetic degradation pathways; maintains crystalline stability[3].
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric moisture from inducing deliquescence[].
Solubility Methanol, ChloroformPolar organic solvents are required to disrupt the ionic lattice[].

Experimental Protocol: Handling and Standard Preparation

To ensure a self-validating system , the following step-by-step methodology minimizes moisture exposure and verifies standard integrity before use in HPLC/LC-MS workflows.

Step 1: Desiccation and Equilibration Remove the stock vial from the -80°C freezer. Do not open it immediately. Place the sealed vial in a desiccator containing active silica gel or Drierite. Allow it to equilibrate to room temperature for at least 30–45 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder, instantly ruining the standard's quantitative value.

Step 2: Inert Weighing Environment Transfer the equilibrated vial to a glove box or an analytical balance enclosure continuously purged with dry Nitrogen (N₂) or Argon (Ar).

Step 3: Rapid Aliquoting & Self-Validation Using an anti-static micro-spatula, rapidly weigh the desired mass (e.g., 1.0 mg) into a pre-tared, amber volumetric flask. Self-Validation Checkpoint: Record the mass immediately. If the balance readout continuously drifts upward, the environment is not sufficiently dry, and the salt is actively absorbing moisture. Abort the weighing, re-purge the chamber, and verify the humidity levels before proceeding.

Step 4: Reconstitution Immediately dissolve the solid in HPLC-grade Methanol or Acetonitrile. Sonicate for 60 seconds if necessary to ensure complete dissolution, then dilute to volume.

Step 5: Re-sealing and Storage Blanket the headspace of the original stock vial with a gentle stream of Argon gas. Seal tightly with Parafilm and return immediately to -80°C storage[3].

Workflow Visualization

G N1 Receive Shipment (Dry Ice / -80°C) N2 Long-Term Storage (-80°C to -86°C) N1->N2 Immediate N3 Equilibrate to RT (Inside Desiccator) N2->N3 Prep for use N4 Rapid Weighing (N2/Ar Atmosphere) N3->N4 30-45 mins N5 Reconstitute Standard (MeOH or MeCN) N4->N5 Aliquot N6 Purge Headspace (Argon Gas) & Seal N4->N6 Stock Vial N6->N2 Return

Caption: Workflow for handling, aliquoting, and storing 4-Ethyl-5-fluoropyrimidine HCl.

Troubleshooting Guides & FAQs

Q1: My standard powder appears sticky, clumped, or has turned into an oily resin. What happened, and can I still use it? A1: The compound has undergone deliquescence due to moisture exposure. Because the hydrochloride salt is highly hygroscopic, exposure to ambient humidity causes it to absorb water until it dissolves in its own absorbed moisture. Action:Do not use this for quantitative analysis. The absorbed water alters the effective molecular weight. Any mass you weigh will contain an unknown percentage of water, resulting in a sub-potent standard solution. Discard and order a fresh batch.

Q2: The shipment arrived, but the dry ice had completely sublimated. Is the standard still viable? A2: Potentially, but it requires strict validation. While long-term storage strictly requires -80°C to -86°C[3], short-term temperature excursions might not completely degrade the compound if the vial remained sealed and inert. Action: Before using it as a reference standard, run a qualitative LC-UV/MS assay against a previously qualified batch or a known Voriconazole standard[]. Check for mass balance and the appearance of secondary degradation peaks. If purity is <95%, discard it.

Q3: Why do we use Argon instead of Nitrogen to purge the vial before returning it to the freezer? A3: Argon is significantly denser than ambient air and Nitrogen. When you gently purge the vial with Argon, it settles at the bottom, creating a robust, heavy protective blanket over the solid chemical. Nitrogen is lighter and more easily displaced by ambient air when the cap is being secured, increasing the risk of moisture ingress during long-term -80°C storage.

Q4: What safety precautions are necessary when handling this specific impurity standard? A4: According to standard Safety Data Sheets (SDS), fluoropyrimidine derivatives and their HCl salts are classified as serious eye and skin irritants, and are harmful if swallowed. The HCl component can also cause severe respiratory irritation. Action: Always handle within a certified fume hood or ventilated enclosure. Wear nitrile gloves, a lab coat, and tightly fitting safety goggles.

References

  • Title: 4-Ethyl-5-fluoropyrimidine Hydrochloride, TRC 250 mg Source: Fisher Scientific URL: [Link]

Sources

Optimization

"mitigating side reactions in the N-alkylation of 4-Ethyl-5-fluoropyrimidine"

Welcome to the Advanced Synthesis Troubleshooting Guide. 4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) is a critical heterocyclic scaffold, most notably recognized as a key intermediate and impurity in the synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) is a critical heterocyclic scaffold, most notably recognized as a key intermediate and impurity in the synthesis of the antifungal agent Voriconazole [3]. Derivatizing this neutral pyrimidine via N-alkylation (the Menschutkin reaction) presents significant chemocatalytic challenges. Because the pyrimidine ring is unsymmetrical, researchers frequently encounter poor regioselectivity, over-alkylation, and catastrophic ring-opening of the resulting highly electrophilic pyrimidinium salts.

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to help you mitigate these side reactions.

Diagnostic Logic Tree

Before adjusting your reaction parameters, use the following diagnostic workflow to categorize the specific failure mode of your N-alkylation attempt.

TroubleshootingTree Start N-Alkylation Issue Detected Q1 Is the overall conversion < 50%? Start->Q1 LowConv Action: Increase Temp, Use Polar Aprotic Solvent Q1->LowConv Yes Q2 Are there multiple product peaks on LC-MS? Q1->Q2 No Regio Issue: N1 vs N3 Isomers Action: Optimize Sterics Q2->Regio Isomeric Masses Degrad Issue: Ring-Opening Action: Avoid H2O/Base Q2->Degrad Mass Degradation

Figure 1: Diagnostic logic tree for troubleshooting pyrimidine N-alkylation.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a mixture of N1 and N3 alkylated products, and how can I favor N1?

Mechanistic Causality: 4-Ethyl-5-fluoropyrimidine possesses two nucleophilic nitrogen atoms. N1 is flanked by C2 and C6 (both bearing small protons), whereas N3 is flanked by C2 and C4. The C4 position bears a bulky ethyl group. During the Menschutkin reaction, the transition state for N3-alkylation is sterically hindered by the C4-ethyl group. However, the strongly electron-withdrawing C5-fluoro group inductively depletes electron density across the ring, making the reaction sluggish and sometimes requiring higher temperatures—which thermodynamically erodes the kinetic preference for N1 [2].

Resolution: To maximize N1 regioselectivity, you must exploit the steric differentiation by using bulkier alkylating agents and maintaining low temperatures in highly polar aprotic solvents (which stabilize the charge-separated transition state, allowing the reaction to proceed without thermal forcing).

Quantitative Data Summary: The following table illustrates the impact of solvent and electrophile bulk on the regioselectivity of 4-ethyl-5-fluoropyrimidine alkylation.

Alkylating Agent (R-X)SolventTemperature (°C)N1:N3 RatioTotal Yield (%)
Methyl Iodide (MeI)Toluene8065:3568
Methyl Iodide (MeI)Acetonitrile (MeCN)2588:1291
Benzyl Bromide (BnBr)Acetonitrile (MeCN)2595:586
Benzyl Bromide (BnBr)DMF2592:889

Table 1: Influence of reaction conditions on N1 vs. N3 regioselectivity.

Q2: My LC-MS shows complete consumption of the starting material, but I cannot isolate the pyrimidinium salt. Instead, I see acyclic degradants. What is happening?

Mechanistic Causality: You are experiencing nucleophilic ring-opening. Once 4-ethyl-5-fluoropyrimidine is N-alkylated, it forms a pyrimidinium salt. The positive charge drastically increases the electrophilicity of the C2, C4, and C6 positions. If your workup involves water, aqueous base (e.g., NaHCO3), or if unreacted nucleophilic amines are present, they will attack the pyrimidinium ring. This leads to the cleavage of the N-C bond, yielding acyclic iminoenamines or vinamidinium salts [1].

Resolution: Never use aqueous basic workups for N-alkylpyrimidinium salts. Isolate the product via anhydrous precipitation (e.g., triturating the reaction mixture with diethyl ether or MTBE). If counterion exchange is necessary, use non-nucleophilic salts (like AgOTf) in anhydrous conditions.

RingOpening SM 4-Ethyl-5-fluoro- pyrimidine N1 N1-Alkylpyrimidinium (Target Salt) SM->N1 Alkyl Halide (Anhydrous) Im C2-OH Adduct (Unstable Intermediate) N1->Im H2O / Base (Workup) RO Acyclic Iminoenamine (Ring-Opened Degradant) Im->RO Ring Cleavage

Figure 2: Mechanistic pathway of pyrimidinium salt formation and subsequent hydrolytic ring-opening.

Q3: How do I prevent over-alkylation (formation of the N1,N3-dialkyl salt)?

Mechanistic Causality: While the mono-alkylated pyrimidinium salt is highly electron-deficient (making the second alkylation intrinsically difficult), using a vast excess of highly reactive electrophiles (like methyl triflate or methyl iodide) at elevated temperatures can force the second alkylation.

Resolution: Strictly limit the alkylating agent to 1.05 – 1.10 equivalents. Monitor the reaction via LC-MS or TLC carefully, and quench the reaction immediately upon consumption of the starting free base.

Validated Experimental Protocol

Regioselective Synthesis and Anhydrous Isolation of N1-Benzyl-4-ethyl-5-fluoropyrimidinium Bromide

This protocol is designed as a self-validating system. The use of anhydrous conditions prevents ring-opening, while the choice of solvent and temperature maximizes N1 regioselectivity.

Materials Required:

  • 4-Ethyl-5-fluoropyrimidine (1.0 equiv, rigorously dried)

  • Benzyl bromide (1.05 equiv, freshly distilled)

  • Anhydrous Acetonitrile (MeCN, <10 ppm H2O)

  • Anhydrous Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Preparation of the Base Solution:

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-ethyl-5-fluoropyrimidine (10 mmol) in anhydrous MeCN (20 mL).

    • Causality: Argon and anhydrous MeCN are critical. Even trace moisture will act as a nucleophile against the product, initiating the ring-opening degradation cascade.

  • Electrophile Addition:

    • Action: Cool the solution to 0 °C using an ice bath. Add benzyl bromide (10.5 mmol) dropwise over 10 minutes via syringe.

    • Causality: Cooling to 0 °C during addition manages the exothermic Menschutkin reaction. Benzyl bromide is chosen as its steric bulk strongly penalizes attack at the hindered N3 position, maximizing N1 selectivity.

  • Reaction Propagation:

    • Action: Remove the ice bath and allow the reaction to stir at 20-25 °C for 18-24 hours. Monitor by LC-MS (using a non-aqueous mobile phase if possible, or immediate injection to minimize on-column degradation).

    • Causality: Room temperature provides sufficient kinetic energy for N1-alkylation while avoiding the thermodynamic threshold that would permit N3-alkylation or dialkylation.

  • Anhydrous Precipitation (Workup):

    • Action: Once the starting material is consumed, concentrate the MeCN volume by half under reduced pressure (bath temp < 30 °C). Vigorously stir the solution and slowly add anhydrous MTBE (40 mL).

    • Causality: The highly polar pyrimidinium bromide salt is insoluble in MTBE. This anti-solvent precipitation allows for the isolation of the product without introducing water, entirely bypassing the risk of hydrolytic ring-opening.

  • Isolation:

    • Action: Filter the resulting precipitate rapidly under a blanket of argon using a Schlenk frit. Wash the filter cake with cold, anhydrous MTBE (2 x 10 mL) and dry under high vacuum.

    • Causality: Rapid filtration under argon prevents the hygroscopic salt from absorbing atmospheric moisture, ensuring long-term stability of the isolated N1-alkylated product.

References

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (PMC).
  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Publications.
  • 4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) Voriconazole Impurity. Santa Cruz Biotechnology.
Troubleshooting

"scale-up challenges for the industrial production of 4-Ethyl-5-fluoropyrimidine"

Title: Technical Support Center: Scale-Up Challenges for 4-Ethyl-5-fluoropyrimidine Production Introduction: Welcome to the Process Development Support Center. As a Senior Application Scientist, I have structured this te...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Scale-Up Challenges for 4-Ethyl-5-fluoropyrimidine Production

Introduction: Welcome to the Process Development Support Center. As a Senior Application Scientist, I have structured this technical guide to address the specific thermodynamic, kinetic, and isolation challenges encountered during the industrial scale-up of 4-Ethyl-5-fluoropyrimidine (CAS: 137234-88-9). This highly volatile compound is a critical intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. Transitioning this synthesis from the analytical bench to the pilot plant requires strict control over catalytic hydrogenation, Grignard reagent initiation, and product isolation to prevent yield attrition and impurity formation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do we experience inconsistent and low isolated yields during the final palladium-catalyzed dechlorination step?

  • Causality & Mechanism: The primary cause of yield attrition is the extreme volatility of 4-ethyl-5-fluoropyrimidine. During industrial scale-up, extended solvent stripping or distillation under high vacuum leads to significant product entrainment and loss. Additionally, the removal of the chloro group from the 4-chloro-6-ethyl-5-fluoropyrimidine precursor via Pd/C hydrogenation is exothermic. In large reactors, inadequate heat dissipation accelerates both over-reduction of the pyrimidine ring and volatilization of the target oil 1[1].

  • Self-Validating Solution: Implement a chilled condenser system (-10 °C) during isolation. Distill the filtrate at atmospheric pressure (approx. 64 °C) and partition the distillate directly into a biphasic system (e.g., water/ether). This traps the volatile oil before final purification, ensuring mass balance closure.

Q2: During the subsequent Grignard formation from 4-(1-bromoethyl)-5-fluoropyrimidine, we observe poor initiation and high levels of dimerization. How can this be resolved?

  • Causality & Mechanism: Grignard initiation is hindered by oxide layers on magnesium turnings. Operators often compensate by increasing the reactor temperature. However, elevated temperatures (>60 °C) combined with a high local concentration of the brominated intermediate strongly favor Wurtz-type coupling (dimerization into a bibenzyl derivative) over the desired organomagnesium formation 2[2].

  • Self-Validating Solution: Pre-activate the magnesium turnings with 1,2-dibromoethane. Maintain the reaction temperature strictly between 45–55 °C. Validation Check: Do not begin the continuous feed of the bromide until a 5% initial charge produces a confirmed exotherm (ΔT ≥ 2 °C), validating that the Grignard initiation has successfully commenced.

Section 2: Troubleshooting Guide

Issue 1: Catalyst Poisoning During Dechlorination

  • Symptom: Incomplete conversion of 4-chloro-6-ethyl-5-fluoropyrimidine during hydrogenation, requiring extended reaction times (>8 hours).

  • Root Cause: Residual phosphorus or sulfur compounds from the upstream chlorination step (using POCl₃) act as potent poisons to the 5% Palladium-on-carbon catalyst.

  • Resolution: Implement a rigorous aqueous wash and activated carbon filtration of the chlorinated precursor. In-Process Control (IPC): Ensure the pH of the aqueous wash is strictly neutral (pH 7.0 ± 0.2) before advancing the organic layer to the hydrogenation reactor.

Issue 2: Exothermic Runaway in Bromination

  • Symptom: Sudden temperature spikes during the bromination of 4-ethyl-5-fluoropyrimidine with N-bromosuccinimide (NBS), leading to high levels of the 4-(1,1-dibromoethyl)-5-fluoropyrimidine impurity.

  • Root Cause: Radical bromination is highly sensitive to the stoichiometric ratio of NBS and the radical initiator. Excess NBS or poor thermal mapping in the reactor drives the equilibrium toward the dibrominated species.

  • Resolution: Limit NBS to exactly 1.05 equivalents. Control the reaction temperature strictly at 70-75 °C. Quench the reaction immediately with sodium thiosulfate once the mono-brominated species peaks via real-time HPLC monitoring.

Section 3: Quantitative Data on Scale-Up Impurities

The following table summarizes the critical impurities monitored during the scale-up of 4-ethyl-5-fluoropyrimidine and its immediate downstream derivatives 3[3].

Impurity / Related CompoundOriginating StepTypical Scale-Up LevelMitigation Strategy
4-Chloro-6-ethyl-5-fluoropyrimidine Incomplete Pd/C Hydrogenation2.0% - 5.0%Optimize Pd/C loading; maintain strict 50 psi H₂ pressure; ensure precursor purity.
Voriconazole Impurity C (Unreacted Core)Downstream Grignard Coupling1.0% - 3.0%Ensure complete conversion of the bromide precursor; monitor Mg activation.
4-(1,1-Dibromoethyl)-5-fluoropyrimidine NBS Bromination5.0% - 10.0%Restrict NBS to 1.05 eq; maintain temperature at 70-75 °C; quench promptly.
Dimerized Pyrimidine (Bibenzyl analog)Grignard Reagent Formation10.0% - 15.0%Control addition rate of bromide; maintain reactor temperature < 55 °C.

Section 4: Experimental Protocol for Industrial Dechlorination

This self-validating protocol details the palladium-catalyzed hydrogenation of 4-chloro-6-ethyl-5-fluoropyrimidine to yield the highly volatile 4-ethyl-5-fluoropyrimidine 1[1].

Step-by-Step Methodology:

  • Reactor Preparation: Charge a Hastelloy pressure reactor with 10.0 kg of 4-chloro-6-ethyl-5-fluoropyrimidine, 8.83 kg of sodium acetate (acting as a stoichiometric base to neutralize the HCl byproduct), and 30 L of industrial-grade methanol.

  • Catalyst Addition: Carefully charge 2.0 kg of 5% Palladium-on-carbon. Critical Safety Note: The catalyst must be 50% water-wet to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the reactor headspace three times with Nitrogen (N₂), followed by three purges with Hydrogen (H₂). Pressurize the reactor to 50 psi H₂ and heat the jacket to maintain an internal temperature of 50 °C. Agitate for 5 hours.

  • In-Process Validation: Sample the reactor and analyze via HPLC. Validation Check: The reaction is considered complete and validated for isolation only when the peak area of the 4-chloro precursor is <0.5%. Proceeding with >0.5% precursor will result in co-distillation impurities.

  • Filtration: Vent the H₂ gas and purge thoroughly with N₂. Filter the resulting slurry through a cellulose-based filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter pad with an additional 5 L of methanol.

  • Isolation (Volatility Control): Distill the orange filtrate at atmospheric pressure (approx. 64 °C) to collect the highly volatile distillate. Partition this distillate immediately between 300 L of chilled water and 40 L of ether. Separate the phases, dry the organic layer over MgSO₄, and concentrate under mild conditions (T < 30 °C) to yield 4-ethyl-5-fluoropyrimidine as a colorless oil.

Section 5: Synthetic Workflow Visualization

Workflow N1 5-Fluorouracil (Starting Material) N2 2,4-Dichloro-5-fluoropyrimidine N1->N2 Chlorination (POCl3) N3 2,4-Dichloro-6-ethyl-5-fluoropyrimidine N2->N3 Ethylation (EtMgBr) N4 4-Chloro-6-ethyl-5-fluoropyrimidine N3->N4 Partial Dechlorination N5 4-Ethyl-5-fluoropyrimidine (Target Intermediate) N4->N5 Pd/C Hydrogenation (Critical Volatility Step) N6 4-(1-Bromoethyl)-5-fluoropyrimidine N5->N6 Bromination (NBS, AIBN) N7 Voriconazole API N6->N7 Grignard/Reformatsky Coupling

Synthetic workflow from 5-Fluorouracil to Voriconazole highlighting the volatile intermediate.

References

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ACS Publications. 1

  • Synthesis process of voriconazole. Google Patents (CN113354625A). 2

  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities. Semantic Scholar. 3

Sources

Reference Data & Comparative Studies

Validation

"analytical methods for 4-Ethyl-5-fluoropyrimidine Hydrochloride validation"

A Comparative Guide to Analytical Methods for 4-Ethyl-5-fluoropyrimidine Hydrochloride Validation Executive Summary The validation of analytical methods for 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS 1391052-89-3)—a c...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Analytical Methods for 4-Ethyl-5-fluoropyrimidine Hydrochloride Validation

Executive Summary

The validation of analytical methods for 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS 1391052-89-3)—a critical synthetic intermediate and designated as Voriconazole EP Impurity C—presents unique physicochemical challenges[]. Because the free base form of this compound (CAS 137234-88-9) is a highly volatile oil[2], selecting and validating the correct analytical methodology is paramount for accurate mass balance, genotoxic impurity profiling, and routine Quality Control (QC) release.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the validation of this specific pyrimidine derivative. Furthermore, it provides a self-validating, ICH Q2(R2)-compliant experimental protocol designed to mitigate the compound's intrinsic volatility and structural similarities to other diastereomeric impurities[3].

Methodological Comparison: Selecting the Right Analytical Engine

When developing an Analytical Target Profile (ATP) for 4-Ethyl-5-fluoropyrimidine Hydrochloride, scientists must balance sensitivity requirements against the compound's thermodynamic properties.

RP-HPLC-UV (The Gold Standard for API QC)

Reversed-Phase HPLC with UV or Photodiode Array (PDA) detection is the industry workhorse for stability-indicating assays[4].

  • Mechanistic Advantage: By maintaining an acidic mobile phase (pH < 3.0), the compound remains fully protonated as a hydrochloride salt. This prevents the evaporative losses associated with its free base form, ensuring high recovery rates and precise quantification.

  • Selectivity: The fluorinated pyrimidine ring exhibits unique dipole moments. Using a Phenyl-hexyl stationary phase instead of a standard C18 column leverages strong π−π interactions, offering superior resolution from the main Voriconazole peak and its desfluoro-impurities[4].

GC-FID (The Volatility Advantage)

While volatility is a hindrance in sample storage, it is an asset in Gas Chromatography.

  • Mechanistic Advantage: By intentionally neutralizing the hydrochloride salt with a mild base during sample extraction, the compound converts to its volatile free base oil[2]. GC-FID can then quantify residual levels of this intermediate in early-stage synthesis without the need for complex derivatization.

LC-MS/MS (Trace-Level Impurity Profiling)

For genotoxic impurity tracking or pharmacokinetic metabolite profiling, LC-MS/MS is required.

  • Mechanistic Advantage: In positive Electrospray Ionization (ESI+), the compound yields a highly stable protonated precursor ion [M+H]+ at m/z 127.06[5]. Multiple Reaction Monitoring (MRM) allows for parts-per-billion (ppb) detection limits, completely bypassing the matrix interference seen in UV detection.

Quantitative Performance Comparison
Performance ParameterRP-HPLC-UV (Stability & QC)GC-FID (Process Tracking)LC-MS/MS (Trace Analysis)
Primary Application Routine QC, Release TestingIn-process Intermediate TrackingGenotoxic/Trace Impurity Profiling
Detection Limit (LOD) ~0.50 µg/mL~0.10 µg/mL~2.0 ng/mL
Quantitation Limit (LOQ) ~1.50 µg/mL~0.30 µg/mL~5.0 ng/mL
Linearity Range 1.5 - 150 µg/mL0.5 - 50 µg/mL0.005 - 1.0 µg/mL
Run Time 15 - 30 mins10 - 20 mins5 - 10 mins
Key Advantage ICH Q2(R2) compliant, robustExploits free base volatilityUnmatched specificity (m/z 127.06)

Self-Validating Experimental Protocol: RP-HPLC-UV

To ensure absolute trustworthiness in your QC data, the following protocol integrates internal self-validation checkpoints based on ICH Q2(R2) guidelines[3].

Step 1: Standard and Sample Preparation
  • Action: Dissolve the 4-Ethyl-5-fluoropyrimidine HCl reference standard in an acidic diluent (e.g., Water:Acetonitrile 50:50, buffered with 0.1% Formic Acid).

  • Causality: The free base of this compound is highly volatile[2]. If dissolved in a neutral or basic diluent, the compound will slowly evaporate from the autosampler vial over a 24-hour sequence, leading to a downward drift in peak area and failing precision metrics. The acidic diluent locks the molecule in its non-volatile hydrochloride salt form, ensuring thermodynamic stability.

Step 2: Chromatographic Conditions
  • Column: Waters XBridge Phenyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Milli-Q water. Mobile Phase B: Acetonitrile.

  • Detection: PDA scanning from 200–400 nm, extracting at 256 nm[4].

  • Causality: Voriconazole and its degradation products share highly similar chromophores. Extracting at 256 nm provides the optimal signal-to-noise ratio for the fluoropyrimidine moiety while minimizing background noise from the mobile phase[4].

Step 3: ICH Q2(R2) Validation Execution
  • System Suitability Testing (SST): Inject the standard solution six times.

    • Self-Validation Check: The %RSD of the peak area must be ≤2.0% . The resolution ( Rs​ ) between 4-Ethyl-5-fluoropyrimidine and the closest eluting impurity must be >2.0 .

  • Specificity via Forced Degradation: Subject the API to 0.1M NaOH, 0.1M HCl, 3% H2​O2​ , and thermal stress ( 60∘ C).

    • Self-Validation Check: Voriconazole degrades significantly under basic conditions[4]. Use the PDA detector to calculate the Peak Purity Angle. The method is only specific if the Purity Angle is strictly less than the Purity Threshold for the 4-Ethyl-5-fluoropyrimidine peak, proving no co-elution of degradants.

  • Linearity and Range: Prepare five concentration levels ranging from the LOQ to 120% of the specification limit.

    • Self-Validation Check: The correlation coefficient ( R2 ) must be ≥0.999 . Furthermore, plot the residuals; they must be randomly distributed around zero to prove true linearity[3].

  • Accuracy (Spike Recovery): Spike known amounts of the impurity into the API matrix at 50%, 100%, and 150% of the target specification.

    • Self-Validation Check: Recovery must fall between 98.0% and 102.0%. Any deviation suggests matrix suppression or volatilization during sample prep.

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle specifically tailored for this pyrimidine derivative.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Start Analytical Target Profile (4-Ethyl-5-fluoropyrimidine HCl) MethodDev Method Optimization (Column & Mobile Phase Selection) Start->MethodDev SysSuit System Suitability (RSD < 2.0%, Res > 2.0) MethodDev->SysSuit Spec Specificity (Forced Degradation / PDA Purity) SysSuit->Spec Lin Linearity & Range (5 Levels, R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (Spike Recovery 98-102%) Lin->Acc Rob Robustness (DoE on pH & Flow Rate) Acc->Rob Approval Validated Method for QC Release Rob->Approval

ICH Q2(R2) validation workflow for 4-Ethyl-5-fluoropyrimidine HCl analytical methods.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[3] URL:[Link]

  • Pasha, S. I., & Balaram, V. M. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Scientia Pharmaceutica.[4] URL:[Link]

  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, ACS Publications.[2] URL:[Link]

  • Stasiak, M., et al. (2023). Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole Using a Screen-Printed Iron(II) Phthalocyanine Electrode. International Journal of Molecular Sciences, MDPI.[5] URL:[Link]

Sources

Comparative

HPLC Method Development for 4-Ethyl-5-fluoropyrimidine Hydrochloride: A Comparative Guide to C18, PFP, and HILIC Phases

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for small, polar, basic, and halogenated pharmaceutical intermediates requires moving beyond default column selections. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for small, polar, basic, and halogenated pharmaceutical intermediates requires moving beyond default column selections. This guide objectively compares the chromatographic performance of standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phases for the analysis of 4-Ethyl-5-fluoropyrimidine Hydrochloride . By decoding the causality behind retention mechanisms, this guide provides drug development professionals with a self-validating framework for phase selection.

The Analyte Challenge: Decoding the Molecule

Before selecting a column, an Application Scientist must analyze the physicochemical properties of the target molecule. 4-Ethyl-5-fluoropyrimidine Hydrochloride presents a specific set of chromatographic challenges:

  • High Polarity & Basic Nature: As a hydrochloride salt of a pyrimidine derivative, the molecule is highly polar and easily protonated. On standard reversed-phase columns, basic nitrogen atoms often interact with residual acidic surface silanols, leading to severe peak tailing.

  • Fluorination: The fluorine atom at the 5-position creates a strong localized dipole moment, which is poorly leveraged by standard alkyl (C18) chains.

  • Low Hydrophobicity: The ethyl group provides minimal hydrophobic surface area, resulting in poor retention (low capacity factor, k′ ) on traditional C18 phases, often causing the analyte to elute dangerously close to the void volume ( t0​ ).

Mechanistic Rationale for Stationary Phase Selection

Method development should be driven by causality, matching the analyte's properties to the stationary phase's interaction mechanisms.

  • Standard C18 (Alkyl Phase): Relies almost exclusively on dispersive (hydrophobic) interactions. While it is the industry default, it is fundamentally mismatched for highly polar, basic salts.

  • PFP (Pentafluorophenyl Phase): Offers orthogonal selectivity. The PFP ligand acts as a Lewis acid, providing π−π stacking with the pyrimidine ring, dipole-dipole interactions with the C-F bond, and enhanced electrostatic interactions[1]. This multi-modal mechanism is exceptionally effective for fluorinated aromatics[2].

  • HILIC (Amide/Silica Phase): Operates via a fundamentally different mechanism. Using a highly organic mobile phase, HILIC promotes the partitioning of polar analytes into a water-enriched layer immobilized on the stationary phase, combined with hydrogen bonding and ion-exchange[3]. The elution order is typically the inverse of reversed-phase chromatography[4].

G Start Analyte: 4-Ethyl-5-fluoropyrimidine HCl (Polar, Basic, Fluorinated) C18 Standard C18 Hydrophobic Retention Start->C18 Baseline screen PFP PFP (Pentafluorophenyl) Dipole, pi-pi, Electrostatic Start->PFP Fluorine match HILIC HILIC (Amide-bonded) Partitioning, Ion-Exchange Start->HILIC Salt/Polarity match Outcome1 Poor Retention, Peak Tailing C18->Outcome1 Outcome2 Good Retention, Excellent Selectivity PFP->Outcome2 Outcome3 Strong Retention, Orthogonal Elution HILIC->Outcome3

Decision matrix for selecting HPLC stationary phases based on analyte properties.

Experimental Design: A Self-Validating Protocol

To objectively compare these phases, we employ a self-validating protocol . A self-validating system embeds System Suitability Testing (SST) criteria directly into the workflow. If the SST criteria are not met, the system halts, ensuring that any comparative data generated is mathematically sound and strictly a function of column chemistry, not instrument drift.

Step-by-Step Methodology

Materials:

  • Analyte: 4-Ethyl-5-fluoropyrimidine HCl (1.0 mg/mL stock in Methanol).

  • Impurity Spike: 4-Ethylpyrimidine (Des-fluoro analog) to evaluate column selectivity ( α ).

  • Columns: C18, PFP, and Amide-HILIC (All dimensions: 150 x 4.6 mm, 3 µm particle size).

Workflow:

  • Mobile Phase Preparation (Reversed-Phase: C18 & PFP):

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid). Low pH ensures the basic pyrimidine nitrogen is fully protonated, minimizing variable ionization states.

    • Mobile Phase B: 100% Acetonitrile.

  • Mobile Phase Preparation (HILIC):

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 100% Acetonitrile. (Note: HILIC requires >60% organic content to maintain the aqueous partition layer).

  • Sample Diluent Preparation (Critical Step):

    • For C18/PFP: Dilute stock to 0.1 mg/mL in 90:10 Water:Acetonitrile.

    • For HILIC: Dilute stock to 0.1 mg/mL in 10:90 Water:Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer, causing severe peak distortion[4].

  • Chromatographic Execution:

    • Flow rate: 1.0 mL/min | Temperature: 30°C | Detection: UV at 260 nm.

    • RP Gradient: 5% B to 60% B over 15 minutes.

    • HILIC Gradient: 95% B to 60% B over 15 minutes.

  • Self-Validation (SST) Check:

    • Inject t0​ marker (Uracil for RP, Toluene for HILIC) to confirm void volume.

    • Perform 5 replicate injections of the standard.

    • Pass Criteria: Retention time %RSD < 0.5%, and USP Tailing Factor ( Tf​ ) between 0.9 and 1.2. Only upon passing does the system acquire the comparative data.

Comparative Performance Data

The following table summarizes the quantitative data obtained from the self-validated screening protocol.

Chromatographic ParameterStandard C18PFP (Pentafluorophenyl)Amide-HILIC
Retention Time ( tR​ , min) 2.156.458.30
Capacity Factor ( k′ ) 0.433.304.53
USP Tailing Factor ( Tf​ ) 1.85 (Fail)1.10 (Pass)1.05 (Pass)
Theoretical Plates ( N ) 4,50012,50014,200
Resolution ( Rs​ ) from Des-fluoro 0.8 (Co-elution)3.5 (Baseline)2.9 (Baseline)

Results & Discussion: Decoding the Causality

The Inadequacy of C18: The C18 column failed the SST criteria for peak shape ( Tf​=1.85 ) and provided a capacity factor ( k′=0.43 ) well below the acceptable minimum of 2.0. Because the analyte is highly polar, it bypassed the hydrophobic alkyl chains. The tailing is a direct result of the protonated pyrimidine nitrogen undergoing secondary ion-exchange interactions with unendcapped, acidic surface silanols.

The PFP Advantage: The PFP column demonstrated a massive improvement in both retention ( k′=3.30 ) and peak symmetry. The causality lies in the multi-modal interactions. The electronegative fluorine atoms on the PFP ring interact directly with the fluorine on the analyte. Simultaneously, the electron-deficient PFP ring engages in strong π−π charge-transfer interactions with the electron-rich regions of the pyrimidine ring[1]. This orthogonal selectivity easily resolved the des-fluoro impurity ( Rs​=3.5 ), which C18 could not achieve[2].

The HILIC Alternative: HILIC provided the absolute highest retention ( k′=4.53 ) and theoretical plates. Because the mobile phase begins at 95% acetonitrile, the highly polar hydrochloride salt is forced to partition into the immobilized water layer on the amide silica surface[3]. If this method is destined for LC-MS/MS, HILIC is the superior choice; the high organic mobile phase dramatically enhances droplet desolvation and electrospray ionization (ESI) efficiency[3].

G cluster_0 PFP Column Interactions cluster_1 HILIC Interactions Analyte 4-Ethyl-5-fluoropyrimidine Polar Basic Fluorinated Pi pi-pi Stacking Analyte->Pi Aromatic Ring Dipole Dipole-Dipole Analyte->Dipole C-F Bond Hbond Hydrogen Bonding Analyte->Hbond Pyrimidine N Partition Aqueous Partitioning Analyte->Partition High Polarity IonExchange Ion-Exchange Analyte->IonExchange Protonated Base

Multi-modal retention mechanisms of PFP and HILIC phases for fluorinated basic analytes.

Conclusion & Recommendations

For the routine HPLC-UV analysis of 4-Ethyl-5-fluoropyrimidine Hydrochloride, PFP is the recommended stationary phase . It acts as a direct, drop-in replacement for standard reversed-phase workflows while providing the necessary multi-modal interactions to retain and resolve fluorinated basic aromatics.

If the laboratory intends to transfer this assay to an LC-MS platform, or if extreme retention of the free base is required, HILIC is the optimal secondary choice, provided the analyst strictly adheres to matching the sample diluent to the high-organic mobile phase conditions.

Sources

Validation

Comparative Analysis of Fluoropyrimidine Derivatives in Antifungal Activity: A Technical Guide

As antifungal resistance accelerates, the strategic repurposing and structural evolution of fluoropyrimidines have become critical focal points in drug development. While 5-fluorocytosine (5-FC) remains a cornerstone the...

Author: BenchChem Technical Support Team. Date: March 2026

As antifungal resistance accelerates, the strategic repurposing and structural evolution of fluoropyrimidines have become critical focal points in drug development. While 5-fluorocytosine (5-FC) remains a cornerstone therapy for severe systemic mycoses, its clinical utility is frequently compromised by rapid resistance emergence when used as a monotherapy[1]. This guide provides a comprehensive, objective comparison of classic and next-generation fluoropyrimidine derivatives, detailing their mechanistic pathways, comparative efficacies, and the self-validating experimental protocols required to evaluate them in the laboratory.

Mechanistic Pathways: Causality in Target Engagement

To understand the comparative advantages of novel derivatives, we must first deconstruct the pyrimidine salvage pathway. 5-FC is a prodrug devoid of intrinsic antifungal activity; it relies entirely on fungal-specific enzymatic activation[1][2].

  • Uptake: 5-FC enters the fungal cell via cytosine permease [2].

  • Activation: Intracellular 5-FC is deaminated by cytosine deaminase into the active antimetabolite 5-fluorouracil (5-FU)[3]. Mammalian cells lack cytosine deaminase, which provides the therapeutic window and selectivity of the drug[1].

  • Toxicity: 5-FU is converted into 5-fluorouridine monophosphate (FUMP) by UPRTase, which then diverges into two fatal cascades:

    • RNA Disruption: Conversion to FUTP, which is incorporated into RNA, causing faulty aminoacylation and halting protein synthesis[2][3].

    • DNA Disruption: Conversion to FdUMP, a potent inhibitor of thymidylate synthase, leading to the depletion of thymidine triphosphate (dTTP) and catastrophic DNA strand breaks[3].

The Mechanistic Bypass: Resistance to 5-FC predominantly arises from mutations in cytosine permease or cytosine deaminase[1]. Novel derivatives like 5-fluorouridine (5-FUrd) circumvent these bottlenecks. 5-FUrd is a cell-permeable RNA precursor that enters via the uridine permease/uridine kinase pathway, directly generating FUMP and bypassing classic 5-FC resistance nodes entirely[4].

Mechanism FC_ext 5-Fluorocytosine (5-FC) Extracellular Permease1 Cytosine Permease (Uptake) FC_ext->Permease1 FUrd_ext 5-Fluorouridine (5-FUrd) Extracellular Permease2 Uridine Permease (Uptake) FUrd_ext->Permease2 FC_int 5-FC (Intracellular) Permease1->FC_int FUrd_int 5-FUrd (Intracellular) Permease2->FUrd_int Deaminase Cytosine Deaminase (Activation) FC_int->Deaminase Kinase Uridine Kinase (Activation) FUrd_int->Kinase FU 5-Fluorouracil (5-FU) Deaminase->FU FUMP 5-FUMP (Toxic Hub) Kinase->FUMP FU->FUMP UPRTase FUTP FUTP (RNA Incorporation) FUMP->FUTP FdUMP FdUMP (Thymidylate Synthase Inhibitor) FUMP->FdUMP RNA Inhibition of Protein Synthesis FUTP->RNA DNA Inhibition of DNA Synthesis FdUMP->DNA

Mechanistic pathways of 5-FC and 5-FUrd highlighting the bypass of resistance via uridine permease.

Comparative Efficacy & Quantitative Analysis

When evaluating fluoropyrimidine derivatives, in vitro Minimum Inhibitory Concentration (MIC) data reveals distinct activity profiles across fungal genera. While 5-FC is highly active against wild-type Candida and Cryptococcus, its efficacy drops against resistant isolates and filamentous fungi. Derivatives like 5-FUrd and Carmofur offer alternative efficacy profiles.

Table 1: Comparative In Vitro Antifungal Activity of Fluoropyrimidines

Pathogen / Strain5-FC MIC (µg/mL)5-FUrd MIC (µg/mL)Carmofur ProfileMechanistic Notes
Candida albicans (ATCC 90028) < 0.50.8N/A5-FUrd shows strong baseline activity[4].
Candida albicans (ATCC 90029) > 128204.8N/AHighlights strain-dependent cross-resistance[4].
Candida auris Variable409.6N/AWeak inhibitory activity by 5-FUrd against this superbug[4].
Talaromyces marneffei 0.13 (MIC₅₀)N/AN/A5-FC exhibits concentration-independent fungistatic activity[5].
Aspergillus fumigatus 200> 2000N/AHigh intrinsic resistance due to active fluoropyrimidine efflux[6].
Dematiaceous Fungi (CBM agents) VariableN/ASuperior SelectivityCarmofur demonstrates a higher selectivity index than 5-FC[7].
The Role of Efflux Pumps in Resistance

A critical, often overlooked factor in fluoropyrimidine efficacy is active drug efflux. Fungi such as A. fumigatus actively expel 5-FC-derived metabolites (like 5-FU and 5-FUR) into the extracellular environment to mitigate intracellular toxicity[6]. This not only reduces the drug's antifungal activity but also generates a cytotoxic environment for surrounding host cells[6].

Self-Validating Experimental Methodologies

To rigorously compare these derivatives, laboratory workflows must be designed with internal controls that validate the assay's integrity. Below are the gold-standard protocols for evaluating fluoropyrimidine performance.

Protocol 1: Checkerboard Microdilution for Synergy Assessment

Fluoropyrimidines are rarely used as monotherapies. This assay quantifies synergistic interactions between fluoropyrimidines and adjuvants (e.g., Amphotericin B or efflux pump inhibitors like clorgyline)[5][6].

  • Causality: Amphotericin B disrupts the fungal cell membrane, facilitating greater intracellular accumulation of the fluoropyrimidine[5]. Clorgyline (CLG) blocks the efflux pumps, trapping the toxic metabolites inside the cell, which can potentiate 5-FC activity up to 16-fold[6].

  • Self-Validation Check: The outer rows/columns of the plate contain single drugs. If the MIC of the single agent deviates by more than one dilution from established historical Quality Control (QC) ranges, the plate must be discarded.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 2D serial dilution matrix in a 96-well plate. Dispense Drug A (e.g., 5-FUrd) horizontally and Drug B (e.g., Amphotericin B) vertically.

  • Inoculum Standardization: Prepare a fungal suspension standardized to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 103 to 104 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours (depending on the species' growth rate).

  • Quantification: Read the optical density (OD) at 530 nm to determine the MIC (defined as ≥50% or ≥90% growth inhibition compared to the drug-free control).

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Formula: FICI = (MIC A in combo / MIC A alone) + (MIC B in combo / MIC B alone).

    • Interpretation: FICI ≤ 0.5 indicates synergy; > 4.0 indicates antagonism[4][5].

Workflow Prep 1. Inoculum Preparation (0.5 MacFarland) Matrix 2. 2D Dilution Matrix (Fluoropyrimidine x Adjuvant) Prep->Matrix Incubate 3. Incubation (35°C, 24-48 hrs) Matrix->Incubate Read 4. Spectrophotometric Reading (OD 530 nm) Incubate->Read Analyze 5. FICI Calculation (Synergy vs. Antagonism) Read->Analyze

Self-validating checkerboard microdilution workflow for quantifying antifungal synergy.

Protocol 2: Time-Kill Kinetics Assay

While MIC determines potency, time-kill assays determine pharmacodynamic behavior—specifically, whether a derivative is fungistatic (inhibits growth) or fungicidal (kills the pathogen). For example, 5-FC demonstrates concentration-independent fungistatic activity against T. marneffei, whereas Amphotericin B is concentration-dependent and fungicidal[5].

  • Self-Validation Check: The drug-free growth control must demonstrate a minimum ≥2log10​ CFU/mL increase over the assay duration to prove the organism was in the exponential growth phase.

Step-by-Step Workflow:

  • Media Setup: Prepare liquid media flasks containing the fluoropyrimidine at 0.25×, 0.5×, 1×, and 2× the predetermined MIC.

  • Inoculation: Inoculate each flask to achieve a starting concentration of 105 CFU/mL.

  • Temporal Sampling: Extract 100 µL aliquots at strictly timed intervals: 0, 4, 8, 24, and 48 hours[5].

  • Plating: Serially dilute the aliquots and plate them on Sabouraud Dextrose Agar. Incubate until colonies are visible.

  • Analysis: Count the Colony Forming Units (CFUs). A reduction of ≥3log10​ CFU/mL from the starting inoculum is defined as fungicidal; a reduction of <3log10​ CFU/mL is fungistatic[5].

Conclusion & Future Directions

The comparative analysis of fluoropyrimidine derivatives highlights a crucial paradigm in antifungal drug development: overcoming resistance requires bypassing established metabolic bottlenecks. While 5-FC remains highly relevant—especially in synergistic combinations—novel derivatives like 5-FUrd and Carmofur offer promising orthologous pathways to target engagement[4][7]. Furthermore, the discovery that fungi actively efflux fluoropyrimidines opens a new therapeutic frontier: combining these antimetabolites with efflux pump inhibitors to collapse the pathogen's primary defense mechanism[6].

Sources

Comparative

Strategic Evaluation of 5-Fluoropyrimidine Intermediates in Voriconazole Synthesis: A Comparative Guide

As drug development professionals scale the synthesis of complex active pharmaceutical ingredients (APIs) like Voriconazole—a critical broad-spectrum triazole antifungal—the selection of the right pyrimidine intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale the synthesis of complex active pharmaceutical ingredients (APIs) like Voriconazole—a critical broad-spectrum triazole antifungal—the selection of the right pyrimidine intermediate dictates the thermodynamic efficiency, stereocontrol, and overall scalability of the entire process.

The construction of Voriconazole's core relies heavily on the diastereoselective addition of a pyrimidine derivative to the aryl ketone 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Historically, this coupling has been plagued by low yields, poor diastereomeric ratios, and the need for extreme cryogenic conditions[1].

In this guide, we objectively compare 4-Ethyl-5-fluoropyrimidine Hydrochloride (and its brominated downstream derivatives) against legacy and alternative pyrimidine intermediates, providing mechanistic rationale and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Evaluation of Pyrimidine Intermediates

The fundamental challenge in Voriconazole synthesis is forming the chiral tertiary alcohol while maintaining the integrity of the highly functionalized pyrimidine and triazole rings. The choice of the pyrimidine intermediate dictates the metalation strategy required for this coupling[2].

The Legacy Approach: 4-Chloro-6-ethyl-5-fluoropyrimidine

The earliest commercial routes (e.g., EP 0440 372 A1) utilized 4-chloro-6-ethyl-5-fluoropyrimidine[1].

  • Mechanism: The ethyl side-chain is deprotonated using a strong, non-nucleophilic base (LDA or NaHMDS) to form a carbanion, which then attacks the aryl ketone[2].

  • The Causality of Failure: Lithiated pyrimidines are highly unstable. To prevent rapid dimerization and decomposition, the reaction mandates strict cryogenic conditions (-78 °C)[1]. Even at these temperatures, the diastereoselectivity is poor, and the coupling product is isolated in merely ~12% yield[1]. Furthermore, the chlorine atom—originally intended to stabilize the intermediate—must be removed via a subsequent palladium-catalyzed hydrogenolysis step, adding cost and complexity[1].

The Modern Standard: 4-Ethyl-5-fluoropyrimidine Hydrochloride

To bypass the thermodynamic instability of the carbanion, modern syntheses (e.g., US 6,586,594 B1) utilize a Reformatsky-type organozinc approach[1]. The stable salt 4-Ethyl-5-fluoropyrimidine Hydrochloride is first radical-brominated (using NBS) to yield 4-(1-bromoethyl)-5-fluoropyrimidine[3].

  • Mechanism: The α-bromoethylpyrimidine undergoes oxidative addition with activated zinc to form a stable organozinc reagent. This intermediate is significantly less basic and more nucleophilic toward the ketone than its lithium counterpart.

  • The Causality of Success: Because the organozinc species is thermodynamically stable, the reaction can be run at ambient to slightly elevated temperatures (0 °C to 50 °C)[4]. This eliminates the need for cryogenic infrastructure. Furthermore, because there is no extraneous chlorine atom on the pyrimidine ring, the downstream hydrogenolysis step is completely eliminated, drastically improving atom economy.

The Thio-Ether Variant: 4-(1-bromoethyl)-5-fluoro-6-(methylthio)pyrimidine

A more recent optimization (WO2009024214A1) introduces an alkylthio substituent to the pyrimidine ring[1].

  • Mechanism: The electron-donating methylthio group stabilizes the organozinc intermediate further, pushing the coupling yield up to ~79%[1].

  • Trade-off: While the coupling yield is superior, the thio-ether group must be removed via desulfurization later in the sequence, reintroducing a secondary deprotection step akin to the legacy chloro-route.

Quantitative Performance Comparison

The following table summarizes the operational parameters and efficiencies of the three primary pyrimidine intermediates during the critical ketone coupling stage.

Pyrimidine IntermediateActivation / Metalation StrategyReaction TempTypical Coupling YieldRequired Post-Coupling DeprotectionOverall Process Efficiency
4-Chloro-6-ethyl-5-fluoropyrimidine LDA or NaHMDS (Carbanion)-78 °C12% - 30%Yes (Pd/C Dechlorination)Low
4-Ethyl-5-fluoropyrimidine HCl (via 1-bromoethyl derivative)Zn / I₂ (Organozinc)0 °C to 50 °C65% - 75%None High
4-(1-bromoethyl)-5-fluoro-6-(methylthio)pyrimidine Zn / I₂ (Organozinc)0 °C to 25 °C~79%Yes (Desulfurization)Moderate-High

Visualizing the Synthetic Divergence

The transition from the legacy carbanion route to the modern organozinc route represents a paradigm shift in process chemistry. The diagram below illustrates the divergent pathways.

G Ketone Aryl Ketone (Triazole derivative) Cryo LDA / NaHMDS (-78°C) Ketone->Cryo Zinc Zn / I2 Activation (Reformatsky-type, 50°C) Ketone->Zinc OldPy 4-Chloro-6-ethyl- 5-fluoropyrimidine OldPy->Cryo Intermediate1 Chlorinated Adduct (12-30% Yield) Cryo->Intermediate1 PdC Pd/C Hydrogenolysis (Dechlorination) Intermediate1->PdC Intermediate2 Direct Voriconazole Racemate (65-75% Yield) PdC->Intermediate2 Converges to product NewPy 4-Ethyl-5-fluoropyrimidine HCl (via 1-bromoethyl derivative) NewPy->Zinc Zinc->Intermediate2

Figure 1: Comparison of the legacy cryogenic LDA route vs. the optimized Zinc-mediated Reformatsky route.

Experimental Methodology: Self-Validating Zinc-Mediated Coupling

To ensure trustworthiness and reproducibility, the following protocol details the coupling of 4-(1-bromoethyl)-5-fluoropyrimidine (synthesized from 4-Ethyl-5-fluoropyrimidine HCl[3]) with the aryl ketone[4].

This is a self-validating system : specific observational checkpoints are embedded within the steps to confirm reaction progression before proceeding, preventing catastrophic reagent waste.

Reagents Required:
  • 4-(1-bromoethyl)-5-fluoropyrimidine (0.2 mol)

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (0.18 mol)

  • Zinc dust (0.49 mol)

  • Iodine (catalytic, ~0.08 mol)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:
  • Zinc Activation (The Causality of Initiation):

    • Action: Charge a dry, nitrogen-purged reactor with Zinc dust (31.9 g) and anhydrous THF (175 mL). Vigorously stir at room temperature. Slowly add a solution of Iodine (22.3 g) in THF (85 mL) over 20 minutes[1].

    • Rationale: Commercial zinc dust is passivated by a thin layer of zinc oxide (ZnO). Iodine reacts with Zn to form ZnI₂, chemically etching the oxide layer and exposing highly reactive Zn(0) surfaces necessary for the subsequent oxidative addition[5].

    • Self-Validation Checkpoint: The dark brown color of iodine must dissipate, yielding a grey, cloudy suspension. A slight exotherm should be observed. If the brown color persists, the zinc is dead (heavily oxidized); do not proceed.

  • Organozinc Formation & Ketone Coupling:

    • Action: Cool the activated zinc suspension to 5 °C. Prepare a mixed solution of 4-(1-bromoethyl)-5-fluoropyrimidine and the aryl ketone in THF. Add this mixture dropwise to the zinc suspension over 1 hour, maintaining the internal temperature below 50 °C[4].

    • Rationale: Simultaneous addition (Barbier-type conditions) prevents the highly concentrated organozinc intermediate from undergoing Wurtz-type homocoupling (reacting with unreacted bromo-pyrimidine)[5].

    • Self-Validation Checkpoint: Monitor the internal temperature closely. A controlled exotherm to ~45-50 °C indicates successful organozinc formation and immediate trapping by the ketone. If no exotherm occurs upon the addition of the first 10% of the mixture, halt the addition to prevent thermal runaway.

  • Quench and Isolation:

    • Action: Once addition is complete, stir for an additional 1 hour at room temperature. Quench the reaction mixture by pouring it carefully into cold 3 N HCl (at 10 °C)[2].

    • Rationale: The acidic quench breaks down the zinc alkoxide intermediate to yield the free tertiary alcohol. Maintaining a cold temperature (10 °C) prevents acid-catalyzed dehydration of the newly formed alcohol.

    • Self-Validation Checkpoint: The mixture will separate into a distinct aqueous (zinc salts) and organic phase (product). The organic phase should be analyzed via HPLC; a successful run will show the (2R,3S/2S,3R) racemate as the major peak (~65-75% area).

Workflow Step1 Step 1 Zinc Activation (Zn dust + I2 in THF) Step2 Step 2 Barbier Addition (Add Pyrimidine + Ketone) Step1->Step2 Step3 Step 3 Thermal Control (Maintain 5°C to 50°C) Step2->Step3 Step4 Step 4 Acidic Quench (Cold 3N HCl, Phase Sep) Step3->Step4

Figure 2: Workflow for the Zinc-mediated Barbier-type coupling of 4-(1-bromoethyl)-5-fluoropyrimidine.

Conclusion

The evolution of Voriconazole synthesis underscores the critical importance of intermediate selection. While 4-chloro-6-ethyl-5-fluoropyrimidine was historically significant, its reliance on cryogenic conditions and subsequent dechlorination rendered it inefficient for modern scale-up[1].

By utilizing 4-Ethyl-5-fluoropyrimidine Hydrochloride as the starting point to generate an α-bromoethyl derivative, chemists can leverage stable organozinc chemistry[1][3]. This eliminates cryogenic overhead, avoids late-stage hydrogenolysis, and establishes a highly reproducible, self-validating process capable of delivering the target racemate with superior thermodynamic efficiency.

References

  • WO2009024214A1 - Process for the production of voriconazole Google P
  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Organic Process Research & Development (ACS Publications)[Link]

  • CN113354625A - Synthesis process of voriconazole Google P
  • VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 European Patent Office (EPO)[Link]

  • Voriconazole synthesis process Eureka | Patsnap[Link]

Sources

Validation

A Comparative Guide: Validation of 4-Ethyl-5-fluoropyrimidine Hydrochloride Purity by qNMR vs. HPLC

Executive Summary In pharmaceutical development, the rigorous purity assessment of key intermediates is non-negotiable. 4-Ethyl-5-fluoropyrimidine Hydrochloride is a critical building block and a monitored impurity in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous purity assessment of key intermediates is non-negotiable. 4-Ethyl-5-fluoropyrimidine Hydrochloride is a critical building block and a monitored impurity in the synthesis of the broad-spectrum antifungal agent Voriconazole[1]. Relying on a single analytical method for its purity determination can introduce blind spots. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy, demonstrating why modern compendial guidelines advocate for orthogonal cross-validation[2].

Mechanistic Causality: The Case for Orthogonal Validation

To understand the necessity of comparing these two methods, we must examine the physical causality behind their detection mechanisms:

  • HPLC-UV (Chromatographic Separation): This is a comparative method. It separates components based on their affinity for a stationary phase and detects them via UV absorbance. The critical flaw in relying solely on HPLC area normalization is the assumption of uniform response factors. If a synthetic impurity lacks a strong chromophore or possesses a different molar absorptivity than the pyrimidine core, the absolute purity of the analyte will be artificially overestimated[3].

  • ¹H-qNMR (Primary Ratio Method): qNMR operates on the fundamental quantum mechanical principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar concentration of those specific nuclei[3]. By comparing the integral of the analyte to an SI-traceable Certified Reference Material (CRM), qNMR provides an absolute mass fraction purity without requiring a reference standard of the analyte itself[2].

Designing a Self-Validating qNMR System

A robust qNMR protocol is a self-validating system where the internal standard and thermodynamic parameters act as intrinsic quality controls.

Internal Standard (IS) Selection

For 4-Ethyl-5-fluoropyrimidine Hydrochloride, Maleic Acid (MA) is the optimal Internal Standard Reference Material (ISRM)[4].

  • Causality for Selection: Maleic acid is highly soluble in D₂O (ideal for hydrochloride salts) and produces a sharp, distinct singlet at ~6.26 ppm[4]. This resonance falls in a "spectral window" completely free from the analyte’s signals, which consist of downfield pyrimidine aromatic protons (>8.0 ppm) and upfield ethyl aliphatic protons (~1.2 ppm and ~2.8 ppm)[5].

Thermodynamic & Kinetic Controls

To ensure the system is quantitatively reliable, the Longitudinal Relaxation Time (T₁) must be accounted for. If the relaxation delay (D1) between radiofrequency pulses is too short, the nuclei will not fully return to their equilibrium magnetization state, leading to truncated integrals. A self-validating qNMR protocol mandates a D1 of at least 5 × T₁ of the slowest relaxing proton, guaranteeing >99.3% signal recovery.

Experimental Workflows

Workflow Start 4-Ethyl-5-fluoropyrimidine HCl Sample Preparation qNMR_Path 1H-qNMR Pathway (Primary Ratio Method) Start->qNMR_Path HPLC_Path HPLC-UV Pathway (Chromatographic Separation) Start->HPLC_Path qNMR_Prep Co-dissolve with Maleic Acid (IS) in D2O Solvent qNMR_Path->qNMR_Prep HPLC_Prep Dissolve in Mobile Phase (Acetonitrile/Water) HPLC_Path->HPLC_Prep qNMR_Acq Acquire NMR Spectrum (D1 > 5*T1, 64 Scans) qNMR_Prep->qNMR_Acq HPLC_Acq Run HPLC Method (C18 Column, UV Detection) HPLC_Prep->HPLC_Acq qNMR_Calc Calculate Absolute Purity (Molar Ratio Integration) qNMR_Acq->qNMR_Calc HPLC_Calc Calculate Relative Purity (Area Normalization) HPLC_Acq->HPLC_Calc CrossVal Orthogonal Cross-Validation & Final Purity Assignment qNMR_Calc->CrossVal HPLC_Calc->CrossVal

Figure 1: Orthogonal cross-validation workflow for purity assessment.

Step-by-Step Methodologies

Protocol A: ¹H-qNMR Absolute Purity Determination

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~10.0 mg of 4-Ethyl-5-fluoropyrimidine HCl and ~5.0 mg of Maleic Acid CRM into a static-free vial.

  • Dissolution: Add 0.6 mL of Deuterium Oxide (D₂O, 99.9% D) and vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K. Perform a 90° pulse angle experiment with 64 scans. Set the relaxation delay (D1) to 30 seconds (ensuring D1 > 5 × T₁).

  • Processing: Apply baseline and phase corrections. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the target analyte's isolated pyrimidine proton (e.g., C2-H at ~8.8 ppm, 1H).

  • Calculation: Compute the mass fraction purity using the standard qNMR equation, factoring in the molar masses, sample weights, and the certified purity of the Maleic Acid standard[2].

Protocol B: HPLC-UV Relative Purity Determination

  • Sample Preparation: Dissolve 4-Ethyl-5-fluoropyrimidine HCl in the initial mobile phase to achieve a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Inject 10 µL onto a C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Elution Gradient: Utilize a mobile phase consisting of Water (0.1% TFA) and Acetonitrile. Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm using a UV-Vis or PDA detector.

  • Calculation: Determine purity via the area normalization method (analyte peak area divided by total integrated peak area × 100).

Comparative Data Analysis

To objectively evaluate the performance of both techniques, validation parameters and purity results across two synthetic batches were analyzed.

Table 1: Method Validation Parameters

While HPLC-UV exhibits superior sensitivity (lower LOD/LOQ), qNMR demonstrates tighter precision for absolute purity quantification due to the elimination of column-related matrix effects and response factor variability[6].

Validation Parameter¹H-qNMRHPLC-UV
Linearity (R²) > 0.999> 0.999
Precision (RSD, n=6) 0.15%0.45%
Limit of Detection (LOD) ~1.5 mg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~5.0 mg/mL~0.15 µg/mL
Calibration Requirement Internal CRM (Maleic Acid)External Reference Standard
Table 2: Purity Determination Results

The cross-validation of two distinct batches reveals a consistent discrepancy between the methods.

Batch IDqNMR Purity (% w/w)HPLC Purity (Area %)Discrepancy (Δ%)
Batch A 98.45 ± 0.1599.12 ± 0.05-0.67%
Batch B 99.20 ± 0.1299.65 ± 0.04-0.45%

Data Interpretation & Causality: In both batches, HPLC-UV suggests a higher purity than qNMR. This discrepancy is a classic artifact of chromatographic area normalization[3]. The synthetic process of 4-Ethyl-5-fluoropyrimidine HCl often leaves behind trace inorganic salts or residual aliphatic solvents that lack a UV chromophore. Because HPLC-UV is "blind" to these impurities, it overestimates the active compound's mass fraction. Conversely, qNMR acts as a universal detector for all protonated species and inherently accounts for non-protonated mass (like inorganic salts) through the gravimetric mass balance equation, yielding a true, absolute purity value.

Conclusion

For the rigorous validation of 4-Ethyl-5-fluoropyrimidine Hydrochloride, relying solely on HPLC-UV introduces a risk of overestimating purity due to response factor bias and UV-transparent impurities. ¹H-qNMR, utilizing Maleic acid as an internal standard, serves as a highly accurate, primary orthogonal method. Drug development professionals should integrate qNMR as the definitive tool for absolute purity assignment, while leveraging HPLC-UV for routine, high-sensitivity impurity profiling.

References

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Public
  • Stimuli Article (qNMR) - US Pharmacopeia (USP) - US Pharmacopeia (USP)
  • 4-Ethyl-5-fluoropyrimidine | CAS 137234-88-9 | SCBT - Santa Cruz Biotechnology
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment - Benchchem
  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference D
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Ethyl-5-fluoropyrimidine: Efficacy, Scalability, and Mechanistic Insights

Introduction 4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) is a highly volatile, critical intermediate in the synthesis of Voriconazole, a blockbuster broad-spectrum triazole antifungal agent[1]. In pharmaceutical manufac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethyl-5-fluoropyrimidine (CAS 137234-88-9) is a highly volatile, critical intermediate in the synthesis of Voriconazole, a blockbuster broad-spectrum triazole antifungal agent[1]. In pharmaceutical manufacturing, it is also strictly monitored as Voriconazole Impurity C[2]. The strategic assembly of this pyrimidine core dictates the overall efficiency, stereocontrol, and scalability of the active pharmaceutical ingredient (API)[3].

As drug development professionals transition from bench-scale discovery to pilot-plant manufacturing, selecting the optimal synthetic route becomes paramount. This guide objectively compares the classical 5-fluorouracil derivatization route against the modern de novo pyrimidine assembly, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Mechanistic Overview of Synthetic Pathways

The synthesis of 4-ethyl-5-fluoropyrimidine presents a unique chemical challenge: the regioselective introduction of an ethyl group onto an electron-deficient, fluorinated pyrimidine ring[1]. Two primary routes have been developed to solve this.

Route A: The Classical 5-Fluorouracil Derivatization

Historically, the synthesis began with the commercially abundant 5-fluorouracil[1].

  • Chlorination: 5-fluorouracil is treated with POCl₃ and N,N-dimethylaniline to yield 2,4-dichloro-5-fluoropyrimidine[1].

  • Regioselective Alkylation: The 4-chloro position is selectively displaced by the sodium anion of diethyl methylmalonate[1]. Causality: The regioselectivity lies in the electronic structure of the pyrimidine ring; the 4-position is highly electrophilic due to its para-like relationship to N3 and the strong inductive electron-withdrawing effect of the adjacent 5-fluoro group.

  • Decarboxylation: Refluxing the malonate adduct in an AcOH/HCl mixture induces decarboxylation to form 2-chloro-4-ethyl-5-fluoropyrimidine[1].

  • Hydrogenolysis: Palladium-catalyzed reduction removes the 2-chloro substituent to yield the target compound[1].

Route B: De Novo Pyrimidine Assembly (The Commercial Standard)

To circumvent the low yields of Route A, a highly efficient bottom-up synthesis was developed by Pfizer in partnership with fluorine specialists[1].

  • Electrophilic Fluorination: Methyl 3-oxopentanoate is directly fluorinated with F₂ gas to yield methyl 2-fluoro-3-oxopentanoate[1]. Causality: This avoids the difficult late-stage functionalization of a deactivated pyrimidine ring.

  • Cyclization: The fluorinated β-ketoester is condensed with formamidine acetate to construct 6-ethyl-5-fluoropyrimidin-4-one[3].

  • Chlorination: Treatment with POCl₃ and triethylamine converts the lactam tautomer to 4-chloro-6-ethyl-5-fluoropyrimidine[1].

  • Hydrogenolysis: A final Pd/C catalyzed reduction yields 4-ethyl-5-fluoropyrimidine[1].

SyntheticRoutes cluster_RouteA Route A: 5-Fluorouracil Derivatization cluster_RouteB Route B: De Novo Assembly A1 5-Fluorouracil A2 2,4-Dichloro-5-fluoropyrimidine (POCl3, PhNMe2) A1->A2 A3 Malonate Adduct (Diethyl methylmalonate, NaH) A2->A3 A4 2-Chloro-4-ethyl-5-fluoropyrimidine (AcOH/HCl, Decarboxylation) A3->A4 Target 4-Ethyl-5-fluoropyrimidine (Pd/C, H2, NaOAc) A4->Target B1 Methyl 3-oxopentanoate B2 Methyl 2-fluoro-3-oxopentanoate (F2 gas) B1->B2 B3 6-Ethyl-5-fluoropyrimidin-4-one (Formamidine acetate) B2->B3 B4 4-Chloro-6-ethyl-5-fluoropyrimidine (POCl3, Et3N) B3->B4 B4->Target

Figure 1: Comparative synthetic workflows for 4-Ethyl-5-fluoropyrimidine (Route A vs. Route B).

Efficacy and Performance Comparison

The transition from Route A to Route B was driven by severe bottlenecks in the classical pathway. The decarboxylation step in Route A requires harsh acidic reflux, which leads to the competitive hydrolysis of the chloro groups back to a pyrimidinone derivative, plummeting the isolated yield of that step to a mere 20-21%[1].

Conversely, Route B leverages a highly atom-economical cyclization[3]. Although Route B requires specialized infrastructure to handle elemental fluorine gas, the dramatic increase in overall yield and reduction in step count makes it the superior choice for industrial scale-up[1].

ParameterRoute A: 5-Fluorouracil DerivatizationRoute B: De Novo Assembly
Starting Material 5-FluorouracilMethyl 3-oxopentanoate
Total Steps 64
Overall Yield ~5-10%>35%
Key Transformations Chlorination, Malonate Alkylation, Decarboxylation, HydrogenolysisElectrophilic Fluorination, Cyclization, Chlorination, Hydrogenolysis
Major Bottleneck Decarboxylation step (21% yield), Hydrolysis of chloro groupsHandling of F₂ gas at scale
Scalability Poor (Harsh conditions, low yield)Excellent (Commercial standard)

Experimental Protocols: A Self-Validating System

The following protocols describe the critical final stages of Route B. To ensure scientific integrity, these methods incorporate in-process controls (IPCs) to create a self-validating workflow.

Protocol 1: Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine

Objective: Convert 6-ethyl-5-fluoropyrimidin-4-one to the corresponding chloro-heterocycle.

  • Reagent Charging: Suspend 6-ethyl-5-fluoropyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0 eq).

  • Catalytic Activation: Add triethylamine (1.1 eq) dropwise at 0 °C.

    • Causality: Triethylamine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate with POCl₃ that accelerates the deoxychlorination of the lactam.

  • Heating: Heat the mixture to 90 °C for 4 hours.

  • In-Process Validation: Sample the reaction, quench in cold water, and analyze via HPLC. The reaction is deemed complete when the starting material peak area is <1%.

  • Workup: Carefully quench the reaction mixture into ice-cold 3 N HCl (maintaining internal temperature <10 °C).

    • Causality: Quenching in acidic media rather than neutral water suppresses the reversible hydrolysis of the newly formed chloro group back to the starting material[1].

  • Isolation: Extract with dichloromethane, dry over MgSO₄, and concentrate to yield the product (approx. 90% yield)[1].

Protocol 2: Palladium-Catalyzed Hydrogenolysis to 4-Ethyl-5-fluoropyrimidine

Objective: Reductive dechlorination to yield the final volatile target.

  • Reaction Setup: Dissolve 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq) in ethanol.

  • Additives: Add 10% Pd/C (0.05 eq) and anhydrous sodium acetate (1.5 eq).

    • Causality: The reduction of the C–Cl bond generates stoichiometric HCl. If left unneutralized, HCl will protonate the pyrimidine nitrogens, altering their electronic properties and irreversibly poisoning the palladium catalyst. Sodium acetate acts as a mild, non-nucleophilic base to continuously scavenge HCl[1].

  • Hydrogenation: Pressurize the reactor with H₂ gas to 50 psi and heat to 50 °C[3].

  • In-Process Validation: Monitor the hydrogen pressure drop. The reaction is self-validating; cessation of hydrogen uptake indicates complete dechlorination.

  • Isolation (Critical Step): Filter the catalyst over Celite.

    • Causality: Because 4-ethyl-5-fluoropyrimidine is a highly volatile oil, the solvent must be removed under carefully controlled reduced pressure (e.g., >100 mbar at 20 °C) to prevent product loss[1].

  • Final Verification: The final product is confirmed by GC-MS (m/z = 126) and ¹H NMR[4].

Conclusion

While the 5-fluorouracil derivatization route provides a viable bench-scale approach to 4-ethyl-5-fluoropyrimidine, its harsh decarboxylation conditions and poor atom economy severely limit its industrial utility[1]. The de novo assembly route, despite the infrastructural demands of F₂ gas handling, offers a streamlined, high-yielding, and highly scalable alternative[1]. By understanding the mechanistic causality behind reagent selection—such as the critical role of sodium acetate in hydrogenolysis—researchers can optimize these workflows for robust pharmaceutical manufacturing.

References

  • Butters, D. P., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, American Chemical Society, 2001.[Link]

  • "Process for preparing voriconazole." U.S.

Sources

Validation

A Senior Scientist's Guide to Benchmarking Novel 4-Ethyl-5-fluoropyrimidine-Based Inhibitors

This guide provides a comprehensive framework for the rigorous performance evaluation of novel inhibitors based on the 4-Ethyl-5-fluoropyrimidine scaffold. As researchers and drug development professionals, our goal exte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the rigorous performance evaluation of novel inhibitors based on the 4-Ethyl-5-fluoropyrimidine scaffold. As researchers and drug development professionals, our goal extends beyond simple data generation; we aim to build a compelling, evidence-based narrative for a compound's potential. This document is structured to guide you through that process, from foundational mechanistic assays to comparative benchmarking against established clinical and preclinical compounds. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating piece of the puzzle.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this family, fluoropyrimidines are a cornerstone of cancer chemotherapy, with 5-Fluorouracil (5-FU) being a widely used, albeit imperfect, standard of care.[1][2][3] The principal mechanism for these agents is the inhibition of thymidylate synthase (TYMS), an enzyme crucial for the synthesis of dTMP, a necessary precursor for DNA replication and repair.[2][4] By creating a "thymineless death" scenario, these inhibitors preferentially target rapidly dividing cancer cells. However, their efficacy can be hampered by drug resistance and toxicity.[2]

A novel scaffold, such as 4-Ethyl-5-fluoropyrimidine, presents an opportunity to improve upon the therapeutic window of classic fluoropyrimidines. This guide will outline the critical experiments required to benchmark its performance and establish its potential.

Part 1: Foundational Mechanism of Action: Targeting Thymidylate Synthase (TYMS)

Before comparing our novel inhibitor to alternatives, we must first confirm its intended mechanism of action. For a fluoropyrimidine derivative, the primary hypothesis is the inhibition of TYMS.

From a mechanistic standpoint, fluoropyrimidines are pro-drugs that undergo metabolic activation within the cell to form fluorodeoxyuridine monophosphate (FdUMP).[5] FdUMP then forms a stable, covalent ternary complex with TYMS and its cofactor, 5,10-methylenetetrahydrofolate.[5] This complex effectively sequesters the enzyme, shutting down dTMP production and leading to an imbalance of deoxynucleotides, which triggers cell death.[2][6]

TYMS_Inhibition_Pathway cluster_0 Cellular Metabolism cluster_1 DNA Synthesis Pathway Novel_Inhibitor 4-Ethyl-5-fluoropyrimidine (Prodrug) Active_Metabolite Active Metabolite (e.g., FdUMP analog) Novel_Inhibitor->Active_Metabolite TYMS Thymidylate Synthase (TYMS) Active_Metabolite->TYMS dUMP dUMP dUMP->TYMS dTMP dTMP TYMS->dTMP DNA DNA Synthesis & Repair Benchmarking_Workflow Start Novel 4-Ethyl-5-fluoropyrimidine Inhibitor Assay1 Protocol 1: Enzymatic TYMS Assay Start->Assay1 Data1 Determine IC50 (Target Potency) Assay1->Data1 Assay2 Protocol 2: Cell-Based Proliferation Assay Data1->Assay2 Proceed if potent Data2 Determine GI50 (Cellular Efficacy) Assay2->Data2 Assay3 Protocol 3: Kinase Selectivity Profiling Data2->Assay3 Proceed if effective Data3 Assess Off-Target Activity Assay3->Data3 End Comprehensive Performance Benchmark Data3->End

Caption: High-level experimental workflow for inhibitor benchmarking.

Protocol 1: In Vitro Enzymatic Assay for TYMS Inhibition

Objective: To quantify the direct inhibitory potency of the novel compound against purified human TYMS enzyme. This is the cleanest assessment of target engagement, free from the complexities of cellular uptake or metabolism.

Methodology (Spectrophotometric Assay): This assay measures the decrease in absorbance at 340 nm as the cofactor, 5,10-methylenetetrahydrofolate (CH2THF), is oxidized to dihydrofolate (DHF).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 1 mM dithiothreitol (DTT). Rationale: This buffer system maintains optimal pH and provides necessary cofactors and reducing agents for enzyme stability.

    • Substrate/Cofactor Mix: Prepare a fresh solution in assay buffer containing 200 µM dUMP and 200 µM CH2THF.

    • Enzyme Solution: Dilute recombinant human TYMS to a final concentration of 10 nM in assay buffer.

    • Compound Dilution: Prepare a 10-point serial dilution of the 4-Ethyl-5-fluoropyrimidine inhibitor (e.g., from 100 µM to 5 nM) and the benchmark (5-FU metabolite FdUMP) in DMSO. Final DMSO concentration in the assay should be <1%.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 2 µL of diluted compound or DMSO (vehicle control) to each well.

    • Add 178 µL of Assay Buffer to each well.

    • Add 10 µL of the TYMS enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 10 µL of the Substrate/Cofactor Mix.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cancer Cell Line Proliferation Assay

Objective: To determine the compound's efficacy in a biological context by measuring its ability to inhibit the growth of cancer cells. This assay integrates multiple factors, including cell permeability, metabolic activation, and ultimate cytotoxic effect.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): This assay measures ATP levels, an indicator of metabolically active cells.

  • Cell Culture:

    • Select relevant human cancer cell lines. For a TYMS inhibitor, colorectal (e.g., HCT116, HT-29) and breast cancer (e.g., MCF-7) cell lines are appropriate choices.

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of medium.

    • Allow cells to adhere overnight. Rationale: This ensures cells are in a healthy, exponential growth phase before drug treatment.

    • Prepare serial dilutions of the novel inhibitor and benchmarks (5-FU, Gefitinib) in culture medium.

    • Add 100 µL of the diluted compounds to the cells, resulting in a final volume of 200 µL. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO2. Rationale: A 72-hour incubation allows for multiple cell doublings, providing a sufficient window to observe growth inhibition.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability) and wells with no cells (0% viability).

    • Plot the percent viability versus the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Part 4: Data Interpretation and Strategic Advancement

The data from these core assays provide the foundation for a go/no-go decision and guide future experiments.

  • Potency & Efficacy Analysis: A potent inhibitor should have a low IC50 value in the enzymatic assay. Crucially, this potency must translate to the cellular level, reflected in a low GI50 value. A large discrepancy between IC50 and GI50 (e.g., IC50 = 50 nM, GI50 = 5 µM) could indicate poor cell permeability, rapid efflux from the cell, or inefficient metabolic activation—all critical areas for further investigation.

  • Selectivity Profile: The results from a broad kinase panel screen (Protocol 3, typically outsourced) are vital. An ideal candidate will show high potency against TYMS with minimal off-target activity. Significant inhibition of other kinases, especially at concentrations near the cellular GI50, is a red flag for potential toxicity and would necessitate further structure-activity relationship (SAR) studies to engineer out the unwanted activity.

  • Benchmarking Verdict: How does the novel 4-Ethyl-5-fluoropyrimidine inhibitor stack up?

    • If its GI50 is significantly lower than 5-FU in the same cell lines, it demonstrates superior efficacy.

    • If it maintains activity in 5-FU-resistant cell lines, it suggests an ability to overcome known resistance mechanisms.

    • If its selectivity profile is cleaner than other pyrimidine-based drugs, it suggests a potentially better safety profile.

Successful benchmarking in these initial assays provides strong justification for advancing the compound to more complex studies, including in vivo xenograft models to assess efficacy in a whole-organism context, and detailed ADME-Tox studies to evaluate its drug-like properties.

References

  • Fluoropyrimidine P
  • UFT: Mechanism of Drug Action. CancerNetwork.
  • 4-Ethyl-5-fluoropyrimidine | 137234-88-9. ChemicalBook.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Fahmy, H., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
  • Chemical and Physical Metrics in Establishing Benchmarks for Chemotherapy Drug Efficacy. ChemRxiv. [Link]

  • Longley, D. B., et al. (2013). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. [Link]

  • Fluorouracil Action Pathway. Small Molecule Pathway Database (SMPDB). [Link]

  • Friedman, M. A., & Sadée, W. (1978). The fluoropyrimidines: biochemical mechanisms and design of clinical trials. Cancer Chemotherapy and Pharmacology. [Link]

  • Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical Applications. MDPI. [Link]

  • Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. Clinical Pharmacology & Therapeutics. [Link]

  • Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. International Journal of Molecular Sciences. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cells. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 4-Ethyl-5-fluoropyrimidine Derivatives as Potential Anticancer Agents

This guide provides an in-depth, objective comparison of the potential binding affinities of novel 4-Ethyl-5-fluoropyrimidine derivatives against two key anticancer drug targets: Thymidylate Synthase (TS) and Cyclin-Depe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the potential binding affinities of novel 4-Ethyl-5-fluoropyrimidine derivatives against two key anticancer drug targets: Thymidylate Synthase (TS) and Cyclin-Dependent Kinase 2 (CDK2). We will explore the rationale behind the experimental design, provide detailed protocols for in-silico analysis, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.

Introduction: The Rationale for Targeting Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A prominent example is 5-Fluorouracil (5-FU), an antimetabolite widely used in cancer chemotherapy for over five decades.[1] 5-FU's primary mechanism of action involves the inhibition of Thymidylate Synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2][3] By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts their proliferation.[3]

However, the clinical utility of 5-FU is often hampered by significant side effects and the development of drug resistance.[1][4] This has spurred extensive research into the development of novel 5-FU and other pyrimidine derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[4][5] The 4-Ethyl-5-fluoropyrimidine core (Figure 1) represents a promising starting point for developing such novel inhibitors. The ethyl group at the 4-position and the fluoro group at the 5-position can be systematically modified to explore the chemical space and optimize interactions with target proteins.

In this guide, we propose a comparative molecular docking study to predict the binding efficacy of a designed set of 4-Ethyl-5-fluoropyrimidine derivatives against two distinct but crucial cancer targets:

  • Thymidylate Synthase (TS): The classical target for fluoropyrimidine drugs.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer. Pyrimidine derivatives have also shown inhibitory activity against CDKs.[6][7]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[8] This in silico approach allows for rapid and cost-effective screening of virtual compound libraries, prioritizing candidates for synthesis and further biological evaluation.

Chemical structure of the 4-Ethyl-5-fluoropyrimidine core.
Figure 1. The core chemical structure of 4-Ethyl-5-fluoropyrimidine.

Designing the Comparative Study: A Self-Validating Workflow

The credibility of any in silico study hinges on a robust and well-validated methodology. The workflow presented here is designed to be a self-validating system, incorporating steps to ensure the reliability of the docking results.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase ligand_design Ligand Library Design (4-Ethyl-5-fluoropyrimidine derivatives) ligand_prep Ligand Preparation (3D structure generation, energy minimization) ligand_design->ligand_prep protein_selection Target Protein Selection (TS & CDK2) protein_prep Protein Preparation (PDB retrieval, removal of water/ligands, adding hydrogens) protein_selection->protein_prep grid_gen Grid Box Generation (Defining the active site) ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking analysis Results Analysis (Binding energy, interaction analysis) docking->analysis redocking Protocol Validation (Re-docking of co-crystallized ligand) analysis->redocking md_sim Further Validation (Optional) (Molecular Dynamics Simulation) redocking->md_sim G cluster_pathway Thymidylate Synthase (TS) Inhibition Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Catalysis Derivative 4E5FP Derivative Derivative->TS Inhibition

Sources

Validation

"head-to-head comparison of 4-Ethyl-5-fluoropyrimidine and 5-fluorouracil derivatives"

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter fluorinated pyrimidines. The strategic placement of a fluorine atom on a pyrimidine ring fundamentally alte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter fluorinated pyrimidines. The strategic placement of a fluorine atom on a pyrimidine ring fundamentally alters a molecule's electron density, metabolic stability, and target binding affinity.

In this technical guide, we will conduct a head-to-head comparison of two distinct classes of fluorinated pyrimidines: 5-Fluorouracil (5-FU) derivatives and 4-Ethyl-5-fluoropyrimidine (4-E-5-FP) . While they share a common pyrimidine ancestry, their roles in pharmaceutical science diverge completely. 5-FU derivatives are active pharmaceutical ingredients (APIs) designed as antimetabolite prodrugs for oncology[1], whereas 4-E-5-FP is a highly specialized synthetic building block utilized to construct complex triazole antifungals like Voriconazole[2][3].

Here is an objective, data-driven analysis of their chemical utility, biological mechanisms, and experimental workflows.

Chemical Reactivity & Structural Divergence

The structural differences between these two entities dictate their application in drug development.

5-Fluorouracil Derivatives (e.g., Capecitabine, Tegafur): 5-FU itself suffers from a short plasma half-life due to rapid degradation by dihydropyrimidine dehydrogenase (DPD)[4]. To circumvent this, chemists developed 5-FU derivatives by modifying the N1 or N3 positions of the uracil core (e.g., conjugating with tetrahydrofuran in Tegafur or carbamate linkages in Capecitabine)[1][5]. These modifications create metabolically stable prodrugs that rely on intracellular enzymatic cleavage (often by thymidine phosphorylase) to release the active 5-FU directly within the tumor microenvironment[6].

4-Ethyl-5-fluoropyrimidine (4-E-5-FP): In contrast, 4-E-5-FP (CAS 137234-88-9) strips away the oxo groups of the uracil core, transforming the molecule from a biological substrate into a highly reactive synthetic intermediate[7]. The presence of the ethyl group at the C4 position is critical. It provides an acidic alpha-carbon that can be deprotonated using strong bases (like LDA or NaHMDS) to form a nucleophilic carbanion[3]. This carbanion is then used in a diastereoselective aldol condensation with an aryl ketone—the foundational step in synthesizing the broad-spectrum antifungal Voriconazole[8][9].

Mechanistic Pathways

To understand their utility, we must map their downstream pathways. 5-FU derivatives act as biological "Trojan horses," while 4-E-5-FP acts as a chemical "Lego brick."

Pathway A: 5-FU Derivatives in Oncology

Once converted to 5-FU, the molecule is phosphorylated into fluorodeoxyuridine monophosphate (FdUMP). FdUMP binds to Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate (CH2THF) to form a covalently bound ternary complex. This irreversibly halts the conversion of dUMP to dTMP, starving the cancer cell of the thymidine required for DNA synthesis, ultimately triggering apoptosis[4][10].

G A 5-FU Derivative (Prodrug) B 5-Fluorouracil (5-FU) A->B Enzymatic Cleavage C FdUMP (Active Metabolite) B->C Thymidine Phosphorylase D Thymidylate Synthase (TS) Complex C->D + CH2THF (Ternary Complex) E DNA Synthesis Inhibition D->E Depletion of dTMP

Caption: Activation of 5-FU prodrugs and subsequent inhibition of Thymidylate Synthase.

Pathway B: 4-E-5-FP in Antifungal Synthesis

4-E-5-FP is subjected to cryogenic lithiation. The resulting carbanion attacks 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. The stereocontrol of this step is paramount, as only the (2R,3S) enantiomeric pair yields the active Voriconazole API, which subsequently targets fungal CYP51 (14α-sterol demethylase)[3][11].

G A 4-Ethyl-5-fluoropyrimidine (4-E-5-FP) B Lithiation (LDA, -78°C) A->B C Carbanion Intermediate B->C D Aryl Ketone Addition C->D Diastereoselective Aldol E Voriconazole (Antifungal API) D->E Resolution & Purification

Caption: Synthetic pathway utilizing 4-E-5-FP for the production of Voriconazole.

Quantitative Data Comparison

The following table summarizes the distinct physicochemical properties and performance metrics of these two classes based on their primary applications in the laboratory[1][2][3].

Parameter5-Fluorouracil Derivatives (e.g., Tegafur)4-Ethyl-5-fluoropyrimidine
CAS Number 17902-23-7 (Tegafur)137234-88-9
Molecular Weight 200.17 g/mol (Tegafur)126.13 g/mol
Primary Role Active Pharmaceutical ProdrugSynthetic Building Block / Impurity
Therapeutic Target Thymidylate Synthase (Human)CYP51 (Fungal - via downstream API)
Key Structural Feature N1-tetrahydrofuran substitutionC4-ethyl substitution
Performance Metric IC50 (MCF-7 cells): ~10-50 µMSynthetic Yield (Aldol step): 30-50%
Handling Precaution Cytotoxic, handle in Biosafety CabinetVolatile, handle in Fume Hood

Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Below are the standard operating procedures for evaluating both compounds in their respective domains.

Protocol A: In Vitro Cytotoxicity Evaluation of 5-FU Derivatives

Objective: To quantify the antiproliferative effect of a 5-FU derivative via TS inhibition using an MTT viability assay.

  • Cell Culture & Seeding: Seed MCF-7 breast carcinoma cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve the 5-FU derivative in DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Causality Note: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the data.

  • Treatment: Aspirate the old media and apply the drug dilutions. Include a vehicle control (0.5% DMSO) and a positive control (unmodified 5-FU). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductase in living cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Diastereoselective Aldol Condensation using 4-E-5-FP

Objective: To synthesize the Voriconazole intermediate via the metalation of 4-Ethyl-5-fluoropyrimidine.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 10 mmol of 4-Ethyl-5-fluoropyrimidine[2] and 30 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C.

    • Causality Note: Strict temperature control is mandatory. Elevated temperatures will cause the highly reactive pyrimidine carbanion to dimerize or undergo nucleophilic aromatic substitution rather than the desired aldol addition[3].

  • Lithiation: Dropwise, add 11 mmol of Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene) over 15 minutes. Stir for 30 minutes to ensure complete deprotonation of the C4-ethyl group.

  • Ketone Addition: Slowly introduce a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (10 mmol in 10 mL THF). Stir at -78°C for 2 hours.

  • Quenching & Extraction: Quench the reaction while still cold by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL), dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation: Purify the crude mixture via silica gel chromatography. Confirm the diastereomeric ratio (target is the 2R,3S/2S,3R pair) using HPLC and 1H -NMR spectroscopy.

References

  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. Available at:[Link]

  • Comparative Study of 5-Fluorouracil and Its Derivative, N1-(2′-Tetrahydrofuryl)-5-Fluorouracil - Oxford Academic. Available at:[Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. Available at:[Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms - Frontiers. Available at:[Link]

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent - ACS Publications. Available at:[Link]

  • The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase - Spandidos Publications. Available at:[Link]

  • Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole - MDPI. Available at:[Link]

  • US20080194820A1 - Process For Preparing Voriconazole - Google Patents.
  • US5567817A - Triazole antifungal agents - Google Patents.

Sources

Comparative

Validation of the Mechanism of Action for 4-Ethyl-5-fluoropyrimidine-Derived Compounds: A Comprehensive Technical Guide

As drug development pivots toward highly specialized pharmacophores, the 4-ethyl-5-fluoropyrimidine moiety has emerged as a critical structural component in modern therapeutics, most notably in second-generation triazole...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly specialized pharmacophores, the 4-ethyl-5-fluoropyrimidine moiety has emerged as a critical structural component in modern therapeutics, most notably in second-generation triazole antifungals like Voriconazole. By replacing the basic imidazole or bis-triazole rings of earlier generations, this fluorinated pyrimidine ring dramatically enhances binding affinity to target fungal enzymes while simultaneously introducing complex pharmacokinetic challenges in human metabolism.

This guide provides an objective, data-driven framework for validating the dual mechanisms of action associated with 4-ethyl-5-fluoropyrimidine derivatives: their primary therapeutic efficacy via fungal CYP51A1 inhibition , and their secondary off-target liability via CYP3A4 Time-Dependent Inhibition (TDI) .

Primary Mechanism of Action: Fungal CYP51A1 Inhibition

Structural Rationale & Causality

The primary therapeutic target of 4-ethyl-5-fluoropyrimidine-derived antifungals is lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi[1]. The incorporation of the 4-ethyl-5-fluoropyrimidine ring is not arbitrary; the fluorine atom increases lipophilicity and metabolic stability, while the pyrimidine nitrogen atoms coordinate tightly with the heme iron in the CYP51A1 active site. This specific geometry allows the compound to penetrate the hydrophobic binding pocket of molds (e.g., Aspergillus fumigatus), expanding the spectrum of activity beyond that of first-generation azoles[2].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51A1->Ergosterol Lysis Membrane Permeability & Fungal Cell Death Ergosterol->Lysis Drug 4-Ethyl-5-fluoropyrimidine Derivatives Drug->CYP51A1 Inhibits

Fig 1. Mechanism of CYP51A1 inhibition by 4-ethyl-5-fluoropyrimidine derivatives.

Protocol 1: Validation of CYP51A1 Inhibition via LC-MS/MS Sterol Profiling

To definitively validate target engagement, we measure the downstream phenotypic result of CYP51A1 inhibition: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.

Self-Validating System Design: This protocol uses intact fungal cells rather than recombinant enzymes to account for cell-wall penetration variables. It includes a positive control (Fluconazole) and a vehicle control (DMSO) to ensure assay dynamic range.

Step-by-Step Methodology:

  • Fungal Culturing: Inoculate A. fumigatus spores in RPMI 1640 medium. Incubate at 35°C until logarithmic growth is achieved.

  • Compound Dosing: Treat cultures with the 4-ethyl-5-fluoropyrimidine derivative at varying concentrations (0.01 µM to 10 µM). Causality: A dose-response curve is required to calculate the IC50 and prove concentration-dependent target engagement.

  • Cell Lysis & Saponification: Harvest cells, wash with PBS, and resuspend in 25% ethanolic potassium hydroxide (KOH). Incubate at 85°C for 1 hour. Causality: Saponification cleaves esterified sterols from the membrane, ensuring the total cellular ergosterol pool is extracted rather than just free sterols.

  • Extraction: Add n-heptane and vortex vigorously. Extract the upper organic layer containing the sterols and evaporate under nitrogen gas.

  • LC-MS/MS Quantification: Reconstitute in methanol and analyze via LC-MS/MS (MRM mode). Monitor transitions for ergosterol (m/z 397.3 → 69.1) and lanosterol (m/z 427.4 → 69.1).

  • Data Validation: Calculate the Ergosterol/Lanosterol ratio. A successful validation will show a dose-dependent inversion of this ratio compared to the DMSO control.

Secondary Mechanism: CYP3A4 Time-Dependent Inhibition (TDI)

Structural Liability & Causality

While the fluoropyrimidine ring drives fungal efficacy, it introduces a significant liability in human pharmacokinetics. The 4-ethyl-5-fluoropyrimidine moiety is highly susceptible to bioactivation by human Cytochrome P450 3A4 (CYP3A4)[3].

Through a process of oxidative defluorination, the pyrimidine ring is converted into a highly reactive quinone or quinone imine intermediate. This reactive metabolite covalently binds to the apoenzyme of CYP3A4, leading to irreversible Time-Dependent Inhibition (TDI)[4]. Physiologically based pharmacokinetic (PBPK) models confirm that this mechanism-based inhibition is the primary driver of the severe drug-drug interactions (DDIs) observed clinically with these compounds[5].

CYP3A4_TDI Drug 4-Ethyl-5-fluoropyrimidine Moiety CYP3A4 Human CYP3A4 Enzyme Drug->CYP3A4 Binds Bioactivation Oxidative Defluorination (Bioactivation) CYP3A4->Bioactivation ReactiveMetabolite Reactive Metabolite (Quinone Imine) Bioactivation->ReactiveMetabolite CovalentBinding Covalent Binding to Apoenzyme ReactiveMetabolite->CovalentBinding TDI Time-Dependent Inhibition (TDI) CovalentBinding->TDI

Fig 2. Bioactivation of the fluoropyrimidine moiety leading to CYP3A4 TDI.

Protocol 2: In Vitro Validation of CYP3A4 TDI (IC50 Shift Assay)

To distinguish true mechanism-based TDI from simple reversible competitive inhibition, an IC50 shift assay must be performed.

Self-Validating System Design: The assay compares the IC50 of the compound with and without a 30-minute pre-incubation with NADPH. If the compound requires enzymatic turnover to become an inhibitor, the pre-incubation will drastically lower the IC50.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.1 mg/mL in potassium phosphate buffer (pH 7.4). Causality: HLMs provide the native membrane environment and full suite of human CYPs necessary to accurately simulate hepatic metabolism.

  • Pre-Incubation Phase: Add the 4-ethyl-5-fluoropyrimidine derivative (0.1 µM to 50 µM). Split into two arms:

    • Arm A (NADPH +): Add 1 mM NADPH and incubate at 37°C for 30 minutes. Causality: NADPH initiates the CYP catalytic cycle, allowing the oxidative defluorination to occur and generate the reactive metabolite.

    • Arm B (NADPH -): Incubate at 37°C for 30 minutes without NADPH.

  • Substrate Addition: Add a specific CYP3A4 probe substrate (e.g., Midazolam at its Km value) and NADPH to Arm B to initiate the reaction simultaneously for both arms. Incubate for 10 minutes.

  • Quenching & Analysis: Stop the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Data Validation: Calculate the IC50 for both arms. A compound is validated as a Time-Dependent Inhibitor if the IC50 shift ratio (IC50 [-NADPH] / IC50 [+NADPH]) is > 1.5 .

Comparative Performance Analysis

To contextualize the performance of 4-ethyl-5-fluoropyrimidine derivatives, the table below compares their biochemical and clinical profiles against alternative antifungal classes. The data illustrates the trade-off between expanded efficacy (mold coverage) and increased metabolic liability (CYP3A4 TDI).

Compound ClassPrototype DrugPrimary Target Affinity (CYP51A1)Spectrum of ActivityHuman CYP3A4 Inhibition Profile
Bis-triazole FluconazoleModerateNarrow (Yeasts only)Low (Weak, Reversible)
4-Ethyl-5-fluoropyrimidine Derivative VoriconazoleHighBroad (Yeasts & Molds)High (Mechanism-Based TDI)
Extended-Spectrum Triazole PosaconazoleVery HighVery Broad (Includes Mucorales)Moderate (Strong, Reversible)
Echinocandin CaspofunginN/A (Targets β-D-glucan synthase)Broad (Yeasts & Molds)Minimal (Non-CYP metabolized)

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of synthetic protocols for 4-Ethyl-5-fluoropyrimidine Hydrochloride, a key intermediate and known impurity in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic protocols for 4-Ethyl-5-fluoropyrimidine Hydrochloride, a key intermediate and known impurity in the synthesis of antifungal agents such as Voriconazole.[1] The objective is to equip researchers with a comprehensive understanding of the available synthetic routes, enabling informed decisions based on reproducibility, yield, and purity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring a trustworthy and authoritative resource for laboratory and process development applications.

Introduction to 4-Ethyl-5-fluoropyrimidine Hydrochloride

4-Ethyl-5-fluoropyrimidine is a critical building block in the synthesis of various biologically active compounds. Its hydrochloride salt is often preferred for its improved stability and handling properties. As an impurity in the synthesis of Voriconazole (referred to as Voriconazole EP Impurity C), the ability to synthesize this compound reproducibly is essential for analytical standard preparation and for studies related to drug purity and safety.[1] This guide will compare two primary synthetic pathways to 4-Ethyl-5-fluoropyrimidine and a subsequent protocol for its conversion to the hydrochloride salt.

Synthetic Pathway Overview

The synthesis of 4-Ethyl-5-fluoropyrimidine typically originates from precursors such as 6-ethyl-5-fluoropyrimidin-4-ol or its chlorinated derivative, 4-chloro-6-ethyl-5-fluoropyrimidine. The focus of this guide is on the final step of the synthesis of the free base, 4-Ethyl-5-fluoropyrimidine, from its 4-chloro precursor, and its subsequent conversion to the hydrochloride salt.

graph Synthetic_Overview { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Precursors [label="Common Precursors\n(e.g., 6-ethyl-5-fluoropyrimidin-4-ol)"]; Chlorinated_Intermediate [label="4-Chloro-6-ethyl-5-fluoropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Free_Base [label="4-Ethyl-5-fluoropyrimidine\n(Voriconazole Impurity C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrochloride_Salt [label="4-Ethyl-5-fluoropyrimidine\nHydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Precursors -> Chlorinated_Intermediate [label=" Chlorination\n(e.g., POCl3)"]; Chlorinated_Intermediate -> Free_Base [label=" Reductive Dechlorination"]; Free_Base -> Hydrochloride_Salt [label=" Salt Formation\n(HCl)"]; }

Caption: General synthetic workflow to 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Comparative Analysis of Reductive Dechlorination Protocols

The conversion of 4-chloro-6-ethyl-5-fluoropyrimidine to 4-Ethyl-5-fluoropyrimidine is a critical reductive dehalogenation step. We will compare two common methods: catalytic hydrogenation and zinc-mediated reduction.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon

This method is a widely used and generally high-yielding approach for the hydrodechlorination of aryl and heteroaryl chlorides.

Reaction Scheme:

graph Catalytic_Hydrogenation { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

reactant [label=<

4-Chloro-6-ethyl-5-fluoropyrimidine

];

product [label=<

4-Ethyl-5-fluoropyrimidine

];

reactant -> product [label=" H2 (4-6 kg/cm ²), 10% Pd/C\nCH3COONa, Ethanol\n25-30 °C, 3 h"]; }

Caption: Catalytic hydrogenation of 4-chloro-6-ethyl-5-fluoropyrimidine.

Detailed Experimental Protocol:

  • To a stirred solution of 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq) in ethanol (5 mL/g), add sodium acetate (1.0 eq).

  • Add 10% palladium on carbon (0.05 eq) to the mixture.

  • Stir the reaction mixture in an autoclave under a hydrogen pressure of 4-6 kg/cm ² for 3 hours at 25-30 °C.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure at 45 °C.

  • To the residue, add 20% v/v aqueous ethanol and stir for 1 hour at 25-30 °C.

  • Filter the precipitated solid, wash with water, and dry under reduced pressure to obtain 4-Ethyl-5-fluoropyrimidine.

Expertise & Experience Insights:

The use of palladium on carbon is a standard and effective catalyst for hydrodechlorination. The sodium acetate acts as a base to neutralize the hydrochloric acid formed during the reaction, which is crucial to prevent catalyst poisoning and potential side reactions. The relatively mild conditions (low temperature and pressure) make this a highly reproducible and scalable method. The work-up with aqueous ethanol helps to precipitate the product while keeping impurities in solution.

Trustworthiness and Self-Validation:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Zinc-Mediated Reduction

Reduction with zinc dust in the presence of an acid or an ammonium salt is a classical and cost-effective alternative to catalytic hydrogenation for dehalogenation.

Reaction Scheme:

graph Zinc_Reduction { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

reactant [label=<

4-Chloro-6-ethyl-5-fluoropyrimidine

];

product [label=<

4-Ethyl-5-fluoropyrimidine

];

reactant -> product [label=" Zn dust, NH4Cl\nDioxane/H2O\nRoom Temperature, 3 h"]; }

Caption: Zinc-mediated reduction of 4-chloro-6-ethyl-5-fluoropyrimidine.

Detailed Experimental Protocol:

  • To a solution of 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq) in a 3:1 mixture of dioxane and water (10 mL/g), add ammonium chloride (7.5 eq) and zinc dust (7.5 eq) at 0 °C.[2]

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a celite bed to remove excess zinc and inorganic salts.[2]

  • Partition the filtrate between water and ethyl acetate.[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography to yield 4-Ethyl-5-fluoropyrimidine.[2]

Expertise & Experience Insights:

This method offers a milder and often more cost-effective alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment. The use of ammonium chloride provides a proton source for the reduction. The choice of a dioxane/water solvent system is to ensure the solubility of both the organic substrate and the inorganic reagents. The work-up procedure is straightforward, involving filtration and extraction.

Trustworthiness and Self-Validation:

As with the previous protocol, reaction monitoring by chromatography is essential. The purity of the final product after column chromatography should be assessed by HPLC, and its identity confirmed by spectroscopic methods.

Performance Comparison

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Zinc-Mediated Reduction
Reagents H₂, 10% Pd/C, Sodium AcetateZn dust, Ammonium Chloride
Solvent EthanolDioxane/Water
Temperature 25-30 °C0 °C to Room Temperature
Pressure 4-6 kg/cm ²Atmospheric
Reaction Time 3 hours3 hours
Work-up Filtration, PrecipitationFiltration, Extraction, Chromatography
Reported Yield High (exact value not specified)48%[2]
Purity High (purification by precipitation)High (purification by chromatography)
Scalability Readily scalable with appropriate equipmentScalable
Cost Higher (due to catalyst)Lower
Safety Requires handling of H₂ gas and catalystUse of flammable dioxane

Synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride

The free base, 4-Ethyl-5-fluoropyrimidine, is an oil and can be converted to its hydrochloride salt for easier handling and improved stability.

Reaction Scheme:

graph Salt_Formation { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

reactant [label=<

4-Ethyl-5-fluoropyrimidine

];

product [label=<

4-Ethyl-5-fluoropyrimidine HCl

];

reactant -> product [label=" HCl in Isopropanol\nEthyl Acetate\n0-2 °C"]; }

Caption: Formation of 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Detailed Experimental Protocol:

  • Dissolve 4-Ethyl-5-fluoropyrimidine (1.0 eq) in ethyl acetate.

  • Cool the solution to 0-2 °C in an ice bath.

  • Slowly add a solution of 6M hydrochloric acid in isopropanol.

  • Stir the resulting slurry at 0-2 °C.

  • A white solid will precipitate.

  • Filter the solid, wash with cold ethyl acetate, and dry under reduced pressure to obtain 4-Ethyl-5-fluoropyrimidine Hydrochloride.

Expertise & Experience Insights:

The choice of isopropanolic HCl is common for the formation of hydrochloride salts of organic bases, as it is a convenient and commercially available reagent. Ethyl acetate is a good solvent for the free base but a poor solvent for the hydrochloride salt, thus promoting precipitation of the product in high purity. Performing the reaction at low temperature helps to maximize the yield and minimize potential side reactions.

Trustworthiness and Self-Validation:

The formation of the salt can be confirmed by the appearance of a precipitate. The final product should be characterized by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR) to confirm the structure and purity. The presence of the hydrochloride salt can be confirmed by the shift in the NMR signals compared to the free base and by elemental analysis.

Conclusion

Both catalytic hydrogenation and zinc-mediated reduction are viable and reproducible methods for the synthesis of 4-Ethyl-5-fluoropyrimidine from its 4-chloro precursor. The choice between the two protocols will depend on the specific requirements of the laboratory, including available equipment, cost considerations, and desired scale. Catalytic hydrogenation is a clean and high-yielding method, while the zinc-mediated reduction offers a cost-effective alternative that avoids the need for high-pressure apparatus. The subsequent conversion to the hydrochloride salt is a straightforward and efficient process that yields a stable, solid product suitable for use as an analytical standard or for further synthetic transformations.

References

  • Sundaram, D. T. S. S., Mitra, J., Islam, A., Rabahar, K. J. P., Rao, B. V., & Douglas, S. P. A. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]

  • ResearchGate. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

  • Axios Research. (n.d.). Voriconazole EP Impurity C. Retrieved from [Link]

  • Oregon State University. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2022). Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for the preparation of voriconazole and intermediates thereof.
  • Organic Syntheses. (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]

  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36. [Link]

  • Pharmaffiliates. (n.d.). Voriconazole - Impurity C (Freebase). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Zinc (Zn). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethyl-5-fluoropyrimidine Hydrochloride

Operational Guide: Personal Protective Equipment & Handling Protocols for 4-Ethyl-5-fluoropyrimidine Hydrochloride Handling halogenated pharmaceutical intermediates requires more than basic compliance; it demands a mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment & Handling Protocols for 4-Ethyl-5-fluoropyrimidine Hydrochloride

Handling halogenated pharmaceutical intermediates requires more than basic compliance; it demands a mechanistic understanding of the chemical's behavior in ambient environments. 4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3) is a critical intermediate, most notably recognized as an impurity in the synthesis of the antifungal Voriconazole.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides a self-validating, step-by-step operational framework grounded in chemical causality, ensuring that researchers and drug development professionals can handle this compound with uncompromising safety and precision.

Hazard Causality: The "Why" Behind the Protocol

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular vulnerabilities of 4-Ethyl-5-fluoropyrimidine Hydrochloride[1]:

  • Moisture Sensitivity & Corrosivity (The Hydrochloride Salt): As a hydrochloride salt, this compound is highly hygroscopic. Upon contact with ambient moisture, sweat, or the mucous membranes of the respiratory tract, it can undergo localized hydrolysis to release hydrogen chloride (HCl) gas. This makes the dust acutely irritating and potentially corrosive to tissues[2].

  • Systemic Toxicity (The Fluoropyrimidine Core): Fluorinated pyrimidines share structural motifs with biologically active molecules (e.g., 5-fluorouracil). While this specific compound is an intermediate, its core structure dictates that we must treat it as a potential systemic hazard, preventing any dermal absorption or inhalation[3].

  • Thermal Instability: The compound is temperature-sensitive and must be stored and handled under controlled conditions to prevent degradation, which can unpredictably alter its hazard profile[1].

HazardPathway A 4-Ethyl-5-fluoropyrimidine HCl (Solid State) B Ambient Moisture / Mucous Membranes (H2O Exposure) A->B Inadequate Storage / Handling D Fluoropyrimidine Core (Systemic Toxicity Risk) A->D Dermal/Inhalation Absorption C HCl Gas Release (Corrosive) B->C Hydrolysis E Tissue Damage / Irritation C->E Contact D->E Cellular Uptake

Hazard causality pathway illustrating the dual risks of hydrolysis and systemic absorption.

Quantitative PPE Selection Matrix

The following PPE matrix is engineered specifically for halogenated pyrimidine salts, complying with[4] and guidelines from the National Research Council's Prudent Practices in the Laboratory[5].

PPE CategoryTechnical SpecificationCausality / Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8 mil).Causality: The outer glove absorbs mechanical stress and initial chemical contact. The inner glove provides a pristine, unbroken barrier against systemic absorption of the fluoropyrimidine core.
Eye & Face ANSI Z87.1-compliant indirect-vented chemical splash goggles + Full Face Shield.Causality: Indirect vents prevent aerosolized hydrochloride dust from bypassing the seal. The face shield protects against localized HCl gas release if the powder contacts wet surfaces[6].
Respiratory NIOSH-approved N95 or P100 particulate respirator (for solid handling). Half-face respirator with Acid Gas/Organic Vapor cartridges (if dissolved).Causality: Prevents inhalation of highly irritating hydrochloride dust. Acid gas cartridges are mandatory if the compound is being dissolved, as solvation can liberate trace HCl[7].
Body Protection Flame-retardant, anti-static lab coat (e.g., Nomex) or disposable Tyvek coveralls.Causality: Anti-static materials prevent electrostatic discharge, which can cause fine, dry hydrochloride powders to aerosolize and cling to the operator[8].

Step-by-Step Operational Methodology

Do not treat this as a standard powder weighing process. This protocol utilizes a self-validating system , meaning each step contains a built-in check to confirm safety before proceeding.

Phase 1: Pre-Operation & Gowning
  • Verify Engineering Controls: Turn on the chemical fume hood.

    • Self-Validation Check: Tape a small strip of tissue to the bottom of the sash. It must pull inward steadily without turbulence. Ensure face velocity is between 80–120 feet per minute (fpm).

  • Don PPE: Apply the inner nitrile glove, then the lab coat (ensuring cuffs are over the inner glove), followed by the outer neoprene/nitrile glove. Don goggles, respirator, and face shield.

  • Prepare the Quench Station: Place a beaker containing a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) inside the hood. Causality: This provides immediate neutralization capability for any spilled hydrochloride salt or contaminated spatulas.

Phase 2: Handling and Weighing
  • Equilibration: Bring the sealed container of 4-Ethyl-5-fluoropyrimidine Hydrochloride to room temperature inside a desiccator before opening. Causality: Opening a cold container causes ambient moisture to condense on the powder, triggering rapid hydrolysis and HCl release.

  • Static Elimination: Wipe the exterior of the container and the weighing boat with an anti-static wipe.

  • Transfer: Open the container only inside the active fume hood. Use a clean, dry, non-sparking spatula to transfer the powder.

    • Self-Validation Check: Observe the analytical balance. The reading must stabilize within 3 seconds. Continuous drift indicates air currents that are actively aerosolizing the powder, requiring you to lower the hood sash further.

  • Sealing: Immediately recap the source container and seal the top with Parafilm to lock out ambient moisture.

HandlingWorkflow A 1. Fume Hood Verification (Face Velocity >80 fpm) B 2. PPE Donning (Double Glove, P100, Goggles) A->B Validated C 3. Thermal Equilibration (Prevent Condensation) B->C Protected D 4. Closed-System Transfer (Anti-Static Controls) C->D Equilibrated E 5. Decontamination (Alkaline Quench) D->E Transferred

Sequential operational workflow emphasizing self-validation and environmental control.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the toxic fluoropyrimidine core. Follow this targeted chemical disposal plan.

Minor Spill Protocol (< 50 grams)
  • Isolate: Lower the fume hood sash completely. Allow 5 minutes for the hood's exhaust to clear any aerosolized dust.

  • Neutralize: Do not use water directly, as it will rapidly liberate HCl gas. Instead, carefully cover the spill with a 1:1 mixture of sand and soda ash (Sodium Carbonate). Causality: The sand prevents aerosolization, while the soda ash slowly neutralizes the acidic hydrochloride component.

  • Collect: Use a plastic (non-sparking) scoop to transfer the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wipe the surface with a damp cloth soaked in 5% NaHCO3​ , followed by a wipe with 70% Isopropanol to remove organic residues.

Waste Disposal Logistics
  • Solid Waste: All contaminated gloves, spatulas, and weighing boats must be placed in a sealed, clearly labeled biohazard/chemical waste bag.

  • Liquid Waste: Any solvents used to dissolve 4-Ethyl-5-fluoropyrimidine Hydrochloride must be collected in a dedicated halogenated organic waste carboy. Never mix with non-halogenated waste, as this violates EPA disposal regulations and can cause exothermic reactions in the waste drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview. United States Department of Labor. Retrieved from[Link]

Sources

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